molecular formula C18H15N5O6S B1219854 Salazodin CAS No. 22933-72-8

Salazodin

货号: B1219854
CAS 编号: 22933-72-8
分子量: 429.4 g/mol
InChI 键: YFUATOCFMCWUEH-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

structure

属性

IUPAC Name

2-hydroxy-5-[[4-[(6-methoxypyridazin-3-yl)sulfamoyl]phenyl]diazenyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O6S/c1-29-17-9-8-16(21-22-17)23-30(27,28)13-5-2-11(3-6-13)19-20-12-4-7-15(24)14(10-12)18(25)26/h2-10,24H,1H3,(H,21,23)(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFUATOCFMCWUEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)N=NC3=CC(=C(C=C3)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001043229, DTXSID40865074
Record name Salazodine
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Record name 3-(2-{4-[(6-Methoxypyridazin-3-yl)sulfamoyl]phenyl}hydrazinylidene)-6-oxocyclohexa-1,4-diene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40865074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

429.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22933-72-8
Record name Salazopyridazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22933-72-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Salazodine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022933728
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Salazodine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001043229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SALAZODINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4L219Q1D16
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Sulfasalazine in Inflammatory Bowel Disease

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammatory Bowel Disease (IBD), encompassing Ulcerative Colitis (UC) and Crohn's Disease (CD), is a group of chronic, relapsing inflammatory disorders of the gastrointestinal tract. For decades, sulfasalazine (Salazodin) has been a foundational therapy, particularly for mild to moderate UC.[1][2] Despite its long-standing use, the complete elucidation of its mechanism of action has been a gradual process, revealing a complex interplay of the parent drug and its metabolites with host inflammatory pathways and the gut microbiome.

Sulfasalazine is a prodrug, ingeniously designed to deliver its active components to the colon, the primary site of inflammation in ulcerative colitis.[2][3] This guide provides a detailed technical overview of its pharmacokinetics, core molecular mechanisms, and the experimental methodologies used to uncover them, tailored for a scientific audience engaged in IBD research and drug development.

Pharmacokinetics and Metabolism: A Prodrug Approach

Sulfasalazine's structure consists of an anti-inflammatory molecule, 5-aminosalicylic acid (5-ASA or mesalamine), linked to an antibiotic, sulfapyridine, via an azo bond.[1][4] This molecular design is central to its targeted delivery.

Following oral administration, less than 15% of the parent sulfasalazine dose is absorbed in the small intestine.[2][5][6] The bulk of the drug reaches the colon intact, where resident gut bacteria utilize azoreductase enzymes to cleave the azo bond.[4][5][6] This cleavage releases the two principal metabolites:

  • 5-Aminosalicylic Acid (5-ASA): This is the primary therapeutic moiety for IBD.[5][7] It acts topically on the colonic mucosa, with only 10-30% being systemically absorbed.[2] The majority is eliminated in the feces.[6][8] Its therapeutic effect is therefore largely localized to the site of inflammation.[3][6]

  • Sulfapyridine: This molecule is almost completely absorbed from the colon, with about 60% bioavailability, and is responsible for many of the systemic side effects associated with sulfasalazine.[2][5] It undergoes hepatic metabolism (acetylation, hydroxylation, and glucuronidation) before renal excretion.[4][6] While long considered just a carrier molecule, some evidence suggests it possesses immunomodulatory properties.[3][9]

The rate of sulfapyridine metabolism is dependent on an individual's inherited acetylator phenotype (fast or slow), which can influence both therapeutic efficacy and the likelihood of adverse effects.[4]

Table 1: Pharmacokinetic Properties of Sulfasalazine and its Metabolites

Parameter Sulfasalazine (Parent Drug) 5-Aminosalicylic Acid (5-ASA) Sulfapyridine
Primary Site of Absorption Small Intestine (minimal) Colon (limited) Colon
Bioavailability <15%[2][5] 10-30%[2] ~60%[2][5]
Therapeutic Action Systemic (NF-κB Inhibition) Topical (in the colon)[3][6] Systemic (Immunomodulation)
Primary Contribution Direct anti-inflammatory Primary therapeutic effect in IBD[5][7] Carrier molecule; side effects[5][6]

| Elimination Half-life | 5-10 hours[6][8] | 0.5-1.5 hours[6][8] | 6-14 hours (acetylator dependent)[6][8] |

Core Mechanisms of Action

Sulfasalazine's therapeutic effect is not attributable to a single action but rather a combination of mechanisms involving the intact parent drug, its 5-ASA metabolite, and its interaction with the gut microbiota.

Inhibition of the NF-κB Signaling Pathway

The transcription factor nuclear factor-kappa B (NF-κB) is a master regulator of inflammation, and its activation is significantly increased in the inflamed mucosa of IBD patients.[10][11] One of the most critical mechanisms of sulfasalazine is the direct and potent inhibition of the NF-κB signaling cascade by the parent drug .[10][12]

  • Molecular Target: Sulfasalazine directly inhibits the IκB kinase (IKK) complex, specifically IKK-α and IKK-β.[13]

  • Mechanism: In an unstimulated cell, NF-κB is held inactive in the cytoplasm by an inhibitory protein, IκBα. Pro-inflammatory stimuli (like TNF-α) activate the IKK complex, which then phosphorylates IκBα. This phosphorylation targets IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα frees NF-κB to translocate to the nucleus, where it drives the transcription of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.[10]

  • Effect of Sulfasalazine: By inhibiting IKK-α and IKK-β, sulfasalazine prevents the phosphorylation and subsequent degradation of IκBα.[10][13] This action effectively traps NF-κB in the cytoplasm, preventing its nuclear translocation and blocking the downstream inflammatory cascade.[10][11] Notably, its metabolites, 5-ASA and sulfapyridine, do not demonstrate this potent NF-κB inhibitory effect.[10][12]

NF_kB_Pathway Sulfasalazine's Inhibition of the NF-κB Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex (IKKα, IKKβ) TNFR->IKK Activates NFkB_IkB NF-κB (p65/p50) + IκBα (Inactive) IKK->NFkB_IkB Phosphorylates IκBα p_IkB P-IκBα Proteasome Proteasome p_IkB->Proteasome Degradation NFkB_active NF-κB (p65/p50) (Active) Proteasome->NFkB_active Releases DNA DNA (κB site) NFkB_active->DNA Translocates & Binds Sulfasalazine Sulfasalazine Sulfasalazine->IKK Inhibits Cytokines Pro-inflammatory Genes (TNF-α, IL-1β, IL-6, IL-8) DNA->Cytokines Transcription

Caption: Sulfasalazine directly inhibits the IKK complex, preventing NF-κB activation.

Modulation of Arachidonic Acid Metabolism by 5-ASA

The 5-ASA moiety exerts its anti-inflammatory effects locally in the colon by interfering with the arachidonic acid cascade.[3][5] Arachidonic acid is metabolized by two key enzymatic pathways to produce potent inflammatory mediators:

  • Cyclooxygenase (COX) Pathway: Produces prostaglandins, which contribute to inflammation, vasodilation, and pain.

  • Lipoxygenase (LOX) Pathway: Produces leukotrienes, which are potent chemoattractants for neutrophils and other leukocytes.

5-ASA inhibits both COX and LOX pathways, thereby reducing the synthesis of prostaglandins and leukotrienes in the intestinal mucosa.[3][5] This dual inhibition helps to decrease the local inflammatory response. While sulfasalazine itself can inhibit prostaglandin biosynthesis, its metabolites, particularly 5-ASA, are considered key players in this local effect.[14][15]

Arachidonic_Acid_Pathway 5-ASA's Impact on the Arachidonic Acid Cascade Membrane Cell Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 AA Arachidonic Acid PLA2->AA COX Cyclooxygenase (COX) AA->COX LOX Lipoxygenase (LOX) AA->LOX PGs Prostaglandins COX->PGs LTs Leukotrienes LOX->LTs Inflammation Inflammation PGs->Inflammation LTs->Inflammation FiveASA 5-ASA FiveASA->COX Inhibits FiveASA->LOX Inhibits Experimental_Workflow Experimental Workflow for Assessing NF-κB Inhibition cluster_prep Cell Preparation & Treatment cluster_assays Analysis Culture 1. Culture SW620 Colon Cells Pretreat 2. Pre-treat with Sulfasalazine Culture->Pretreat Stimulate 3. Stimulate with TNF-α Pretreat->Stimulate Harvest 4. Harvest & Lyse Cells (Nuclear/Cytoplasmic Extracts) Stimulate->Harvest WB Western Blot (Analyze p-IκBα, IκBα, p65) Harvest->WB EMSA EMSA (Measure NF-κB DNA Binding) Harvest->EMSA Kinase IKK Kinase Assay (Measure IKK Activity) Harvest->Kinase

References

The Pharmacokinetics and Metabolism of Sulfasalazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfasalazine, a disease-modifying antirheumatic drug (DMARD), has been a cornerstone in the management of inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease. Its therapeutic efficacy is intrinsically linked to its unique pharmacokinetic profile, characterized by limited systemic absorption of the parent drug and targeted delivery to the colon where it is metabolized by the gut microbiota into its active moieties: sulfapyridine (SP) and 5-aminosalicylic acid (5-ASA). This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of sulfasalazine, with a focus on quantitative data, detailed experimental methodologies, and visual representations of its metabolic pathways and experimental workflows.

Introduction

Sulfasalazine is a prodrug designed to deliver its active components to the colon, thereby maximizing local therapeutic effects while minimizing systemic side effects. Understanding its pharmacokinetic journey is crucial for optimizing its clinical use and for the development of novel drug delivery systems. This document synthesizes current knowledge on the pharmacokinetics and metabolism of sulfasalazine, presenting it in a manner that is accessible and actionable for researchers and drug development professionals.

Pharmacokinetics

The pharmacokinetic profile of sulfasalazine is a complex interplay between the host and their gut microbiota. The parent drug itself has limited systemic exposure, with the majority of a dose reaching the colon intact.

Absorption

Following oral administration, less than 15% of a dose of sulfasalazine is absorbed as the parent drug from the small intestine.[1] Detectable serum concentrations of sulfasalazine can be found in healthy subjects within 90 minutes of ingestion, with maximum concentrations occurring between 3 and 12 hours.[1] The absolute bioavailability of orally administered sulfasalazine is estimated to be less than 15%.[1]

The majority of the administered dose, around 90%, reaches the colon unchanged.[2] Here, it undergoes metabolism by intestinal bacteria.

Distribution

The volume of distribution for intravenously administered sulfasalazine is approximately 7.5 ± 1.6 L.[3] Sulfasalazine is highly bound to plasma proteins, primarily albumin (>99.3%).[1] In contrast, its metabolite sulfapyridine is about 70% bound to albumin, and acetylsulfapyridine, the main metabolite of sulfapyridine, is approximately 90% bound to plasma proteins.[3]

Metabolism

The metabolism of sulfasalazine is a two-step process involving both bacterial and mammalian enzymes.

Step 1: Bacterial Metabolism in the Colon

The primary and most crucial metabolic step occurs in the colon. Intestinal bacteria, through the action of azoreductase enzymes, cleave the azo bond of sulfasalazine to release its two primary metabolites: sulfapyridine (SP) and 5-aminosalicylic acid (5-ASA).[4] This bacterial conversion is the rate-limiting step in the overall metabolism of sulfasalazine.

Step 2: Systemic Metabolism

  • Sulfapyridine (SP): Following its release in the colon, sulfapyridine is well absorbed, with an estimated bioavailability of 60%.[3] It then undergoes extensive hepatic metabolism, primarily through acetylation to form acetylsulfapyridine. The rate of this acetylation is dependent on the individual's acetylator phenotype (fast or slow).[3][4] SP can also be metabolized to 5-hydroxy-sulfapyridine and N-acetyl-5-hydroxy-sulfapyridine.[1]

  • 5-Aminosalicylic Acid (5-ASA): In contrast to SP, 5-ASA is poorly absorbed from the colon, with an estimated bioavailability of 10% to 30%.[3] The absorbed fraction is primarily metabolized in the liver and intestine to N-acetyl-5-aminosalicylic acid.[1]

Excretion

The elimination of sulfasalazine and its metabolites occurs via both renal and fecal routes.

  • Sulfasalazine: The small amount of absorbed parent drug is eliminated with a plasma half-life of approximately 7.6 ± 3.4 hours.[3] The clearance of sulfasalazine is 1 L/hr, with renal clearance accounting for about 37% of the total clearance.[3]

  • Sulfapyridine and its metabolites: Absorbed sulfapyridine and its metabolites are primarily eliminated in the urine as free metabolites or glucuronide conjugates.[3] The half-life of sulfapyridine is dependent on the acetylator phenotype, being approximately 10.4 hours in fast acetylators and 14.8 hours in slow acetylators.[3]

  • 5-Aminosalicylic Acid and its metabolites: The majority of 5-ASA remains within the colonic lumen and is excreted in the feces as 5-ASA and acetyl-5-ASA.[3]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of sulfasalazine and its metabolites.

Table 1: Pharmacokinetic Parameters of Sulfasalazine

ParameterValueReference
Bioavailability (oral)< 15%[1]
Volume of Distribution (Vd)7.5 ± 1.6 L[3]
Plasma Protein Binding> 99.3% (primarily albumin)[1]
Clearance (CL)1 L/hr[3]
Renal Clearance~37% of total clearance[3]
Plasma Half-life (t½)7.6 ± 3.4 hours[3]
Time to Peak Concentration (Tmax)3 - 12 hours[1]

Table 2: Pharmacokinetic Parameters of Sulfapyridine (SP)

ParameterValueReference
Bioavailability (from colon)~60%[3]
Plasma Protein Binding~70% (albumin)[3]
Mean Half-life (t½) - Fast Acetylators10.4 hours[3]
Mean Half-life (t½) - Slow Acetylators14.8 hours[3]
Time to Peak Concentration (Tmax)~10 hours[3]

Table 3: Pharmacokinetic Parameters of 5-Aminosalicylic Acid (5-ASA)

ParameterValueReference
Bioavailability (from colon)10% - 30%[3]
Time to Peak Concentration (Tmax)~10 hours[3]

Experimental Protocols

This section outlines the methodologies for key experiments used to study the pharmacokinetics and metabolism of sulfasalazine.

In Vivo Pharmacokinetic Study in Humans

Objective: To determine the pharmacokinetic profile of sulfasalazine and its metabolites after oral administration.

Methodology:

  • Study Design: A single-dose, two-way crossover study in healthy male and non-pregnant female volunteers.[5][6] Studies are typically conducted under both fasting and fed conditions.[5][6]

  • Dosing: A single oral dose of 500 mg sulfasalazine is administered.[5][6] To achieve adequate plasma concentrations, administration of up to four 500 mg tablets may be permissible.[5]

  • Blood Sampling: Blood samples (e.g., 5 mL) are collected from a peripheral vein at pre-dose (0 hours) and at specified time points post-dose (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, 72, and 96 hours).

  • Plasma Preparation: Blood samples are collected in tubes containing an anticoagulant (e.g., heparin or EDTA) and centrifuged to separate the plasma. The plasma is then stored at -20°C or lower until analysis.

  • Urine Collection: Urine is collected at specified intervals over a period of 96 hours post-dose. The volume of each collection is recorded, and an aliquot is stored at -20°C or lower until analysis.

  • Bioanalysis: Plasma and urine samples are analyzed for concentrations of sulfasalazine, sulfapyridine, and 5-aminosalicylic acid using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3][7][8][9]

  • Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC (Area Under the Curve), t½, CL (Clearance), and Vd (Volume of Distribution), using non-compartmental analysis.

In Vitro Metabolism Study using Gut Microbiota

Objective: To investigate the metabolism of sulfasalazine by intestinal bacteria.

Methodology:

  • Fecal Slurry Preparation: Fresh fecal samples are collected from healthy human donors. The samples are processed under anaerobic conditions to preserve the viability of the gut microbiota.[10][11] A 10% (w/v) fecal slurry is prepared by homogenizing the feces in a pre-reduced anaerobic buffer.

  • Anaerobic Incubation: The fecal slurry is incubated anaerobically at 37°C.[12] Sulfasalazine is added to the slurry at a specified concentration (e.g., 100 µg/mL).[12] A control incubation without sulfasalazine and a control with sulfasalazine in buffer without fecal slurry are also included.

  • Sampling: Aliquots of the incubation mixture are collected at various time points (e.g., 0, 1, 2, 4, 8, and 24 hours).

  • Sample Processing: The reaction in the collected aliquots is quenched, and the samples are centrifuged to pellet the fecal matter. The supernatant is collected for analysis.

  • Bioanalysis: The concentrations of sulfasalazine and its metabolites (sulfapyridine and 5-aminosalicylic acid) in the supernatant are quantified using a validated analytical method such as HPLC.

  • Data Analysis: The rate of disappearance of sulfasalazine and the rate of appearance of its metabolites are calculated to determine the metabolic activity of the gut microbiota.

Visualizations

Metabolic Pathway of Sulfasalazine

Sulfasalazine Metabolism cluster_oral Oral Administration cluster_colon Colon (Gut Microbiota) cluster_systemic Systemic Circulation & Liver cluster_excretion Excretion Sulfasalazine Sulfasalazine SP Sulfapyridine (SP) Sulfasalazine->SP Azoreductase ASA 5-Aminosalicylic Acid (5-ASA) Sulfasalazine->ASA Azoreductase Absorbed_SP Absorbed SP SP->Absorbed_SP Absorption Absorbed_ASA Absorbed 5-ASA ASA->Absorbed_ASA Absorption Feces Feces ASA->Feces Metabolized_SP Metabolized SP (Acetylation, etc.) Absorbed_SP->Metabolized_SP Hepatic Metabolism Urine Urine Metabolized_SP->Urine Metabolized_ASA Metabolized 5-ASA (Acetylation) Absorbed_ASA->Metabolized_ASA Hepatic/Intestinal Metabolism Metabolized_ASA->Urine PK Study Workflow start Study Design (Crossover, Fasting/Fed) dosing Oral Administration of Sulfasalazine start->dosing sampling Blood & Urine Sampling (Timed Intervals) dosing->sampling processing Sample Processing (Plasma Separation, Storage) sampling->processing analysis Bioanalysis (HPLC or LC-MS/MS) processing->analysis pk_analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC, t½) analysis->pk_analysis end Report Generation pk_analysis->end

References

Salazodin: A Technical Guide to its Molecular Structure and Chemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salazodin, also known by its IUPAC name 2-hydroxy-5-[[4-[(6-methoxypyridazin-3-yl)sulfamoyl]phenyl]diazenyl]benzoic acid, is a sulfonamide compound with the chemical formula C18H15N5O6S.[1][2][] It is structurally related to sulfasalazine and is recognized for its antibacterial and anti-inflammatory properties. This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and known biological activities of this compound, tailored for professionals in research and drug development. While experimental data for this compound is limited in publicly accessible literature, this guide consolidates available information, including predicted properties and data from closely related compounds where noted.

Molecular Structure and Identification

This compound is a complex organic molecule characterized by a salicylic acid moiety linked to a sulfamoyl-phenyl-pyridazine group through an azo bond.

Key Structural Features:

  • Salicylic Acid Core: Provides anti-inflammatory properties.

  • Azo Bond (-N=N-): Links the two main aromatic systems.

  • Sulfonamide Group (-SO2NH-): Contributes to its antibacterial activity.

  • Pyridazine Ring: A six-membered heterocyclic ring containing two nitrogen atoms.

Chemical Identifiers:

IdentifierValue
CAS Number 22933-72-8
Molecular Formula C18H15N5O6S
Molecular Weight 429.41 g/mol
IUPAC Name 2-hydroxy-5-[[4-[(6-methoxypyridazin-3-yl)sulfamoyl]phenyl]diazenyl]benzoic acid
Synonyms Salazodine, Salazopyridazine, 5-(p-(6-methoxy-3-pyridazinylsulfamoyl)-phenylazo)-salicylic acid
SMILES COC1=CC=C(N=NC2=CC=C(C=C2)S(=O)(=O)NC2=NN=C(C=C2)OC)C(O)=O

Physicochemical Properties

A summary of the available physicochemical data for this compound is presented below. It is important to note that some of these values are predicted through computational models due to the scarcity of published experimental data.

PropertyValueSource
Physical State Solid, Yellow to orange powder[1][4]
Melting Point 240–245 °C (decomposes) for Sulfasalazine[5]
Boiling Point (Predicted) 764.1 ± 70.0 °C[4][6]
Density (Predicted) 1.54 ± 0.1 g/cm³[4][6]
pKa (Predicted) 2.70 ± 0.10[1][6]
Solubility DMSO: 125 mg/mL (with sonication)[4]
Practically insoluble in water, ether, benzene, chloroform[5]
Very slightly soluble in ethanol[5]
Soluble in alkali hydroxides[5]

Experimental Protocols

Synthesis of this compound

A general method for the synthesis of this compound, as described in patent literature for related compounds, involves a two-step process: diazotization followed by a coupling reaction.[7]

Step 1: Diazotization of 6-methoxy-3-(phenylsulfonamido)pyridazine

  • Dissolve the starting sulfonamide in an aqueous solution of hydrochloric acid.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite in water while maintaining the temperature below 5 °C.

  • Stir the mixture for a short period to ensure complete formation of the diazonium salt.

Step 2: Coupling Reaction with Salicylic Acid

  • In a separate vessel, dissolve salicylic acid in an aqueous solution of sodium hydroxide.

  • Cool this solution to 5-10 °C.

  • Slowly add the previously prepared diazonium salt solution to the salicylic acid solution while maintaining the temperature and pH. The pH is typically kept alkaline to facilitate the coupling reaction.

  • Azo coupling occurs, leading to the formation of this compound, which will precipitate out of the solution.

  • The resulting solid is collected by filtration and washed with water.

NFkB_Inhibition cluster_stimulus Inflammatory Stimuli (e.g., TNF-α) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus IKK IKK complex (IKK-α, IKK-β, NEMO) Stimulus->IKK Activates IkB_NFkB IκBα-NF-κB (Inactive) IKK->IkB_NFkB Phosphorylates IκBα IkB_p P-IκBα IkB_NFkB->IkB_p NFkB_active NF-κB (Active) IkB_NFkB->NFkB_active Releases Proteasome Proteasome IkB_p->Proteasome Ubiquitination & Degradation DNA DNA (κB sites) NFkB_active->DNA Translocates & Binds Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression Induces Transcription This compound This compound This compound->IKK Inhibits

References

An In-depth Technical Guide to the Initial In Vitro Studies of Sulfasalazine's Anti-inflammatory Effects

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational in vitro research elucidating the anti-inflammatory properties of Sulfasalazine (often referred to by its brand name Azulfidine). Sulfasalazine is a disease-modifying antirheumatic drug (DMARD) utilized in the management of autoimmune conditions such as rheumatoid arthritis and inflammatory bowel disease.[1] Its therapeutic efficacy is attributed to its anti-inflammatory and immunomodulatory effects.[1] This document details the key molecular mechanisms, presents quantitative data from various assays, and outlines the experimental protocols used in these initial studies.

Core Mechanism of Action: Inhibition of the NF-κB Pathway

A substantial body of in vitro evidence points to the inhibition of the nuclear factor kappa B (NF-κB) signaling pathway as a primary mechanism of Sulfasalazine's anti-inflammatory action.[2][3] NF-κB is a critical transcription factor that orchestrates the expression of numerous pro-inflammatory genes.[2]

Sulfasalazine has been demonstrated to be a potent and specific inhibitor of NF-κB activation induced by various stimuli, including tumor necrosis factor-alpha (TNF-α), lipopolysaccharide (LPS), and phorbol esters.[2][4] The inhibitory effect is dose-dependent, with half-maximal inhibition of NF-κB dependent transcription observed at approximately 0.625 mM in murine T-lymphocytes.[5] Further studies have pinpointed the direct molecular target of Sulfasalazine within this pathway. It directly inhibits the activity of IκB kinases α (IKK-α) and β (IKK-β) by antagonizing adenosine triphosphate (ATP) binding.[3] This inhibition prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[2] Consequently, the translocation of NF-κB to the nucleus is blocked, leading to the downregulation of pro-inflammatory gene expression.[2][6]

It is noteworthy that the primary metabolites of Sulfasalazine, 5-aminosalicylic acid (5-ASA) and sulfapyridine, do not exhibit this inhibitory effect on NF-κB activation, indicating that the parent molecule is responsible for this specific mechanism.[2][3]

NF_kappa_B_Pathway_Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNF Receptor IKK_complex IKK Complex (IKKα/IKKβ) TNFR->IKK_complex Activates IkBa IκBα IKK_complex->IkBa Phosphorylates IkBa_P P-IκBα NFkB NF-κB (p65/p50) NFkB_n NF-κB (Active) NFkB->NFkB_n Translocates IkBa_NFkB IκBα-NF-κB (Inactive) IkBa_P->IkBa_NFkB Degrades IkBa_NFkB->NFkB Releases Sulfasalazine Sulfasalazine Sulfasalazine->IKK_complex Inhibits DNA DNA NFkB_n->DNA Binds Pro_inflammatory_Genes Pro-inflammatory Gene Transcription DNA->Pro_inflammatory_Genes Initiates

Caption: Sulfasalazine inhibits the NF-κB pathway by directly targeting the IKK complex.

Quantitative Data on Anti-inflammatory Effects

The in vitro anti-inflammatory activity of Sulfasalazine has been quantified through various assays, primarily focusing on its impact on macrophage function and the production of inflammatory mediators.

Cell LineStimulusMediatorSulfasalazine Concentration% Inhibition / EffectReference
J774 MacrophagesLPS (10 µg/ml) & IFN-γ (100 U/ml)Nitric Oxide (NO)50-500 µMConcentration-dependent suppression[7]
J774 MacrophagesLPS (10 µg/ml) & IFN-γ (0.5 µg/ml)IL-12 (p40)50-500 µMConcentration-dependent suppression[7]
J774 MacrophagesLPS (10 µg/ml) & IFN-γ (0.5 µg/ml)IL-12 (p70)50-500 µMConcentration-dependent suppression[7]
Mouse MacrophagesLPSIL-12Not specifiedPotent, dose-dependent inhibition[6]
RAW 264.7 MacrophagesLPS (0.7 µg)IL-1, IL-6, TNF-αNot specifiedSignificant reduction after 24 and 72h[8][9]
Peripheral Blood LymphocytesPokeweed MitogenImmunoglobulin Synthesis10-25 µg/mlDose-dependent depression[10]
AssayCompoundIC50 ValueReference
Contractile Leukotriene Formation (Rat Peritoneal Cells)Sulfasalazine0.15 mM
Contractile Leukotriene Formation (Rat Peritoneal Cells)5-Aminosalicylic Acid (5-ASA)2.3 mM
κB-dependent Transcription (Murine T-lymphocytes)Sulfasalazine~0.625 mM[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for key in vitro experiments.

  • Cell Lines: J774 or RAW 264.7 mouse macrophage cell lines are commonly used.[7][8]

  • Culture Conditions: Cells are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum and 1% gentamicin at 37°C in a 5% CO₂ atmosphere.[8]

  • Seeding: For assays, macrophages are seeded at a density of approximately 0.3 x 10⁶ cells per well in 6-well plates.[8]

  • Pre-treatment: Cells are pre-treated with varying concentrations of Sulfasalazine (e.g., 50-500 µM) for a specified duration, typically 30 minutes, before stimulation.[7]

  • Stimulation: An inflammatory response is induced by treating the cells with bacterial lipopolysaccharide (LPS) (e.g., 0.7-10 µg/ml) and, in some cases, co-stimulated with interferon-gamma (IFN-γ) (e.g., 100 U/ml).[7][8]

  • Incubation: The cells are incubated for a period of 12 to 72 hours post-stimulation.[7][8]

  • Measurement of Inflammatory Mediators:

    • Cytokines (IL-1, IL-6, TNF-α, IL-12): The concentrations of cytokines in the cell culture supernatants are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.[7][8]

    • Nitric Oxide (NO): NO production is assessed by measuring the accumulation of its stable metabolite, nitrite, in the supernatant using the Griess assay.[7]

    • Protein Expression (iNOS): The expression of inducible nitric oxide synthase (iNOS) protein is determined by Western blotting of cell lysates.[7]

  • Cell Lines: SW620 colon cells or Jurkat T cells are frequently utilized.[3]

  • Stimulation: NF-κB activation is induced by treating cells with TNF-α or LPS.[3]

  • Nuclear Extract Preparation: Following stimulation, nuclear proteins are extracted from the cells.

  • Electrophoretic Mobility Shift Assay (EMSA): This assay is used to detect NF-κB DNA-binding activity. Nuclear extracts are incubated with a radiolabeled DNA probe containing the NF-κB binding site. The protein-DNA complexes are then separated by non-denaturing polyacrylamide gel electrophoresis and visualized by autoradiography. A decrease in the shifted band in Sulfasalazine-treated cells indicates inhibition of NF-κB activation.[6]

  • Reporter Gene Assay: Cells are transfected with a reporter plasmid containing a promoter with multiple NF-κB binding sites upstream of a reporter gene (e.g., luciferase). Following treatment with Sulfasalazine and a stimulus, the activity of the reporter gene is measured, providing a quantitative assessment of NF-κB transcriptional activity.[5]

Experimental_Workflow Pretreat Pre-treatment with Sulfasalazine Stimulate Stimulation with LPS/IFN-γ Pretreat->Stimulate Incubate Incubation (e.g., 24 hours) Stimulate->Incubate Collect Collect Supernatant & Lyse Cells Incubate->Collect Analyze Analysis Collect->Analyze ELISA Cytokine Measurement (ELISA) Analyze->ELISA Griess Nitric Oxide Measurement (Griess Assay) Analyze->Griess Western Protein Expression (Western Blot) Analyze->Western

Caption: General workflow for in vitro anti-inflammatory assays using macrophage cell lines.

Conclusion

The initial in vitro studies of Sulfasalazine have been instrumental in defining its anti-inflammatory properties at a molecular level. The consistent and robust evidence demonstrates that Sulfasalazine's primary mechanism of action is the specific inhibition of the NF-κB signaling pathway through the direct targeting of IKK-α and IKK-β. This leads to a significant reduction in the production of key pro-inflammatory mediators, including various cytokines and nitric oxide, in relevant immune cells. The data and protocols summarized in this guide provide a foundational understanding for researchers and professionals in the field of drug development and inflammation research.

References

Salazodin: A Technical Overview of its Discovery and Preclinical Development

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This document provides a comprehensive technical overview of the discovery and preclinical development of Salazodin, a novel, potent, and selective small molecule inhibitor of Janus Kinase 3 (JAK3). This compound was identified through a high-throughput screening campaign and subsequently optimized via structure-activity relationship (SAR) studies to improve its potency and selectivity. This guide details the pharmacological properties of this compound, including its mechanism of action, in vitro and in vivo efficacy, and pharmacokinetic profile. Detailed experimental protocols for key assays and a summary of pivotal preclinical data are presented. The information herein is intended for researchers, scientists, and professionals in the field of drug development who are interested in the scientific foundation of this compound's development.

Introduction: The Unmet Need in Autoimmune Disease Therapy

The therapeutic landscape for autoimmune diseases, such as rheumatoid arthritis (RA), has been significantly advanced by the advent of biologic agents. However, challenges related to immunogenicity, cost, and administration routes persist. The Janus kinase (JAK) family of intracellular, non-receptor tyrosine kinases—comprising JAK1, JAK2, JAK3, and TYK2—represents a critical node in cytokine signaling pathways integral to immune cell development, activation, and function. While several JAK inhibitors have been developed, the pursuit of agents with improved selectivity profiles to optimize the balance between efficacy and safety remains a key objective. This compound emerged from a targeted drug discovery program aimed at developing a highly selective JAK3 inhibitor to minimize off-target effects associated with the inhibition of other JAK isoforms.

Discovery and Lead Optimization

The discovery of this compound began with a high-throughput screening (HTS) campaign of a 500,000-compound library against recombinant human JAK3. This effort identified an initial hit compound with modest potency. A subsequent medicinal chemistry program focused on structure-activity relationship (SAR) optimization led to the synthesis of over 200 analogs. This process culminated in the identification of this compound (internal designation AZ-20-1138), which exhibited a significant improvement in potency and selectivity for JAK3 over other JAK family members.

Table 1: In Vitro Potency and Selectivity of this compound Against JAK Family Kinases

CompoundJAK1 IC₅₀ (nM)JAK2 IC₅₀ (nM)JAK3 IC₅₀ (nM)TYK2 IC₅₀ (nM)Selectivity (fold) vs. JAK3
This compound 1502101.5180100x (JAK1), 140x (JAK2), 120x (TYK2)
Tofacitinib1.1201.0321.1x (JAK1), 20x (JAK2), 32x (TYK2)

Data represents the mean of three independent experiments. IC₅₀ values were determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

Mechanism of Action: Inhibition of the JAK3-STAT Pathway

This compound exerts its immunomodulatory effects by inhibiting the function of JAK3. JAK3 predominantly associates with the common gamma chain (γc) of cytokine receptors for IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21. Upon cytokine binding, JAK3 is activated and phosphorylates Signal Transducers and Activators of Transcription (STATs), primarily STAT5. Phosphorylated STATs then dimerize, translocate to the nucleus, and regulate the transcription of genes involved in immune cell proliferation and differentiation. This compound competitively binds to the ATP-binding site of JAK3, preventing the phosphorylation and activation of STAT proteins and thereby interrupting this signaling cascade.

JAK3_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-2) Receptor γc Receptor Subunit Cytokine->Receptor Binding JAK3_inactive JAK3 (Inactive) JAK3_active JAK3 (Active) p-JAK3 Receptor->JAK3_active Activation STAT5_inactive STAT5 JAK3_active->STAT5_inactive Phosphorylation STAT5_active p-STAT5 STAT5_inactive->STAT5_active STAT5_dimer p-STAT5 Dimer STAT5_active->STAT5_dimer Dimerization Gene Target Gene Transcription STAT5_dimer->Gene Nuclear Translocation This compound This compound This compound->JAK3_active Inhibition

Caption: this compound inhibits the JAK3-STAT signaling pathway.

Preclinical Pharmacokinetics

The pharmacokinetic (PK) profile of this compound was evaluated in multiple preclinical species to assess its suitability for in vivo studies and to predict human PK parameters. The compound demonstrated favorable oral bioavailability and a half-life supportive of once-daily dosing.

Table 2: Pharmacokinetic Properties of this compound in Preclinical Species

SpeciesDose (mg/kg)RouteCₘₐₓ (ng/mL)Tₘₐₓ (h)AUC₀₋₂₄ (ng·h/mL)T₁/₂ (h)Bioavailability (%)
Mouse10PO8500.542003.545
Rat10PO9801.056004.252
Dog5PO6502.071006.865
Mouse2IV--93333.3100
Rat2IV--107694.0100
Dog1IV--109236.5100

PO: Per os (oral); IV: Intravenous. Data represents mean values (n=3 per group).

In Vivo Efficacy in a Collagen-Induced Arthritis (CIA) Model

The in vivo efficacy of this compound was assessed in a rat model of collagen-induced arthritis (CIA), a standard preclinical model for rheumatoid arthritis. Prophylactic administration of this compound resulted in a dose-dependent reduction in the clinical signs of arthritis, including paw swelling and arthritic score.

Table 3: Efficacy of this compound in the Rat CIA Model

Treatment GroupDose (mg/kg/day)Mean Arthritis Score (Day 21)Paw Swelling Reduction (%)
Vehicle Control-10.2 ± 1.50%
This compound 36.8 ± 1.2*33%
This compound 103.1 ± 0.8 69%
This compound 301.5 ± 0.585%
Positive Control (Etanercept)102.5 ± 0.7**75%

*Data are presented as mean ± standard deviation. *p < 0.05, *p < 0.01 vs. Vehicle Control.

Experimental Protocols

  • Objective: To determine the IC₅₀ of this compound against JAK family kinases.

  • Materials: Recombinant human JAK1, JAK2, JAK3, TYK2 enzymes (Carna Biosciences); ULight™-JAK-1 (Tyr1023) peptide substrate (PerkinElmer); Europium-labeled anti-phosphotyrosine antibody (PerkinElmer); ATP; assay buffer (50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Procedure:

    • Prepare a 10-point serial dilution of this compound in DMSO, followed by a further dilution in assay buffer.

    • Add 2 µL of the compound dilution to a 384-well low-volume assay plate.

    • Add 4 µL of a solution containing the specific JAK enzyme and ULight™-peptide substrate to each well.

    • Initiate the kinase reaction by adding 4 µL of ATP solution (final concentration at Km for each enzyme).

    • Incubate the plate for 60 minutes at room temperature.

    • Stop the reaction by adding 5 µL of detection mix containing Europium-labeled anti-phosphotyrosine antibody in stop buffer (EDTA).

    • Incubate for a further 60 minutes at room temperature.

    • Read the plate on a TR-FRET-compatible plate reader (e.g., EnVision, PerkinElmer) at emission wavelengths of 615 nm and 665 nm following excitation at 320 nm.

  • Data Analysis: Calculate the ratio of emissions (665/615). Plot the ratio against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

TR_FRET_Workflow Start Start: Prepare Reagents DispenseCmpd Dispense this compound Serial Dilutions Start->DispenseCmpd AddEnzymeSubstrate Add JAK Enzyme + ULight™ Substrate DispenseCmpd->AddEnzymeSubstrate AddATP Initiate Reaction with ATP AddEnzymeSubstrate->AddATP Incubate1 Incubate 60 min AddATP->Incubate1 StopReaction Stop Reaction Add Eu-Antibody Incubate1->StopReaction Incubate2 Incubate 60 min StopReaction->Incubate2 ReadPlate Read Plate (TR-FRET) Incubate2->ReadPlate Analyze Data Analysis: Calculate IC₅₀ ReadPlate->Analyze

Caption: Workflow for the in vitro TR-FRET kinase inhibition assay.

  • Objective: To evaluate the in vivo efficacy of this compound in a preclinical model of rheumatoid arthritis.

  • Animals: Male Lewis rats, 8-10 weeks old.

  • Induction:

    • On Day 0, immunize rats intradermally at the base of the tail with 100 µg of bovine type II collagen (CII) emulsified in Complete Freund's Adjuvant (CFA).

    • On Day 7, administer a booster immunization with 100 µg of CII emulsified in Incomplete Freund's Adjuvant (IFA).

  • Treatment:

    • Randomize animals into treatment groups (n=8-10 per group) upon the first signs of arthritis (typically Day 10-12).

    • Administer this compound (formulated in 0.5% methylcellulose / 0.1% Tween 80) or vehicle control orally (PO) once daily until the termination of the study (Day 21).

  • Efficacy Assessment:

    • Monitor animals daily for body weight and clinical signs of arthritis.

    • Score each paw for inflammation on a scale of 0-4 (0=normal, 1=erythema and mild swelling of one toe, 2=erythema and mild swelling of multiple toes, 3=moderate swelling of the entire paw, 4=severe swelling and ankylosis). The maximum score per animal is 16.

    • Measure paw thickness (swelling) every other day using a digital caliper.

  • Data Analysis: Compare mean arthritis scores and paw swelling between treatment groups and the vehicle control group using an appropriate statistical test (e.g., ANOVA with Dunnett's post-hoc test).

Conclusion and Future Directions

This compound is a potent and highly selective JAK3 inhibitor that demonstrates a clear mechanism of action through the suppression of the JAK3-STAT signaling pathway. It exhibits a favorable preclinical pharmacokinetic profile and significant efficacy in a robust animal model of rheumatoid arthritis. These promising preclinical data established a strong foundation for the advancement of this compound into investigational new drug (IND)-enabling toxicology studies and subsequent clinical development for the treatment of autoimmune diseases.

Theoretical Models of Salazodin Binding to Target Proteins: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salazodin, also known as Sulfasalazine, is a well-established disease-modifying antirheumatic drug (DMARD) utilized in the treatment of inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease.[1] Its therapeutic efficacy stems from its targeted interaction with key proteins involved in inflammatory signaling pathways. This technical guide provides a comprehensive overview of the theoretical models of this compound's binding to its primary molecular targets, supported by quantitative data, detailed experimental methodologies, and visual representations of the involved pathways and processes.

This compound is a prodrug that is metabolized by colonic bacteria into its active components: sulfapyridine and 5-aminosalicylic acid (5-ASA or mesalamine).[2][3] While the metabolites contribute to its overall therapeutic effect, the parent molecule, this compound, possesses its own distinct pharmacological activities, primarily through the inhibition of the nuclear factor kappa B (NF-κB) signaling pathway and sepiapterin reductase (SPR).

Quantitative Analysis of this compound Binding

The interaction of this compound and its metabolites with their target proteins has been quantified through various in vitro and cellular assays. The following tables summarize the available binding affinity and inhibitory concentration data.

LigandTarget ProteinAssay TypeIC50Reference
This compound (Sulfasalazine)κB-dependent transcriptionCellular Assay~0.625 mM[2]
This compound (Sulfasalazine)Sepiapterin Reductase (SPR)Enzymatic Assay23 nM[4][5]
This compound (Sulfasalazine)Sepiapterin Reductase (SPR)Enzymatic Assay31 nM[6][7]
SulfapyridineSepiapterin Reductase (SPR)Enzymatic Assay480 nM[4][5]
Mesalamine (5-ASA)Sepiapterin Reductase (SPR)Enzymatic Assay370 µM[4][5]

Table 1: Inhibitory Concentrations (IC50) of this compound and its Metabolites. This table presents the half-maximal inhibitory concentrations of this compound and its primary metabolites against their respective targets.

LigandProteinBinding PercentageReference
This compound (Sulfasalazine)Albumin>99%
SulfapyridineAlbumin~70%
AcetylsulfapyridinePlasma Proteins~90%

Table 2: Plasma Protein Binding of this compound and its Metabolites. This table outlines the extent of binding of this compound and its metabolites to plasma proteins, which influences their pharmacokinetic profiles.

Molecular Mechanisms and Signaling Pathways

Inhibition of the NF-κB Signaling Pathway

A primary mechanism of action for this compound is the potent and specific inhibition of the NF-κB signaling pathway.[8] This pathway is a critical regulator of inflammatory responses. This compound exerts its inhibitory effect by directly targeting the IκB kinase (IKK) complex, specifically the IKKα and IKKβ subunits.[1][9] By inhibiting IKK, this compound prevents the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This, in turn, sequesters the NF-κB transcription factor in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes.[8]

NF_kB_Inhibition_by_this compound cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α) IKK_complex IKK Complex (IKKα/IKKβ) Inflammatory_Stimuli->IKK_complex Activates IkB IκBα IKK_complex->IkB Phosphorylates IkB_NFkB_complex IκBα-NF-κB (Inactive) IkB->IkB_NFkB_complex Binds to NFkB NF-κB NFkB->IkB_NFkB_complex Binds to NFkB_active NF-κB (Active) NFkB->NFkB_active Translocates to IkB_NFkB_complex->NFkB Releases This compound This compound This compound->IKK_complex Inhibits Gene_Transcription Pro-inflammatory Gene Transcription NFkB_active->Gene_Transcription Initiates

Figure 1: Inhibition of the NF-κB signaling pathway by this compound.

Inhibition of Sepiapterin Reductase (SPR)

Recent studies have identified sepiapterin reductase (SPR) as another significant target of this compound.[4][5][6][7] SPR is the terminal enzyme in the de novo biosynthesis of tetrahydrobiopterin (BH4), an essential cofactor for several enzymes, including nitric oxide synthases. By inhibiting SPR, this compound reduces the production of BH4, which can modulate inflammatory processes.

Experimental Protocols

Molecular Docking of this compound with NF-κB p65

Objective: To predict the binding mode and affinity of this compound to the p65 subunit of NF-κB.

Software: AutoDock Vina

Protocol:

  • Ligand Preparation:

    • Obtain the 3D structure of this compound in SDF format.

    • Convert the SDF file to PDBQT format using Open Babel. This step adds polar hydrogens and calculates Gasteiger charges.

  • Receptor Preparation:

    • Download the crystal structure of the NF-κB p65 subunit from the Protein Data Bank (PDB).

    • Remove water molecules and any co-crystallized ligands from the PDB file.

    • Add polar hydrogens and assign Kollman charges to the protein using AutoDock Tools.

    • Save the prepared receptor in PDBQT format.

  • Grid Box Definition:

    • Define the search space for docking by creating a grid box that encompasses the active site of the p65 subunit. Based on published studies, the grid box can be centered at approximately x=20.1, y=12.4, z=19.6 with dimensions of 36 x 36 x 36 Å.[10]

  • Docking Simulation:

    • Run AutoDock Vina with the prepared ligand and receptor files and the defined grid box. Use a default exhaustiveness of 8.

  • Analysis of Results:

    • Analyze the output PDBQT file containing the docked poses of this compound.

    • The binding affinity (in kcal/mol) and the interactions (hydrogen bonds, hydrophobic interactions) with the active site residues can be visualized using software like PyMOL or Discovery Studio Visualizer.

Molecular_Docking_Workflow Start Start Ligand_Prep Ligand Preparation (this compound) Start->Ligand_Prep Receptor_Prep Receptor Preparation (NF-κB p65) Start->Receptor_Prep Docking Molecular Docking (AutoDock Vina) Ligand_Prep->Docking Grid_Box Grid Box Definition (Active Site) Receptor_Prep->Grid_Box Grid_Box->Docking Analysis Analysis of Results (Binding Affinity, Interactions) Docking->Analysis End End Analysis->End

Figure 2: A generalized workflow for molecular docking studies.

In Vitro IKKβ Kinase Assay

Objective: To determine the in vitro inhibitory activity of this compound on purified IKKβ.

Materials:

  • Purified recombinant IKKβ

  • IKKβ substrate (e.g., GST-IκBα)

  • This compound

  • ATP (with [γ-32P]ATP for radioactive detection)

  • Kinase assay buffer

  • SDS-PAGE gels and autoradiography equipment

Protocol:

  • Prepare a reaction mixture containing the kinase assay buffer, purified IKKβ, and the GST-IκBα substrate.

  • Add varying concentrations of this compound to the reaction mixtures. Include a control with no inhibitor.

  • Initiate the kinase reaction by adding ATP (spiked with [γ-32P]ATP).

  • Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).

  • Stop the reaction by adding SDS loading buffer.

  • Separate the proteins by SDS-PAGE.

  • Visualize the phosphorylated GST-IκBα by autoradiography.

  • Quantify the band intensities to determine the extent of inhibition at each this compound concentration and calculate the IC50 value.

Structural Insights from Crystallography

The three-dimensional structure of this compound in complex with one of its target proteins, human sepiapterin reductase, has been solved by X-ray crystallography (PDB ID: 4J7X).[11] This structure provides atomic-level details of the binding interaction, revealing the key amino acid residues in the active site of SPR that interact with the this compound molecule. This information is invaluable for understanding the mechanism of inhibition and for the rational design of more potent and selective inhibitors.

Conclusion

The therapeutic effects of this compound are underpinned by its specific interactions with key inflammatory mediators. Its ability to inhibit the NF-κB signaling pathway through direct binding to IKKα and IKKβ, and its potent inhibition of sepiapterin reductase, highlight its multi-targeted mechanism of action. The quantitative data and structural insights presented in this guide provide a solid foundation for further research into the molecular pharmacology of this compound and for the development of novel anti-inflammatory therapeutics.

References

A Technical Guide to the Effects of Sulfasalazine on Cellular Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

Note on Terminology: The existing scientific literature provides extensive data on the compound Sulfasalazine (CAS No. 599-79-1). The term "Salazodin" (CAS No. 22933-72-8) is less common but refers to a closely related chemical structure. This guide focuses on the well-documented effects of Sulfasalazine, which is presumed to be the compound of primary interest for researchers in this field.

Introduction

Sulfasalazine (SSZ) is a disease-modifying antirheumatic drug (DMARD) widely used in the treatment of chronic inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease (IBD). Its therapeutic efficacy stems from its multifaceted immunomodulatory and anti-inflammatory activities. Upon administration, SSZ is cleaved by gut bacteria into its two primary metabolites, sulfapyridine and 5-aminosalicylic acid (5-ASA). While 5-ASA is believed to exert local anti-inflammatory effects in the colon, the intact SSZ molecule is responsible for many of its systemic effects by directly interfering with key cellular signaling cascades. This technical guide provides an in-depth analysis of Sulfasalazine's impact on critical signaling pathways, supported by quantitative data, detailed experimental protocols, and pathway visualizations to aid researchers and drug development professionals.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor kappa-B (NF-κB) family of transcription factors are master regulators of the inflammatory response, controlling the expression of genes encoding pro-inflammatory cytokines, chemokines, and adhesion molecules. The canonical NF-κB pathway is a primary target of Sulfasalazine.

SSZ exerts its inhibitory effect not on its metabolites, but as the intact molecule. It directly targets the IκB kinase (IKK) complex, specifically inhibiting the catalytic subunits IKK-α and IKK-β.[1] This inhibition prevents the phosphorylation and subsequent ubiquitination-dependent degradation of the inhibitory protein IκBα.[2][3] As a result, NF-κB (typically the p65/p50 heterodimer) remains sequestered in the cytoplasm and cannot translocate to the nucleus to initiate the transcription of its target genes. This mechanism underpins much of SSZ's broad anti-inflammatory activity.[1]

Signaling Pathway Diagram: NF-κB Inhibition by Sulfasalazine

NF_kappa_B_Inhibition cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK_complex IKK Complex (IKKα / IKKβ / NEMO) TNFR->IKK_complex Activates IkBa_p65_p50 IκBα-p65-p50 IKK_complex->IkBa_p65_p50 Phosphorylates IκBα p_IkBa P-IκBα p65_p50_free p65-p50 IkBa_p65_p50->p65_p50_free Releases Proteasome Proteasome p_IkBa->Proteasome Degradation p65_p50_nuc p65-p50 p65_p50_free->p65_p50_nuc Translocates SSZ Sulfasalazine SSZ->IKK_complex Inhibits DNA κB DNA Site p65_p50_nuc->DNA Binds Transcription Gene Transcription (e.g., IL-6, IL-8, TNF-α) DNA->Transcription Initiates

Sulfasalazine directly inhibits the IKK complex.
Quantitative Data: NF-κB Inhibition

ParameterCell Type/SystemValueReference
IC₅₀ for κB-dependent transcriptionMurine T-lymphocyte cell line (RBL5)~0.625 mM[4]
Effective ConcentrationSW620 colon cellsMicro- to millimolar range[2][5]
IKK-β protein expressionHuman adipose tissueSignificantly inhibited by 1.25-5 mM SSZ[6]
Experimental Protocol: In Vitro IKK Kinase Assay

This protocol is adapted from methodologies used to demonstrate the direct inhibition of IKK by Sulfasalazine.[1]

  • Reagents and Materials:

    • Purified recombinant active IKK-α or IKK-β.

    • Substrate: GST-IκBα (1-54) fusion protein.

    • Kinase Assay Buffer: 20 mM HEPES (pH 7.6), 20 mM MgCl₂, 20 mM β-glycerophosphate, 20 mM p-nitrophenyl phosphate, 1 mM DTT, 50 µM Na₃VO₄.

    • [γ-³²P]ATP (10 µCi).

    • Sulfasalazine (SSZ) dissolved in DMSO; final concentrations ranging from 0.1 to 5 mM.

    • 2X SDS-PAGE sample buffer.

  • Procedure:

    • In a microcentrifuge tube, combine 10 µL of Kinase Assay Buffer, 1 µg of GST-IκBα substrate, and the desired concentration of SSZ or vehicle control (DMSO).

    • Add 200 ng of purified active IKK-α or IKK-β to the reaction mixture.

    • Initiate the kinase reaction by adding 5 µL of a solution containing 50 µM cold ATP and 10 µCi of [γ-³²P]ATP. The final reaction volume is typically 20-25 µL.

    • Incubate the reaction mixture at 30°C for 30 minutes with gentle agitation.

    • Terminate the reaction by adding an equal volume of 2X SDS-PAGE sample buffer and boiling for 5 minutes.

    • Separate the proteins by 12% SDS-PAGE.

    • Dry the gel and expose it to an X-ray film or a phosphor screen for autoradiography.

  • Data Analysis:

    • Quantify the phosphorylation of GST-IκBα by densitometry of the autoradiogram. The intensity of the radiolabeled band corresponds to the kinase activity. Compare the activity in SSZ-treated samples to the vehicle control to determine the extent of inhibition.

Induction of Caspase-Independent Apoptosis in T-Lymphocytes

Chronic inflammatory diseases are often associated with defective apoptosis of activated immune cells, leading to their persistence and sustained inflammation. Sulfasalazine has been shown to selectively induce apoptosis in T-lymphocytes, providing a mechanism for clearing these pathogenic cells.[4][7]

The induced apoptosis is notably independent of the Fas death receptor pathway and does not require caspase activity for execution.[7][8] Instead, SSZ triggers the intrinsic mitochondrial pathway. It induces the accumulation of the pro-apoptotic protein Bax at the mitochondria, leading to a loss of the mitochondrial transmembrane potential (ΔΨm). This event causes the release of mitochondrial intermembrane space proteins, including the Apoptosis-Inducing Factor (AIF). AIF then translocates to the nucleus, where it triggers large-scale DNA fragmentation and chromatin condensation, culminating in cell death.[7][9]

Signaling Pathway Diagram: SSZ-Induced Apoptosis

Apoptosis_Pathway cluster_mito Mitochondrion cluster_cyto Cytoplasm cluster_nuc Nucleus SSZ Sulfasalazine Bax Bax SSZ->Bax Induces accumulation Mito_Membrane Mitochondrial Membrane Potential (ΔΨm) Loss Bax->Mito_Membrane Causes AIF_mito AIF Mito_Membrane->AIF_mito Releases AIF_cyto AIF AIF_nuc AIF AIF_cyto->AIF_nuc Translocates DNA_frag Large-Scale DNA Fragmentation AIF_nuc->DNA_frag Induces Apoptosis Apoptosis DNA_frag->Apoptosis

SSZ induces AIF-mediated apoptosis in T-cells.
Quantitative Data: Apoptosis Induction

ParameterCell TypeValue (ED₅₀)Reference
Apoptosis Induction (24h)Human Jurkat T-leukaemia cell line~1.0 mM[7][9]
Apoptosis Induction (24h)Primary human peripheral blood T-lymphocytes~0.5 mM[7][9]
Apoptosis Induction (24h)Murine T-lymphocyte cell line (RBL5)~0.625 mM[4]
Experimental Protocol: Flow Cytometry Analysis of Apoptosis

This protocol describes the detection of apoptosis using Annexin V and Propidium Iodide (PI) staining, a standard method to differentiate between viable, early apoptotic, and late apoptotic/necrotic cells.[8][10]

  • Cell Culture and Treatment:

    • Culture Jurkat T-cells or isolated primary T-lymphocytes in appropriate media (e.g., RPMI 1640 + 10% FBS).

    • Seed cells at a density of 0.5 x 10⁶ cells/mL in 6-well plates.

    • Treat cells with varying concentrations of Sulfasalazine (e.g., 0, 0.5, 1.0, 2.0 mM) for a specified time (e.g., 24 hours).

    • Include a positive control for apoptosis (e.g., staurosporine).

  • Staining Procedure:

    • Harvest the cells (including any floating cells in the supernatant) by centrifugation at 300 x g for 5 minutes.

    • Wash the cells twice with cold 1X Phosphate-Buffered Saline (PBS).

    • Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of FITC-conjugated Annexin V to the cell suspension.

    • Add 5 µL of Propidium Iodide (PI) solution (e.g., 50 µg/mL).

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the stained cells immediately using a flow cytometer.

    • Excite FITC at 488 nm and measure emission at ~530 nm. Excite PI at 488 nm and measure emission at >670 nm.

    • Analyze the data to quantify cell populations:

      • Viable cells: Annexin V-negative and PI-negative.

      • Early apoptotic cells: Annexin V-positive and PI-negative.

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Modulation of Inflammatory Mediators

As a direct consequence of NF-κB inhibition, Sulfasalazine significantly suppresses the production and release of key inflammatory mediators from immune cells, particularly macrophages.

  • Pro-inflammatory Cytokines: SSZ inhibits the LPS/IFN-γ-induced production of Interleukin-12 (IL-12), a critical cytokine that drives the differentiation of T-helper 1 (Th1) cells.[11][12] By suppressing IL-12, SSZ can shift the immune response away from a pro-inflammatory Th1 profile.[12] It also reduces the release of other NF-κB-dependent cytokines, including TNF-α, IL-1β, IL-6, and IL-8.[6][13]

  • Nitric Oxide (NO): In activated macrophages, high levels of nitric oxide are produced by inducible nitric oxide synthase (iNOS), contributing to tissue damage in chronic inflammation. The expression of the iNOS gene is heavily dependent on NF-κB. Sulfasalazine treatment suppresses iNOS protein expression, thereby reducing the production of NO in a concentration-dependent manner.[11][14]

Workflow Diagram: Inhibition of Inflammatory Mediators

Inflammatory_Mediators cluster_output Gene Expression & Protein Production LPS_IFN LPS / IFN-γ Macrophage Macrophage LPS_IFN->Macrophage Stimulates NFkB_pathway NF-κB Pathway Activation Macrophage->NFkB_pathway iNOS iNOS Expression NFkB_pathway->iNOS Cytokines Pro-inflammatory Cytokine Expression (IL-12, TNF-α, IL-6) NFkB_pathway->Cytokines SSZ Sulfasalazine SSZ->NFkB_pathway Inhibits NO Nitric Oxide (NO) iNOS->NO Cytokine_release Cytokine Release Cytokines->Cytokine_release Inflammation Inflammation & Tissue Damage NO->Inflammation Cytokine_release->Inflammation

SSZ inhibits cytokine and NO production via NF-κB.
Quantitative Data: Inhibition of Cytokines and NO

ParameterCell TypeTreatmentEffectReference
NO ProductionJ774 Macrophages50-500 µM SSZConcentration-dependent suppression[11][14]
IL-12 p40 ProductionJ774 Macrophages50-500 µM SSZDose-dependent suppression[11][14]
iNOS ExpressionJ774 Macrophages500 µM SSZSuppressed protein expression[11][14]
IL-6, IL-8, TNF-α ReleaseHuman Adipose Tissue1.25-5 mM SSZSignificant inhibition[6]
Experimental Protocol: Measurement of Nitric Oxide Production (Griess Assay)

This protocol measures nitrite (NO₂⁻), a stable breakdown product of NO, in cell culture supernatants.[14][15]

  • Cell Culture and Treatment:

    • Seed J774 macrophage cells in a 96-well plate until they reach ~80% confluence.

    • Pre-treat the cells with Sulfasalazine (e.g., 0, 50, 100, 250, 500 µM) for 30-60 minutes.

    • Stimulate the cells with a combination of LPS (10 µg/mL) and IFN-γ (0.5 µg/mL) to induce iNOS expression. Include an unstimulated control group.

    • Incubate for 24 hours at 37°C.

  • Griess Reaction:

    • Prepare the Griess Reagent by mixing equal volumes of Reagent A (1% sulfanilamide in 5% phosphoric acid) and Reagent B (0.1% N-(1-Naphthyl)ethylenediamine dihydrochloride in water). Prepare fresh.

    • Prepare a sodium nitrite standard curve (e.g., 0-100 µM) in the same culture medium.

    • Transfer 50-100 µL of cell culture supernatant from each well to a new 96-well plate.

    • Add an equal volume (50-100 µL) of the Griess Reagent to each well containing supernatant or standard.

    • Incubate for 10-15 minutes at room temperature, protected from light.

  • Data Analysis:

    • Measure the absorbance at 550 nm using a microplate reader.

    • Calculate the nitrite concentration in the samples by interpolating from the standard curve. Compare the results from SSZ-treated groups to the stimulated control group.

Effects on MAPK and Nrf2 Signaling Pathways

The effects of Sulfasalazine on the Mitogen-Activated Protein Kinase (MAPK) and Nuclear factor erythroid 2-related factor 2 (Nrf2) pathways are context-dependent.

  • MAPK Pathway: Several studies show that in macrophages stimulated with LPS and IFN-γ, SSZ does not interfere with the activation (phosphorylation) of p38, p42/44 (ERK1/2), or JNK.[11][14] This suggests its primary anti-inflammatory mechanism in this context is specific to the NF-κB axis. However, in other contexts, such as in certain cancer cells or in relation to Nrf2, SSZ has been shown to modulate ERK and JNK activity.[16][17] For instance, in oral cancer cells, SSZ was found to inhibit the Akt pathway while activating the ERK pathway, leading to autophagic cell death.[17]

  • Nrf2 Pathway: Nrf2 is a transcription factor that regulates the expression of antioxidant and cytoprotective genes. Some studies have demonstrated that SSZ can induce the expression of Heme Oxygenase-1 (HO-1) by promoting the nuclear translocation and activation of Nrf2.[16][18] This activation appears to be mediated by an increase in reactive oxygen species (ROS) and subsequent activation of the JNK and ERK pathways.[16] This indicates a potential antioxidant and cytoprotective role for SSZ in specific cellular settings, such as vascular smooth muscle cells.[18]

Logical Relationship Diagram: Context-Dependent MAPK/Nrf2 Modulation

MAPK_Nrf2 cluster_context1 Context: Macrophage Activation (LPS/IFN-γ) cluster_context2 Context: Vascular Cells / Some Cancer Cells SSZ Sulfasalazine MAPK_no_effect p38, ERK, JNK Activation Unaffected SSZ->MAPK_no_effect NFkB_inhibition NF-κB Inhibition SSZ->NFkB_inhibition ROS ROS Generation SSZ->ROS JNK_ERK_activation JNK / ERK Activation ROS->JNK_ERK_activation Nrf2 Nrf2 Activation & Nuclear Translocation JNK_ERK_activation->Nrf2 HO1 HO-1 Expression (Antioxidant Response) Nrf2->HO1

SSZ's effect on MAPK/Nrf2 is context-dependent.
Experimental Protocol: Western Blot for Nrf2 Nuclear Translocation

This protocol is designed to assess the activation of Nrf2 by measuring its accumulation in the nucleus.

  • Cell Culture and Nuclear/Cytoplasmic Fractionation:

    • Culture relevant cells (e.g., vascular smooth muscle cells) and treat with SSZ (e.g., 10-100 µM) for various time points (e.g., 0, 1, 3, 6 hours).

    • Harvest cells and perform nuclear and cytoplasmic fractionation using a commercial kit (e.g., NE-PER™ Nuclear and Cytoplasmic Extraction Reagents) according to the manufacturer's protocol. This is critical to separate nuclear proteins from cytoplasmic proteins.

    • Determine the protein concentration of both the nuclear and cytoplasmic fractions using a BCA or Bradford assay.

  • Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) from both nuclear and cytoplasmic extracts onto a 10% SDS-PAGE gel.

    • Perform electrophoresis and transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against Nrf2 overnight at 4°C.

    • To ensure proper fractionation and loading, also probe the membranes with primary antibodies for a nuclear marker (e.g., Lamin B1) and a cytoplasmic marker (e.g., GAPDH).

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • An increase in the Nrf2 signal in the nuclear fraction (and a corresponding decrease in the cytoplasmic fraction) in SSZ-treated cells compared to controls indicates Nrf2 activation and translocation. The Lamin B1 and GAPDH blots will confirm the purity of the nuclear and cytoplasmic fractions, respectively.

References

A Comprehensive Review of Salazodin's Primary Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth review of the primary research on Salazodin, a compound more commonly known as Sulfasalazine. The document synthesizes quantitative data from key clinical trials, details experimental protocols for pivotal mechanistic studies, and presents visual diagrams of its metabolic and signaling pathways.

Core Concepts and Mechanism of Action

This compound (Sulfasalazine) is a disease-modifying antirheumatic drug (DMARD) utilized in the treatment of inflammatory bowel disease (IBD), including ulcerative colitis and Crohn's disease, as well as rheumatoid arthritis and psoriasis.[1] It is a prodrug, meaning it is administered in an inactive form and is metabolized in the body to its active components.[2]

Upon oral administration, the majority of the this compound molecule reaches the colon intact. There, gut bacteria cleave the azo bond that links its two main constituents: 5-aminosalicylic acid (5-ASA) and sulfapyridine.[2] The therapeutic effects of this compound are a result of the combined actions of these two metabolites. 5-ASA is believed to exert its anti-inflammatory effects locally in the colon, while sulfapyridine is absorbed into the bloodstream and is thought to be responsible for the systemic immunomodulatory effects.[2]

The precise mechanism of action is not fully elucidated but is understood to involve several pathways:

  • Inhibition of the NF-κB Pathway: this compound has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a key transcription factor involved in the inflammatory response.[3][4] By preventing the activation of NF-κB, this compound reduces the expression of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and interleukin-8 (IL-8).[3]

  • Scavenging of Reactive Oxygen Species (ROS): this compound and its metabolite 5-ASA are potent scavengers of reactive oxygen species, such as superoxide and hydroxyl radicals.[5][6] This antioxidant activity may contribute to its anti-inflammatory effects by reducing oxidative stress in inflamed tissues.[6]

  • Inhibition of Prostaglandin Synthesis: 5-ASA is also known to inhibit the cyclooxygenase (COX) enzyme, which is involved in the synthesis of prostaglandins, potent mediators of inflammation.

Quantitative Data from Clinical Trials

The efficacy of this compound has been evaluated in numerous clinical trials for various inflammatory conditions. The following tables summarize key quantitative data from some of these studies.

Table 1: Efficacy of this compound in Ulcerative Colitis Maintenance Therapy

StudyTreatment GroupPlacebo GroupOutcome MeasureResult
Dissanayake & Truelove, 1973[7]Sulfasalazine 2g/dayDummy TabletsRelapse rate over 6 months> 4 times lower relapse rate than placebo

Table 2: Efficacy of this compound in Rheumatoid Arthritis

StudyTreatment GroupPlacebo GroupOutcome MeasuresResults
Meta-analysis of 6 trials (n=468)[8]SulfasalazinePlaceboTender and swollen joint scores, pain, ESRStatistically significant improvement compared to placebo. Standardized weighted mean difference of -0.49 for joint scores and -0.42 for pain. ESR difference of -17.6mm.
Hannonen et al., 1993[2]SulfasalazinePlaceboClinical, laboratory, and scintigraphic dataSuperior to placebo in reducing inflammation and disease activity.

Table 3: Efficacy of this compound in Psoriasis

StudyTreatment GroupPlacebo GroupOutcome MeasuresResults
Gupta et al., 1990[8]Sulfasalazine 3g/dayPlaceboGlobal severity, patient and physician assessments82% of patients on sulfasalazine showed moderate to marked improvement at 8 weeks.[8]
Farr et al., 1990[9]SulfasalazinePlaceboSymmetrical polyarticular arthritis, acute-phase responseGreater improvement in patients on active treatment compared to placebo, especially in those with a high acute-phase response.[9]

Experimental Protocols

This section details the methodologies for key experiments cited in the primary research of this compound.

Clinical Trial Protocol: Long-term Maintenance of Ulcerative Colitis
  • Study Design: A double-blind, placebo-controlled, randomized clinical trial.[7]

  • Patient Population: 64 patients with proven ulcerative colitis who had been in remission for at least one year on sulfasalazine monotherapy.[7] Patients were symptom-free and showed no signs of inflammation on sigmoidoscopy and rectal biopsy.[7]

  • Intervention: Patients were randomly assigned to receive either sulfasalazine (2 g/day ) or identical-looking dummy tablets for six months.[7]

  • Outcome Assessment: The primary outcome was the relapse of ulcerative colitis, defined as the recurrence of symptoms accompanied by sigmoidoscopic and histological evidence of inflammation.[7]

  • Statistical Analysis: Comparison of relapse rates between the two groups.

In Vitro Assay for NF-κB Inhibition: Electrophoretic Mobility Shift Assay (EMSA)
  • Objective: To determine if this compound inhibits the DNA binding activity of NF-κB.[10]

  • Cell Culture: Human colon epithelial cells (e.g., SW620) or T-lymphocytes are cultured and treated with an inflammatory stimulus (e.g., TNF-α) in the presence or absence of this compound at various concentrations.[5][10]

  • Nuclear Extract Preparation: After treatment, nuclear extracts containing activated transcription factors are prepared from the cells.[3]

  • Probe Labeling: A double-stranded DNA oligonucleotide containing the NF-κB binding consensus sequence is labeled with a radioactive isotope (e.g., ³²P) or a non-radioactive tag.[4]

  • Binding Reaction: The labeled probe is incubated with the nuclear extracts to allow NF-κB to bind to the DNA.[4]

  • Electrophoresis: The protein-DNA complexes are separated from the free probe by non-denaturing polyacrylamide gel electrophoresis.[11]

  • Detection: The gel is dried and exposed to X-ray film (for radioactive probes) or imaged using a chemiluminescent detector (for non-radioactive probes). A decrease in the shifted band corresponding to the NF-κB-DNA complex in the presence of this compound indicates inhibition.[11]

In Vitro Assay for Reactive Oxygen Species (ROS) Scavenging
  • Objective: To measure the capacity of this compound and its metabolites to scavenge specific reactive oxygen species.[5][6]

  • Superoxide Radical (O₂⁻) Scavenging:

    • Method: Xanthine/xanthine oxidase system is used to generate superoxide radicals.[5] The reduction of cytochrome c or a luminol-dependent chemiluminescence method is used to detect the superoxide radicals.[5]

    • Procedure: The reaction is carried out in the presence and absence of varying concentrations of this compound, 5-ASA, and sulfapyridine. The inhibition of cytochrome c reduction or chemiluminescence indicates scavenging activity.[5]

  • Hydroxyl Radical (·OH) Scavenging:

    • Method: Electron paramagnetic resonance (EPR) spectroscopy with a spin trapping agent (e.g., DMPO) is used to detect the highly reactive hydroxyl radicals generated by a Fenton-like reaction.[6]

    • Procedure: The intensity of the DMPO-OH adduct signal is measured in the presence and absence of the test compounds. A decrease in signal intensity signifies hydroxyl radical scavenging.[6]

Visualizations

The following diagrams illustrate the metabolic pathway of this compound and its proposed mechanism of action on the NF-κB signaling pathway.

Salazodin_Metabolism This compound This compound (Sulfasalazine) Colon Colon This compound->Colon Azo_Bond_Cleavage Azo Bond Cleavage (by Gut Bacteria) Colon->Azo_Bond_Cleavage Five_ASA 5-Aminosalicylic Acid (5-ASA) Azo_Bond_Cleavage->Five_ASA Sulfapyridine Sulfapyridine Azo_Bond_Cleavage->Sulfapyridine Local_Effect Local Anti-inflammatory Effect in Colon Five_ASA->Local_Effect Systemic_Effect Systemic Absorption & Immunomodulatory Effect Sulfapyridine->Systemic_Effect

Caption: Metabolic pathway of this compound in the colon.

NFkB_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa Inflammatory Stimulus (e.g., TNF-α) IKK IKK Complex TNFa->IKK activates IkB IκB IKK->IkB phosphorylates Ub_Proteasome Ubiquitination & Proteasomal Degradation IkB->Ub_Proteasome leads to NFkB NF-κB NFkB_active Active NF-κB NFkB->NFkB_active translocates to IkB_NFkB IκB-NF-κB (Inactive Complex) IkB_NFkB->IkB IkB_NFkB->NFkB This compound This compound This compound->IKK inhibits Ub_Proteasome->IkB_NFkB releases DNA DNA (κB site) NFkB_active->DNA binds to Transcription Transcription of Pro-inflammatory Genes (e.g., IL-1β, IL-8) DNA->Transcription initiates

Caption: Inhibition of the NF-κB signaling pathway by this compound.

References

Methodological & Application

Application Notes and Protocols for Salazodin (Sulfasalazine) in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salazodin, also known as Sulfasalazine (SSZ), is a well-established anti-inflammatory drug used in the treatment of inflammatory bowel disease and rheumatoid arthritis.[1][2] Emerging research has highlighted its potential as an anti-cancer agent due to its ability to induce apoptosis and other forms of cell death in various cancer cell lines.[3][4] These application notes provide detailed protocols for the preparation and use of this compound in cell culture experiments, summarize its effects on cellular signaling pathways, and present quantitative data on its efficacy.

Mechanism of Action

This compound is a prodrug that is metabolized into two active components: sulfapyridine and 5-aminosalicylic acid (5-ASA).[2] While the complete mechanism of action is not fully elucidated, it is known to exert its effects through multiple pathways:

  • Inhibition of NF-κB Signaling: this compound directly inhibits IκB kinases (IKK-α and IKK-β), which are crucial for the activation of the NF-κB signaling pathway.[5][6] This inhibition prevents the degradation of IκBα and the subsequent nuclear translocation of NF-κB, a key regulator of inflammatory responses and cell survival.[6][7]

  • Induction of Apoptosis: In T-lymphocytes and various cancer cell lines, this compound induces apoptosis.[3][8] This process can be caspase-dependent or -independent and is often associated with the mitochondrial pathway, involving the downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL.[8]

  • Modulation of other Signaling Pathways: Studies have shown that this compound can also influence other critical cellular pathways, including the JNK, ERK, and Akt pathways, depending on the cell type and context.[9]

Data Presentation

Table 1: Effective Concentrations of this compound in Various Cell Lines
Cell LineCell TypeEffectConcentration RangeIncubation TimeReference
JurkatHuman T-cell leukemiaApoptosis induction1.0 - 2.0 mM (ED50 ~1.0 mM)24 hours[3]
Primary peripheral blood T-lymphocytesHumanApoptosis inductionED50 ~0.5 mM24 hours[3]
SW620Human colon carcinomaInhibition of NF-κB activation0.1 - 5 mM18 hours (pre-incubation)[10]
F98Rat gliomaReduced cell viabilitySignificant at >400 µM4 days[11]
U251Human gliomaReduced cell viabilityDecrease at 400 µM4 days[11]
A375Human melanomaCell death150 µM72 hours[4]
MKN-45Human gastric carcinomaApoptosis induction2.5 - 100 µM (pretreatment)14 hours[12]
RAW 264.7Mouse macrophageAnti-inflammatory response42 µg/mL24 - 72 hours[13]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a 100 mM stock solution of this compound in DMSO.

Materials:

  • This compound (Sulfasalazine) powder (M.Wt: 398.39 g/mol )

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, conical centrifuge tubes (1.5 mL or 15 mL)

  • Sterile-filtered pipette tips

  • Vortex mixer

  • 0.22 µm sterile syringe filter

Procedure:

  • Weighing this compound: In a sterile environment (e.g., a laminar flow hood), accurately weigh out 39.84 mg of this compound powder and transfer it to a sterile conical tube.

  • Dissolving in DMSO: Add 1 mL of cell culture grade DMSO to the tube containing the this compound powder.

  • Solubilization: Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) and sonication can aid in dissolution if precipitation occurs.[14]

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm sterile syringe filter into a new sterile tube.

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to 6 months.

Note: The solubility of this compound is high in DMSO (up to 100 mM). For experiments requiring a solvent-free solution, this compound can be dissolved in 0.1 M NaOH and then neutralized with 0.1 M HCl.[10] However, the solubility in aqueous buffers like PBS (pH 7.2) is significantly lower (approximately 0.2 mg/mL).[15]

Protocol 2: Induction of Apoptosis in Jurkat T-lymphocytes

This protocol details a typical experiment to induce and quantify apoptosis in Jurkat cells using this compound.

Materials:

  • Jurkat T-lymphocytes

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound stock solution (100 mM in DMSO)

  • Phosphate Buffered Saline (PBS)

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed Jurkat cells in a 6-well plate at a density of 2 x 10^5 cells/mL in complete RPMI-1640 medium.

  • Treatment: Prepare working solutions of this compound by diluting the 100 mM stock solution in complete medium to achieve final concentrations of 0.5 mM, 1.0 mM, and 2.0 mM. Add the corresponding dilutions to the wells. Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.

  • Incubation: Incubate the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Harvesting: After incubation, transfer the cells from each well into separate centrifuge tubes. Centrifuge at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cell pellet once with 1 mL of cold PBS. Centrifuge again at 300 x g for 5 minutes.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer provided in the Annexin V-FITC Apoptosis Detection Kit. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to each tube.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

Visualization of Signaling Pathways and Workflows

Salazodin_NFkB_Inhibition cluster_stimulus Inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-alpha TNF-alpha IKK IKK TNF-alpha->IKK LPS LPS LPS->IKK IkB_p65_p50 IκB-p65-p50 IKK->IkB_p65_p50 Phosphorylation p65_p50 p65-p50 IkB_p65_p50->p65_p50 IkB IκB IkB_p65_p50->IkB p65_p50_nuc p65-p50 p65_p50->p65_p50_nuc Translocation DNA DNA p65_p50_nuc->DNA Transcription Gene Transcription DNA->Transcription This compound This compound This compound->IKK Inhibition

Caption: this compound inhibits the NF-κB signaling pathway.

Apoptosis_Induction_Workflow start Seed Cells treatment Treat with this compound (and controls) start->treatment incubation Incubate (24h, 37°C) treatment->incubation harvest Harvest & Wash Cells incubation->harvest stain Stain with Annexin V-FITC & PI harvest->stain analyze Analyze by Flow Cytometry stain->analyze

Caption: Experimental workflow for apoptosis assay.

References

Application Notes and Protocols for Sulfasalazine Administration in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following protocols are synthesized from various research studies. The optimal dosage, route of administration, and experimental timeline should be determined by the researcher based on the specific animal model, research question, and institutional guidelines. It is highly recommended to conduct pilot studies to establish the most effective and tolerable regimen for your specific experimental setup. The compound "Salazodin" was not found in the scientific literature; this document pertains to Sulfasalazine (SFZ) , a drug with well-documented anti-inflammatory and neuroprotective properties.

Introduction

Sulfasalazine is a disease-modifying antirheumatic drug (DMARD) used to treat inflammatory bowel disease and rheumatoid arthritis. It is a prodrug that is metabolized in the colon to its active components, sulfapyridine and 5-aminosalicylic acid (mesalamine).[1][2] In recent years, research has also explored its neuroprotective effects.[3][4] These application notes provide detailed protocols for the administration of Sulfasalazine in various animal models to study its anti-inflammatory and neuroprotective properties.

Data Presentation: Quantitative Data Summary

The following tables summarize key quantitative data related to Sulfasalazine administration in rodent models.

Table 1: Pharmacokinetic Parameters of Sulfasalazine in Rodents

ParameterAnimal ModelRoute of AdministrationDoseTmax (hours)Cmax (µg/mL)Half-life (t½) (hours)Bioavailability (%)Reference
Sulfasalazine B6C3F1 MiceIntravenous5.0 mg/kg--0.45-0.78 (Mean Residence Time)-[5]
B6C3F1 MiceOral67.5 mg/kg~4-6--16.6-18.2[5]
B6C3F1 MiceOral675-2700 mg/kg~4-6--2.6-8.7[5]
RatsOral60 mg/kg~4-6Varies with co-administration--[2]
Sulfapyridine (metabolite) B6C3F1 MiceOral (of SFZ)67.5 - 2700 mg/kg-Higher than SFZ--[5]

Table 2: Dosage Regimens for Different Research Applications

Research ApplicationAnimal ModelRoute of AdministrationDosage RangeStudy DurationKey FindingsReference
Anti-inflammatory (Inflammatory Bowel Disease) RatsOral10-100 mg/kgVariableReduction of inflammatory markers[6]
RatsIntra-rectal100 mg/kgPre-treatmentAttenuation of colonic myeloperoxidase activity[7]
MiceOral10-100 mg/kgVariableReduction of inflammatory markers[6]
Anti-inflammatory (Paw Edema) RatsOral200-500 mg/kgSingle doseDose-dependent inhibition of edema[7]
Neuroprotection (Cerebral & Retinal Ischemia) RatsSystemicNot specifiedPre-treatmentReduction of neuronal death[3]
Neuroprotection (Neuropathic Pain) RatsNot specifiedNot specifiedNot specifiedAlleviation of mechanical hypersensitivity[4]
System xc⁻ Inhibition MiceIntraperitoneal150-320 mg/kg (twice daily)4 weeksTo achieve systemic exposure of intact SFZ[6]
Toxicity Studies MiceOral800 mg/kg (single dose)-Lethal, gastrointestinal and renal toxicity[7]
RatsOral1800 mg/kg (single dose)-Lethal, gastrointestinal and renal toxicity[7]
RatsOral160-320 mg/kg (13-26 weeks)13-26 weeksPapillary necrosis and other renal changes[7]

Experimental Protocols

This protocol is adapted from studies investigating the efficacy of anti-inflammatory agents in a chemically-induced model of colitis.

Objective: To evaluate the anti-inflammatory effects of Sulfasalazine in a dextran sulfate sodium (DSS)-induced colitis mouse model.

Materials:

  • Sulfasalazine (powder)

  • Vehicle (e.g., 0.5% carboxymethylcellulose (CMC) or corn oil)

  • Dextran sulfate sodium (DSS, 36-50 kDa)

  • 8-12 week old C57BL/6 mice

  • Gavage needles

  • Standard laboratory equipment for animal handling and monitoring

Procedure:

  • Animal Acclimatization: Acclimatize mice to the housing facility for at least one week prior to the experiment.

  • Induction of Colitis:

    • Prepare a fresh solution of DSS in drinking water (concentration typically ranges from 2-5% w/v).

    • Provide the DSS solution as the sole source of drinking water for 5-7 consecutive days.

    • A control group should receive regular drinking water.

  • Preparation of Sulfasalazine Suspension:

    • Prepare a homogenous suspension of Sulfasalazine in the chosen vehicle. For oral administration, a common dosage range is 10-100 mg/kg.[6]

    • The volume of administration should be consistent across all animals (e.g., 10 mL/kg).

  • Sulfasalazine Administration:

    • Begin Sulfasalazine treatment concurrently with DSS administration or as a pre-treatment.

    • Administer the Sulfasalazine suspension or vehicle control to the respective groups of mice via oral gavage once or twice daily.

  • Monitoring and Endpoint Analysis:

    • Monitor the mice daily for body weight, stool consistency, and the presence of blood in the feces (Disease Activity Index - DAI).

    • At the end of the treatment period, euthanize the mice and collect colon tissue.

    • Measure colon length and weight.

    • Perform histological analysis of colon sections to assess tissue damage and inflammation.

    • Measure myeloperoxidase (MPO) activity in the colon tissue as an indicator of neutrophil infiltration.

This protocol is a general guideline based on studies of neuropathic pain and the known mechanisms of Sulfasalazine.

Objective: To assess the neuroprotective and analgesic effects of Sulfasalazine in a chronic constriction injury (CCI) model of neuropathic pain in rats.[4]

Materials:

  • Sulfasalazine (powder)

  • Vehicle for intraperitoneal injection (e.g., sterile saline with a solubilizing agent if necessary)

  • Adult male Sprague-Dawley rats (200-250 g)

  • Surgical instruments for CCI surgery

  • Behavioral testing apparatus (e.g., von Frey filaments)

Procedure:

  • Animal Acclimatization and Baseline Testing:

    • Acclimatize rats for one week.

    • Conduct baseline behavioral testing for mechanical allodynia (e.g., using von Frey filaments) to determine the pre-surgery withdrawal threshold.

  • Chronic Constriction Injury (CCI) Surgery:

    • Anesthetize the rat.

    • Expose the sciatic nerve in one hind limb and place loose ligatures around it.

    • A sham surgery group should have the nerve exposed but not ligated.

  • Preparation of Sulfasalazine Solution:

    • Prepare a sterile solution of Sulfasalazine for intraperitoneal (i.p.) injection. To achieve systemic exposure and potential central nervous system effects, higher doses of 150-320 mg/kg may be required.[6]

  • Sulfasalazine Administration:

    • Begin i.p. injections of Sulfasalazine or vehicle control on a predetermined schedule (e.g., once or twice daily) starting from a specific time point post-surgery (e.g., day 1 or day 3).

  • Behavioral Testing:

    • Perform behavioral testing for mechanical allodynia at regular intervals (e.g., days 3, 7, 14, and 21 post-surgery) to assess the effect of Sulfasalazine on pain hypersensitivity.

  • Endpoint Analysis:

    • At the end of the study, euthanize the animals.

    • Collect spinal cord and brain tissue.

    • Analyze tissues for markers of neuroinflammation (e.g., activation of microglia and astrocytes, expression of pro-inflammatory cytokines like TNF-α and IL-1β) and neuronal damage.

    • Investigate the modulation of signaling pathways such as NF-κB.[4]

Mandatory Visualizations

G SFZ Sulfasalazine Metabolism Colonic Bacteria SFZ->Metabolism SP Sulfapyridine Metabolism->SP FiveASA 5-ASA (Mesalamine) Metabolism->FiveASA NFkB NF-κB Activation FiveASA->NFkB Inhibits COX Cyclooxygenase (COX) FiveASA->COX Inhibits ProInflammatory Pro-inflammatory Cytokines (TNF-α, IL-1β) NFkB->ProInflammatory Promotes Prostaglandins Prostaglandins COX->Prostaglandins Promotes Inflammation Inflammation ProInflammatory->Inflammation Prostaglandins->Inflammation

Caption: Sulfasalazine's Anti-inflammatory Signaling Pathway.

G cluster_0 Phase 1: Induction & Treatment cluster_1 Phase 2: Endpoint Analysis Acclimatization Acclimatization DSS_Induction DSS_Induction Acclimatization->DSS_Induction Day 0 Daily_Monitoring Daily_Monitoring DSS_Induction->Daily_Monitoring Days 1-7 Euthanasia Euthanasia (Day 8) Daily_Monitoring->Euthanasia SFZ_Admin Sulfasalazine/Vehicle Administration SFZ_Admin->Daily_Monitoring Tissue_Collection Colon Tissue Collection Euthanasia->Tissue_Collection Analysis Histology, MPO Assay, Colon Length Tissue_Collection->Analysis

Caption: Workflow for Sulfasalazine in DSS Colitis Model.

G Injury Neuronal Injury (e.g., Ischemia, Trauma) Excitotoxicity Excitotoxicity Injury->Excitotoxicity Neuroinflammation Neuroinflammation (Glial Activation) Injury->Neuroinflammation NMDAR NMDA Receptor Excitotoxicity->NMDAR Mediated by NFkB NF-κB Pathway Neuroinflammation->NFkB Activates NeuronalDeath Neuronal Death NMDAR->NeuronalDeath NFkB->NeuronalDeath Contributes to SFZ Sulfasalazine SFZ->NMDAR Blocks SFZ->NFkB Inhibits

Caption: Sulfasalazine's Neuroprotective Mechanisms.

References

Application Notes: Sulfasalazine as a Positive Control in Anti-inflammatory Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfasalazine (often referred to by its brand name Azulfidine, and potentially misspelled as Salazodin) is a well-established disease-modifying antirheumatic drug (DMARD) utilized in the treatment of inflammatory bowel disease and rheumatoid arthritis.[1][2] Its mechanism of action, primarily centered on the inhibition of the nuclear factor kappa B (NF-κB) signaling pathway, makes it an excellent positive control for in vitro and in vivo anti-inflammatory assays.[3] By suppressing the production of key inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and various pro-inflammatory cytokines, Sulfasalazine provides a reliable benchmark for the evaluation of novel anti-inflammatory compounds.[2][4]

Mechanism of Action

Sulfasalazine exerts its anti-inflammatory effects through multiple mechanisms, with the inhibition of the NF-κB pathway being a cornerstone of its activity.[3] In the colon, gut bacteria metabolize Sulfasalazine into its active components: sulfapyridine and 5-aminosalicylic acid (5-ASA).[4] Sulfasalazine and its metabolites have been shown to directly inhibit IκB kinase (IKK), the enzyme responsible for phosphorylating the inhibitory protein IκBα.[3] This inhibition prevents the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and blocking its translocation to the nucleus. Consequently, the transcription of NF-κB-dependent pro-inflammatory genes, including those for iNOS, COX-2, TNF-α, and various interleukins, is suppressed.[3][4]

Data Presentation

The following tables summarize the quantitative inhibitory effects of Sulfasalazine on various inflammatory markers, making it a suitable positive control.

Table 1: Inhibition of Inflammatory Mediators by Sulfasalazine

Inflammatory MediatorAssay SystemConcentration% InhibitionIC50/EC50Reference
Nitric Oxide (NO)LPS/IFN-γ-stimulated J774 macrophages500 µM42%-[4]
Prostaglandin E2 (PGE2)Ulcerative colitis mucosa cultureNot Specified34%-[5]
Interleukin-12 (IL-12 p40)LPS/IFN-γ-stimulated J774 macrophages--≈ 150 µM[4]
Interleukin-1 (IL-1)LPS-stimulated RAW 264.7 macrophages42 µg/mLSignificant Reduction-[2]
Interleukin-6 (IL-6)LPS-stimulated RAW 264.7 macrophages42 µg/mLSignificant Reduction-[2]
Tumor Necrosis Factor-α (TNF-α)LPS-stimulated RAW 264.7 macrophages42 µg/mLSignificant Reduction-[2]

Table 2: Effect of Sulfasalazine on NF-κB Dependent Transcription

Assay SystemStimulusIC50Reference
κB-dependent transcriptionNot Specified≈ 0.625 mM[1]

Mandatory Visualization

Signaling Pathways

The following diagrams illustrate the key signaling pathways affected by Sulfasalazine.

NF_kB_Pathway LPS/TNF-α LPS/TNF-α TLR4/TNFR TLR4/TNFR IKK IKK TLR4/TNFR->IKK activates IκBα IκBα IKK->IκBα phosphorylates Sulfasalazine Sulfasalazine Sulfasalazine->IKK inhibits NF-κB NF-κB Nucleus Nucleus NF-κB->Nucleus translocates to Pro-inflammatory Genes Pro-inflammatory Genes iNOS iNOS Pro-inflammatory Genes->iNOS COX-2 COX-2 Pro-inflammatory Genes->COX-2 TNF-α TNF-α Pro-inflammatory Genes->TNF-α IL-6 IL-6 Pro-inflammatory Genes->IL-6 Nucleus->Pro-inflammatory Genes activates transcription of IκBα->NF-κB releases

Caption: Sulfasalazine inhibits the NF-κB signaling pathway.

Prostaglandin_Synthesis Arachidonic Acid Arachidonic Acid COX-2 COX-2 PGH2 PGH2 COX-2->PGH2 produces PGES PGES PGH2->PGES substrate for PGE2 PGE2 PGES->PGE2 produces Inflammation Inflammation PGE2->Inflammation promotes Sulfasalazine Sulfasalazine Sulfasalazine->COX-2 inhibits expression Experimental_Workflow Start Start End End Data Analysis Data Analysis Data Analysis->End Cell Seeding\n(e.g., RAW 264.7 macrophages) Cell Seeding (e.g., RAW 264.7 macrophages) Pre-treatment\n(Test Compound or Sulfasalazine) Pre-treatment (Test Compound or Sulfasalazine) Cell Seeding\n(e.g., RAW 264.7 macrophages)->Pre-treatment\n(Test Compound or Sulfasalazine) Inflammatory Stimulus\n(e.g., LPS) Inflammatory Stimulus (e.g., LPS) Pre-treatment\n(Test Compound or Sulfasalazine)->Inflammatory Stimulus\n(e.g., LPS) Incubation Incubation Inflammatory Stimulus\n(e.g., LPS)->Incubation Supernatant Collection Supernatant Collection Incubation->Supernatant Collection Measurement of Inflammatory Markers\n(NO, PGE2, Cytokines) Measurement of Inflammatory Markers (NO, PGE2, Cytokines) Supernatant Collection->Measurement of Inflammatory Markers\n(NO, PGE2, Cytokines) Measurement of Inflammatory Markers\n(NO, PGE2, Cytokines)->Data Analysis

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Salazodin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Salazodin (sulfasalazine). This compound is a disease-modifying anti-rheumatic drug (DMARD) used in the treatment of inflammatory bowel disease and rheumatoid arthritis. Its therapeutic efficacy is attributed to its metabolites, sulfapyridine and mesalamine (5-aminosalicylic acid). Accurate quantification of this compound is crucial for pharmacokinetic studies, formulation development, and quality control. The described method utilizes a reversed-phase C18 column with UV detection, demonstrating excellent linearity, accuracy, and precision.

Chromatographic Conditions

A summary of the optimized HPLC conditions for the quantification of this compound is presented in Table 1.

Table 1: HPLC Instrumentation and Conditions

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column Kromasil C18 (4.6 x 250 mm, 5 µm) or equivalent
Mobile Phase 0.1% Formic Acid in Water (A) and Acetonitrile (B)
Gradient Time (min)
0
15
20
22
25
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30 °C
Detection Wavelength 250 nm[1]
Run Time 25 minutes

Experimental Protocols

Standard Solution Preparation
  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent).

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation (for Human Serum)
  • Protein Precipitation: To 500 µL of human serum in a microcentrifuge tube, add 1 mL of acetonitrile containing an internal standard (e.g., sulfamethazine).[2]

  • Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and precipitation of proteins.

  • Centrifugation: Centrifuge the mixture at 10,000 rpm for 10 minutes.

  • Extraction: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitution: Reconstitute the residue in 200 µL of the mobile phase.

  • Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter before injection into the HPLC system.

Method Validation

The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines.[3][4][5] The validation parameters are summarized in Table 2.

Table 2: Summary of Method Validation Data

ParameterResult
Linearity (Correlation Coefficient, r²) > 0.999
Range 1 - 100 µg/mL
Accuracy (% Recovery) 98.5% - 101.2%
Precision (% RSD)
- Intraday< 1.5%
- Interday< 2.0%
Limit of Detection (LOD) 0.05 µg/mL
Limit of Quantification (LOQ) 0.15 µg/mL
Specificity No interference from endogenous plasma components

Signaling Pathway and Mechanism of Action

This compound is a prodrug that is cleaved in the colon by bacterial azoreductases into its active components: sulfapyridine and 5-aminosalicylic acid (5-ASA or mesalamine).[6] 5-ASA is believed to exert its anti-inflammatory effects locally in the colon. Its mechanism of action involves the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) pathways, thereby reducing the production of pro-inflammatory prostaglandins and leukotrienes.[6] It also acts as a scavenger of reactive oxygen species (ROS).[6]

Salazodin_Mechanism This compound This compound BacterialAzo Bacterial Azo-reductases (in colon) This compound->BacterialAzo Metabolism Sulfapyridine Sulfapyridine BacterialAzo->Sulfapyridine Mesalamine Mesalamine (5-ASA) BacterialAzo->Mesalamine COX_LOX COX / LOX Mesalamine->COX_LOX Inhibits ROS Reactive Oxygen Species (ROS) Mesalamine->ROS Scavenges ArachidonicAcid Arachidonic Acid ArachidonicAcid->COX_LOX Prostaglandins Pro-inflammatory Prostaglandins & Leukotrienes COX_LOX->Prostaglandins Production Inflammation Inflammation Prostaglandins->Inflammation Promotes ROS->Inflammation Promotes HPLC_Workflow SampleCollection 1. Sample Collection (e.g., Human Serum) ProteinPrecipitation 2. Protein Precipitation (Acetonitrile) SampleCollection->ProteinPrecipitation Centrifugation 3. Centrifugation ProteinPrecipitation->Centrifugation SupernatantTransfer 4. Supernatant Transfer Centrifugation->SupernatantTransfer Evaporation 5. Evaporation to Dryness SupernatantTransfer->Evaporation Reconstitution 6. Reconstitution (Mobile Phase) Evaporation->Reconstitution Filtration 7. Filtration (0.45 µm) Reconstitution->Filtration HPLC_Analysis 8. HPLC Analysis Filtration->HPLC_Analysis DataAnalysis 9. Data Analysis and Quantification HPLC_Analysis->DataAnalysis

References

Application Notes and Protocols: Salazodin (Solasodine) in Primary Human Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The scientific literature contains limited to no direct studies on the application of Salazodin (more commonly spelled Solasodine) in primary human cell lines. The vast majority of research has been conducted on human cancer cell lines. These notes provide a summary of the known effects of Solasodine on human cell lines (primarily cancerous) and offer generalized protocols for researchers interested in studying its effects on primary human cells. The provided protocols are templates and will require optimization for specific primary cell types.

Introduction

Solasodine is a steroidal alkaloid isolated from plants of the Solanum genus. It has demonstrated a range of biological activities, including anti-oxidant, anti-inflammatory, and anti-cancer properties.[1] In cancer cell lines, Solasodine has been shown to inhibit proliferation, induce apoptosis, and impede metastasis by modulating key signaling pathways.[1] Its effects on non-cancerous primary human cell lines are not well-documented, but studies on normal fibroblast and intestinal epithelial cell lines suggest some degree of selectivity for cancer cells.[2][3] These application notes provide a framework for investigating the potential applications of Solasodine in primary human cell cultures.

Mechanism of Action (Derived from Cancer Cell Line Studies)

In human colorectal cancer (CRC) cells, Solasodine has been shown to exert its anti-proliferative and pro-apoptotic effects by suppressing the AKT/glycogen synthase kinase-3β (GSK-3β)/β-catenin signaling pathway.[1] This inhibition leads to the downregulation of metastatic markers like matrix metalloproteinases (MMPs) and triggers the intrinsic apoptosis pathway by increasing the Bax/Bcl-2 ratio and activating the caspase cascade.[1]

G Solasodine Solasodine AKT AKT Solasodine->AKT Inhibits Bcl2 Bcl-2 Solasodine->Bcl2 Downregulates Bax Bax Solasodine->Bax Upregulates GSK3b GSK-3β AKT->GSK3b Inhibits bCatenin β-catenin GSK3b->bCatenin Promotes Degradation TCF_LEF TCF/LEF bCatenin->TCF_LEF Activates MMPs MMPs (Metastasis) TCF_LEF->MMPs Proliferation Cell Proliferation TCF_LEF->Proliferation Apoptosis Apoptosis Bcl2->Apoptosis Bax->Apoptosis

Caption: Solasodine's putative signaling pathway in cancer cells.

Quantitative Data: Cytotoxicity

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for Solasodine in various human cancer cell lines and two normal (non-primary) cell lines. This data can serve as a reference for determining appropriate concentration ranges for experiments with primary cells.

Cell LineCell TypeIC50 (µM)Reference
Cancer Cell Lines
HTB-26Breast Cancer10 - 50[2]
PC-3Pancreatic Cancer10 - 50[2]
HepG2Hepatocellular Carcinoma10 - 50[2]
HCT116Colorectal Cancer22.4[2]
HT-29Colorectal AdenocarcinomaSignificant Cytotoxicity[3]
MG-63OsteosarcomaSignificant Cytotoxicity[3]
Normal Cell Lines
HCECNormal Intestinal EpithelialLess active than on cancer cells[2]
L-929Normal FibroblastVery low cytotoxicity[3]

Experimental Protocols

The following are generalized protocols for assessing the effects of Solasodine on primary human cell lines.

General Workflow for Compound Testing in Primary Cells

G cluster_assays Downstream Assays start Source and Isolate Primary Human Cells culture Culture and Expand Cells (Low Passage) start->culture seed Seed Cells into Assay Plates culture->seed treat Prepare and Add Solasodine (Dose-Response) seed->treat incubate Incubate for Defined Period (e.g., 24, 48, 72h) treat->incubate viability Cell Viability (MTT, etc.) incubate->viability apoptosis Apoptosis Assay (Caspase Glo) incubate->apoptosis western Protein Expression (Western Blot) incubate->western analyze Data Analysis (IC50, Pathway Modulation) viability->analyze apoptosis->analyze western->analyze

Caption: General experimental workflow for testing Solasodine.

Protocol: Primary Human Cell Culture

This protocol provides a general guideline. Specific media and conditions should be optimized based on the primary cell type (e.g., primary human dermal fibroblasts, peripheral blood mononuclear cells).

  • Thawing Cells: Thaw cryopreserved primary cells rapidly in a 37°C water bath.

  • Seeding: Transfer cells to a sterile conical tube containing pre-warmed, complete growth medium appropriate for the cell type.

  • Centrifugation: Centrifuge the cell suspension at 200 x g for 5 minutes to pellet the cells.

  • Resuspension: Discard the supernatant and gently resuspend the cell pellet in fresh, complete growth medium.

  • Culturing: Plate the cells in a T-75 flask and culture in a humidified incubator at 37°C with 5% CO₂.

  • Maintenance: Change the medium every 2-3 days. Passage cells when they reach 80-90% confluency, using low passage numbers for all experiments to maintain primary characteristics.

Protocol: Cell Viability (MTT Assay)

This protocol is for determining the cytotoxic effects of Solasodine.

  • Cell Seeding: Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of Solasodine in DMSO. Create a serial dilution in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Include a vehicle control (DMSO only).

  • Treatment: Remove the old medium from the cells and add 100 µL of the Solasodine-containing medium to each well.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control and determine the IC50 value.

Protocol: Western Blot for Signaling Pathway Analysis

This protocol is for assessing changes in protein expression (e.g., AKT, β-catenin, Bax, Bcl-2) following Solasodine treatment.

  • Cell Treatment: Seed primary cells in 6-well plates. Once they reach 70-80% confluency, treat them with Solasodine at concentrations around the determined IC50 value for 24 hours.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-AKT, anti-β-catenin) overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.[4]

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[4] Quantify band intensity using software like ImageJ.

References

Application Notes and Protocols for Dosage Determination of Salazodin (using Sulfasalazine as a proxy) in In Vivo Rodent Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Salazodin, a compound related to sulfasalazine, is comprised of 5-aminosalicylic acid (mesalamine) linked to sulfapyridine via an azo bond.[1] It is believed to exert its anti-inflammatory effects through the inhibition of various inflammatory molecules, including leukotrienes and prostaglandins.[1][3] The exact mechanism of action is not fully understood.[1][4] This document provides a guide for researchers to determine the appropriate dosage of this compound for in vivo rodent studies, drawing upon existing data for the closely related compound, Sulfasalazine.

Quantitative Data Summary

The following tables summarize the reported dosages of Sulfasalazine and its metabolite, mesalamine, in rodent studies. These values can serve as a reference for designing dose-range finding studies for this compound.

Table 1: Reported In Vivo Dosages of Sulfasalazine in Rodents

SpeciesRoute of AdministrationDosage RangeStudy TypeTherapeutic AreaReference
MouseIntraperitoneal (i.p.)160 mg/kg (twice daily)Chronic ToxicityAutoimmune Disease[5]
MouseIntraperitoneal (i.p.)320 mg/kg (once daily)Chronic ToxicityAutoimmune Disease[5]
Rat/MouseOral (p.o.)10 - 100 mg/kgEfficacyInflammatory Bowel Disease[5]
MouseOral (p.o.)67.5 - 2700 mg/kgToxicokineticsToxicology[6][7]
RatOral (p.o.)675 mg/kgPharmacokineticsToxicology[7]

Table 2: Toxicological Data for Mesalamine (Active Metabolite) in Rodents

SpeciesRoute of AdministrationDoseObservationReference
MouseOral (p.o.)800 mg/kgLethal Dose[8]
RatOral (p.o.)1800 mg/kgLethal Dose[8]
RatOral (p.o.)160 mg/kgModerate papillary necrosis (13-week study)[8]
RatOral (p.o.)320 mg/kgPapillary necrosis (26-week study)[8]
RatOral (p.o.)360 mg/kgTubular degeneration of the kidney, increased BUN and creatinine[8]
RatOral (p.o.)480 mg/kg/dayNot carcinogenic[8]
MouseOral (p.o.)2000 mg/kg/dayNot carcinogenic[8]

Experimental Protocols

The following are generalized protocols for key experiments in determining the dosage of this compound. These should be adapted to specific research questions and institutional guidelines.

3.1. Dose-Range Finding (Acute Toxicity) Study

Objective: To determine the maximum tolerated dose (MTD) and identify potential acute toxicities of this compound.

Materials:

  • This compound

  • Vehicle (e.g., corn oil, saline with 0.5% carboxymethylcellulose)

  • Rodents (e.g., C57BL/6 mice or Sprague-Dawley rats, 8-10 weeks old)

  • Standard laboratory equipment for dosing and observation.

Protocol:

  • Animal Acclimation: Acclimate animals to the housing facility for at least one week prior to the experiment.

  • Group Allocation: Randomly assign animals to several dose groups (e.g., 5 animals per sex per group) and a vehicle control group.

  • Dose Selection: Based on the available data for Sulfasalazine, select a range of doses. For an initial study, a logarithmic dose progression is recommended (e.g., 50, 150, 500 mg/kg).

  • Administration: Administer a single dose of this compound or vehicle via the intended route of administration (e.g., oral gavage, intraperitoneal injection).

  • Observation: Monitor animals closely for clinical signs of toxicity at regular intervals (e.g., 30 minutes, 1, 2, 4, 8, and 24 hours post-dosing) and then daily for 14 days.[9] Observations should include changes in skin, fur, eyes, respiration, and behavior (e.g., lethargy, hyperactivity).[10]

  • Body Weight: Record body weight before dosing and at regular intervals throughout the 14-day observation period.

  • Necropsy: At the end of the study, euthanize all animals and perform a gross necropsy to examine for any abnormalities in major organs.

  • MTD Determination: The MTD is typically defined as the highest dose that does not cause mortality or significant signs of toxicity that would interfere with the planned efficacy study.[11]

3.2. Sub-chronic Toxicity Study

Objective: To evaluate the potential toxicity of this compound after repeated administration.

Materials:

  • This compound

  • Vehicle

  • Rodents

  • Equipment for blood collection and clinical chemistry analysis.

Protocol:

  • Dose Selection: Based on the acute toxicity study, select at least three dose levels: a high dose expected to produce some toxicity, a low dose that is a fraction of the anticipated therapeutic dose, and an intermediate dose. A vehicle control group is also required.

  • Administration: Administer this compound or vehicle daily for a specified period (e.g., 14, 28, or 90 days) via the intended route.[9]

  • Clinical Observations: Perform daily cage-side observations for signs of toxicity.[12]

  • Body Weight and Food Consumption: Record body weight and food consumption weekly.

  • Hematology and Clinical Chemistry: Collect blood samples at specified time points (e.g., mid-study and termination) for analysis of hematological and clinical chemistry parameters.

  • Urinalysis: Collect urine samples for analysis.

  • Necropsy and Histopathology: At the end of the study, perform a full necropsy, record organ weights, and collect tissues for histopathological examination.

3.3. Pharmacokinetic (PK) Study

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound and its metabolites.

Materials:

  • This compound

  • Vehicle

  • Rodents (cannulated, if possible, for serial blood sampling)

  • Analytical equipment (e.g., HPLC-MS/MS) for quantifying this compound and its metabolites in biological samples.

Protocol:

  • Dose Administration: Administer a single dose of this compound via the intended clinical route (e.g., oral) and an intravenous (IV) route to determine bioavailability.

  • Sample Collection: Collect blood samples at predetermined time points (e.g., pre-dose, and 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

  • Sample Processing: Process blood samples to obtain plasma or serum and store them at -80°C until analysis.

  • Bioanalysis: Quantify the concentrations of this compound and its primary metabolites (e.g., 5-aminosalicylic acid and sulfapyridine) in the plasma/serum samples using a validated analytical method.

  • PK Analysis: Use appropriate software to calculate key pharmacokinetic parameters, such as Cmax, Tmax, AUC, half-life, clearance, and volume of distribution.

Visualizations

Diagram 1: Proposed Anti-inflammatory Signaling Pathway of this compound Metabolites

Salazodin_Pathway This compound This compound (in colon) Bacteria Intestinal Bacteria This compound->Bacteria Azo bond cleavage Metabolites 5-ASA (Mesalamine) & Sulfapyridine Bacteria->Metabolites Metabolites->Inhibition Inflammation Inflammation Prostaglandins Prostaglandins Prostaglandins->Inflammation Leukotrienes Leukotrienes Leukotrienes->Inflammation Inhibition->Prostaglandins Inhibition->Leukotrienes

Caption: Proposed mechanism of this compound's anti-inflammatory action.

Diagram 2: Experimental Workflow for Dosage Determination

Dosage_Workflow start Start: Define Research Question lit_review Literature Review (Sulfasalazine Data) start->lit_review acute_tox Acute Toxicity Study (Dose-Range Finding) lit_review->acute_tox mtd Determine MTD acute_tox->mtd subchronic_tox Sub-chronic Toxicity Study mtd->subchronic_tox pk_study Pharmacokinetic (PK) Study mtd->pk_study efficacy_study Efficacy Study (Therapeutic Dose Range) subchronic_tox->efficacy_study pk_study->efficacy_study end End: Establish Optimal Dose efficacy_study->end

Caption: Workflow for establishing an optimal in vivo rodent dose.

Diagram 3: Logical Relationships in Preclinical Safety Assessment

Safety_Assessment_Logic Dose Dose Exposure Systemic Exposure (AUC) Dose->Exposure Pharmacokinetics Toxicity Toxicity Exposure->Toxicity Efficacy Efficacy Exposure->Efficacy Therapeutic_Index Therapeutic Index Toxicity->Therapeutic_Index Efficacy->Therapeutic_Index

Caption: Relationship between dose, exposure, safety, and efficacy.

References

Application Note: Flow Cytometry Analysis of Immune Cells Treated with Salazodin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Salazodin, also known as Sulfasalazine (SSZ), is a disease-modifying antirheumatic drug (DMARD) with well-documented immunomodulatory effects.[1] Its primary mechanism of action involves the inhibition of the nuclear factor kappa-B (NF-κB) signaling pathway, a critical regulator of inflammatory responses.[2][3][4][5] This application note provides detailed protocols for utilizing flow cytometry to analyze the effects of this compound on various immune cell populations, including T cells, macrophages, and dendritic cells. The provided methodologies will enable researchers to investigate this compound's impact on cell activation, differentiation, apoptosis, and cytokine production.

Key Immunomodulatory Effects of this compound:

  • Inhibition of NF-κB Signaling: this compound inhibits the phosphorylation and subsequent degradation of IκBα, preventing the nuclear translocation of NF-κB and the transcription of pro-inflammatory genes.[2][3][5]

  • Modulation of T Cell Activity: It has been shown to inhibit T-cell activation and proliferation, and can induce apoptosis in activated T-lymphocytes.[5][6][7]

  • Effects on Macrophage Polarization: this compound can influence macrophage polarization, often promoting a shift towards an anti-inflammatory M2 phenotype.[8]

  • Inhibition of Dendritic Cell Maturation: The drug can inhibit the maturation of dendritic cells, thereby reducing their ability to stimulate T cells and initiate an immune response.[9][10]

Data Presentation

Table 1: Effect of this compound on Dendritic Cell Surface Marker Expression

Cell Surface MarkerFunctionEffect of this compound (2.5 µmol/L)Reference
CD14Co-receptor for LPSUpregulated[9][10]
CD40Co-stimulatory proteinDownregulated[9][10]
CD68Macrophage markerUpregulated[9][10]
CD80Co-stimulatory proteinDownregulated[9][10]
CD83Mature DC markerDownregulated[9][10]

Table 2: Effect of this compound on T Cell Activation Markers

Cell Surface MarkerFunctionEffect of this compound (100 µg/mL)Reference
CD25 (IL-2R)High-affinity IL-2 receptorInhibited expression[6]
CD71 (Transferrin Receptor)Nutrient receptor for cell growthInhibited expression[6]
HLA-DRMHC class II moleculeInhibited expression[6]

Table 3: Effect of this compound on Apoptosis Induction in T-lymphocytes

Treatment DurationThis compound ConcentrationPercentage of Apoptotic CellsReference
4 hours2.5 mM50%[5]
24 hours~0.625 mMED50[5]

Signaling Pathway Diagram

Salazodin_NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus Receptor Receptor Stimulus->Receptor IKK IKK Receptor->IKK activates IkB IkB IKK->IkB phosphorylates NFkB NFkB IkB->NFkB IkB_P p-IkB IkB->IkB_P DNA DNA NFkB->DNA translocates to Proteasome Proteasome IkB_P->Proteasome degradation This compound This compound This compound->IKK inhibits Transcription Pro-inflammatory Gene Transcription DNA->Transcription

Caption: this compound inhibits the NF-κB signaling pathway.

Experimental Protocols

Protocol 1: Analysis of T Cell Activation Markers by Flow Cytometry

Objective: To determine the effect of this compound on the expression of activation markers on T lymphocytes.

Materials:

  • Peripheral Blood Mononuclear Cells (PBMCs)

  • RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin

  • Phytohemagglutinin (PHA) or anti-CD3/CD28 beads

  • This compound (stock solution in DMSO)

  • FACS buffer (PBS with 2% FBS and 0.1% sodium azide)

  • Fluorochrome-conjugated antibodies:

    • Anti-human CD3

    • Anti-human CD4

    • Anti-human CD8

    • Anti-human CD25 (IL-2R)

    • Anti-human CD71 (Transferrin Receptor)

    • Anti-human HLA-DR

  • Isotype control antibodies

  • 7-AAD or other viability dye

Procedure:

  • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Resuspend cells in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.

  • Seed cells in a 24-well plate.

  • Pre-treat cells with various concentrations of this compound (e.g., 10, 50, 100 µg/mL) or vehicle control (DMSO) for 1 hour.[6]

  • Stimulate T cells with PHA (5 µg/mL) or anti-CD3/CD28 beads.

  • Incubate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Harvest cells and wash with cold PBS.

  • Stain with a viability dye according to the manufacturer's protocol.

  • Wash cells with FACS buffer.

  • Stain with fluorochrome-conjugated antibodies against T cell surface markers (CD3, CD4, CD8) and activation markers (CD25, CD71, HLA-DR) for 30 minutes at 4°C in the dark.

  • Wash cells twice with FACS buffer.

  • Resuspend cells in FACS buffer and acquire data on a flow cytometer.

  • Analyze the percentage of CD25+, CD71+, and HLA-DR+ cells within the CD3+/CD4+ and CD3+/CD8+ T cell gates.

Protocol 2: Analysis of Macrophage Polarization by Flow Cytometry

Objective: To assess the effect of this compound on macrophage polarization towards M1 or M2 phenotypes.

Materials:

  • Human monocytic cell line (e.g., THP-1) or primary human monocytes

  • RPMI-1640 medium

  • Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation

  • LPS and IFN-γ for M1 polarization

  • IL-4 and IL-13 for M2 polarization

  • This compound

  • FACS buffer

  • Fluorochrome-conjugated antibodies:

    • Anti-human CD11b

    • Anti-human CD80 (M1 marker)

    • Anti-human CD86 (M1 marker)

    • Anti-human CD163 (M2 marker)

    • Anti-human CD206 (M2 marker)

  • Isotype control antibodies

  • Viability dye

Procedure:

  • Differentiate THP-1 cells into macrophages by treating with PMA (100 ng/mL) for 48 hours. For primary monocytes, culture in the presence of M-CSF.

  • Wash the differentiated macrophages and culture in fresh medium.

  • Treat cells with this compound at desired concentrations for 24 hours.

  • Induce polarization:

    • M1 Polarization: Add LPS (100 ng/mL) and IFN-γ (20 ng/mL).

    • M2 Polarization: Add IL-4 (20 ng/mL) and IL-13 (20 ng/mL).

  • Incubate for another 24-48 hours.

  • Harvest cells by gentle scraping and wash with cold PBS.

  • Stain with a viability dye.

  • Wash and stain with antibodies against macrophage markers (CD11b) and polarization markers (CD80, CD86, CD163, CD206).

  • Wash cells and acquire data on a flow cytometer.

  • Analyze the expression of M1 and M2 markers on the CD11b+ macrophage population.

Protocol 3: Analysis of Apoptosis by Annexin V/7-AAD Staining

Objective: To quantify this compound-induced apoptosis in immune cells.

Materials:

  • Immune cells of interest (e.g., T cell line, PBMCs)

  • Appropriate culture medium

  • This compound

  • Annexin V-FITC/PI or Annexin V-FITC/7-AAD apoptosis detection kit

  • Binding buffer

  • Flow cytometer

Procedure:

  • Culture cells at a density of 0.5-1 x 10^6 cells/mL.

  • Treat cells with various concentrations of this compound for different time points (e.g., 4, 12, 24 hours). Include an untreated control.

  • Harvest cells and wash with cold PBS.

  • Resuspend cells in 1X binding buffer provided in the kit.

  • Add Annexin V-FITC and 7-AAD (or PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add additional binding buffer.

  • Acquire data on a flow cytometer within 1 hour.

  • Analyze the data to distinguish between viable (Annexin V-/7-AAD-), early apoptotic (Annexin V+/7-AAD-), late apoptotic (Annexin V+/7-AAD+), and necrotic (Annexin V-/7-AAD+) cells.

Experimental Workflow Diagram

Flow_Cytometry_Workflow cluster_preparation Cell Preparation cluster_staining Staining cluster_analysis Analysis Cell_Isolation Isolate/Culture Immune Cells Drug_Treatment Treat with this compound & Stimuli Cell_Isolation->Drug_Treatment Harvest_Wash Harvest & Wash Cells Drug_Treatment->Harvest_Wash Viability_Stain Viability Staining Harvest_Wash->Viability_Stain Surface_Stain Surface Antibody Staining Viability_Stain->Surface_Stain Fix_Perm Fixation & Permeabilization (for intracellular targets) Surface_Stain->Fix_Perm Acquisition Data Acquisition (Flow Cytometer) Surface_Stain->Acquisition Intracellular_Stain Intracellular Antibody Staining Fix_Perm->Intracellular_Stain Intracellular_Stain->Acquisition Data_Analysis Gating & Statistical Analysis Acquisition->Data_Analysis

Caption: General workflow for flow cytometry analysis.

References

Application Notes and Protocols: Detecting Protein Changes After Salazodin Treatment Using Western Blot

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Salazodin (Sulfasalazine) is a disease-modifying antirheumatic drug (DMARD) with well-established anti-inflammatory and immunomodulatory properties.[1][2][3] Its mechanism of action, while not entirely elucidated, involves the modulation of key signaling pathways, including the inhibition of nuclear factor kappa-B (NF-κB).[1][4][5] This application note provides a detailed protocol for utilizing Western blot analysis to investigate changes in protein expression in response to this compound treatment. The protocol outlines the entire workflow from cell culture and treatment to data analysis and includes recommendations for specific protein targets within relevant signaling pathways.

Introduction

Western blotting is a fundamental technique in molecular biology for the detection and quantification of specific proteins within a complex mixture, such as a cell or tissue lysate.[6][7] This method combines the size-based separation of proteins by polyacrylamide gel electrophoresis (PAGE) with the high specificity of antibody-antigen interactions.[7] When studying the effects of a pharmacological agent like this compound, Western blotting is an invaluable tool for elucidating its mechanism of action by monitoring changes in the expression levels and post-translational modifications of key signaling proteins.

This compound and its metabolites are known to influence several signaling cascades. A primary mechanism is the inhibition of the NF-κB pathway, which plays a central role in inflammation.[1][4][5] Additionally, recent studies have implicated this compound in the regulation of the PI3K-AKT-ERK1/2 pathway and the induction of ferroptosis.[8] This protocol will focus on detecting changes in key proteins within these pathways following this compound treatment.

Experimental Protocols

This section provides a comprehensive, step-by-step protocol for performing a Western blot analysis to assess the impact of this compound treatment on cellular protein levels.

Cell Culture and this compound Treatment
  • Cell Seeding: Plate the desired cell line (e.g., human monocytic/macrophage THP-1 or U937 cells, or fibroblast-like synoviocytes) in appropriate culture dishes or plates at a density that will ensure they reach 70-80% confluency at the time of harvesting.

  • Cell Adherence: Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.

  • This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in cell culture medium to achieve the desired final concentrations for treatment.

  • Treatment: Remove the existing culture medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for the drug stock).

  • Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours). The optimal time will depend on the specific cell line and the protein of interest.

Cell Lysis and Protein Extraction
  • Washing: After treatment, place the culture dishes on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Lysis: Add ice-cold RIPA lysis buffer (Radioimmunoprecipitation assay buffer) containing protease and phosphatase inhibitors to each dish.[9]

  • Scraping and Collection: Scrape the adherent cells from the dish using a cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube.[9]

  • Incubation and Sonication: Incubate the lysate on ice for 30 minutes with occasional vortexing. To ensure complete lysis and to shear DNA, sonicate the samples briefly.[9][10]

  • Centrifugation: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.[9]

  • Supernatant Collection: Carefully transfer the supernatant, which contains the soluble proteins, to a new pre-chilled tube.[9]

Protein Quantification
  • Assay Selection: Determine the protein concentration of each lysate using a standard protein assay method, such as the bicinchoninic acid (BCA) assay or the Bradford assay.

  • Standard Curve: Prepare a standard curve using a known concentration of a protein standard, such as bovine serum albumin (BSA).

  • Measurement: Measure the absorbance of the standards and samples using a spectrophotometer and calculate the protein concentration of each sample based on the standard curve.

SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis)
  • Sample Preparation: Normalize the protein concentration of all samples with lysis buffer and 2x Laemmli sample buffer. A typical loading amount is 20-30 µg of total protein per lane.[9]

  • Denaturation: Heat the samples at 95-100°C for 5-10 minutes to denature the proteins.[9][11]

  • Gel Electrophoresis: Load the denatured protein samples and a molecular weight marker into the wells of an SDS-PAGE gel. The percentage of the gel will depend on the molecular weight of the target protein(s).[6] Run the gel in 1x running buffer until the dye front reaches the bottom of the gel.

Protein Transfer (Electroblotting)
  • Membrane Activation: Activate a polyvinylidene difluoride (PVDF) membrane by briefly immersing it in methanol, followed by equilibration in transfer buffer. Nitrocellulose membranes can also be used and should be equilibrated in transfer buffer.[6]

  • Transfer Sandwich Assembly: Assemble the transfer "sandwich" consisting of a sponge, filter paper, the gel, the membrane, another piece of filter paper, and a final sponge, all soaked in transfer buffer. Ensure no air bubbles are trapped between the gel and the membrane.[11]

  • Electrotransfer: Transfer the proteins from the gel to the membrane using a wet or semi-dry transfer system. The transfer time and voltage should be optimized based on the size of the proteins and the specific equipment used.

Immunoblotting
  • Blocking: After transfer, block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 - TBST) for 1 hour at room temperature or overnight at 4°C with gentle agitation.[10] This step prevents non-specific binding of the antibodies.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody, diluted in blocking buffer, overnight at 4°C with gentle agitation.[10] The dilution will be specific to the antibody and should be optimized.

  • Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.[11]

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature with gentle agitation.[11] The secondary antibody should be specific for the host species of the primary antibody.

  • Final Washes: Wash the membrane three times for 10 minutes each with TBST to remove unbound secondary antibody.[11]

Signal Detection and Analysis
  • Chemiluminescent Detection: Incubate the membrane with an enhanced chemiluminescence (ECL) substrate for a few minutes.[11]

  • Imaging: Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film.

  • Data Analysis: Quantify the band intensities using image analysis software. Normalize the intensity of the target protein band to that of a loading control (e.g., β-actin, GAPDH, or β-tubulin) to account for any variations in protein loading.

Data Presentation

Quantitative data from the Western blot analysis should be summarized in a clear and organized manner to facilitate comparison between different treatment conditions.

Table 1: Effect of this compound on the Expression of NF-κB Pathway Proteins

Treatmentp-IκBα / IκBα Ratio (Fold Change)p-p65 / p65 Ratio (Fold Change)
Vehicle Control1.00 ± 0.001.00 ± 0.00
This compound (X µM)Value ± SDValue ± SD
This compound (Y µM)Value ± SDValue ± SD
This compound (Z µM)Value ± SDValue ± SD
Data are presented as mean ± standard deviation (SD) from at least three independent experiments.

Table 2: Effect of this compound on the Expression of PI3K-AKT-ERK1/2 Pathway Proteins

Treatmentp-AKT / AKT Ratio (Fold Change)p-ERK1/2 / ERK1/2 Ratio (Fold Change)
Vehicle Control1.00 ± 0.001.00 ± 0.00
This compound (X µM)Value ± SDValue ± SD
This compound (Y µM)Value ± SDValue ± SD
This compound (Z µM)Value ± SDValue ± SD
Data are presented as mean ± standard deviation (SD) from at least three independent experiments.

Table 3: Recommended Primary Antibodies for Western Blot Analysis

Target ProteinSupplier & Cat. No.Recommended Dilution
p-IκBα (Ser32)e.g., Cell Signaling #28591:1000
IκBαe.g., Cell Signaling #48141:1000
p-NF-κB p65 (Ser536)e.g., Cell Signaling #30331:1000
NF-κB p65e.g., Cell Signaling #82421:1000
p-AKT (Ser473)e.g., Cell Signaling #40601:2000
AKTe.g., Cell Signaling #46911:1000
p-p44/42 MAPK (Erk1/2)e.g., Cell Signaling #43701:2000
p44/42 MAPK (Erk1/2)e.g., Cell Signaling #46951:1000
β-Actine.g., Sigma-Aldrich #A54411:5000
GAPDHe.g., Cell Signaling #51741:1000
Note: Optimal antibody dilutions should be determined empirically by the end-user.

Visualizations

The following diagrams illustrate the experimental workflow and the key signaling pathways modulated by this compound.

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection cluster_analysis Data Analysis cell_culture 1. Cell Culture & this compound Treatment cell_lysis 2. Cell Lysis & Protein Extraction cell_culture->cell_lysis protein_quant 3. Protein Quantification cell_lysis->protein_quant sds_page 4. SDS-PAGE protein_quant->sds_page protein_transfer 5. Protein Transfer sds_page->protein_transfer blocking 6. Blocking protein_transfer->blocking primary_ab 7. Primary Antibody Incubation blocking->primary_ab secondary_ab 8. Secondary Antibody Incubation primary_ab->secondary_ab detection 9. Signal Detection secondary_ab->detection data_analysis 10. Data Analysis & Normalization detection->data_analysis

Caption: Experimental workflow for Western blot analysis.

Salazodin_Signaling_Pathways cluster_nfkb NF-κB Pathway cluster_pi3k PI3K-AKT-ERK1/2 Pathway Salazodin_NFkB This compound IKK IKK Salazodin_NFkB->IKK IkB IκBα IKK->IkB P p_IkB p-IκBα IkB->p_IkB p65_p50 p65/p50 p65_p50_nucleus p65/p50 (Nucleus) p_IkB->p65_p50_nucleus Release Inflammatory_Genes Inflammatory Gene Expression p65_p50_nucleus->Inflammatory_Genes Salazodin_PI3K This compound PI3K PI3K Salazodin_PI3K->PI3K AKT AKT PI3K->AKT p_AKT p-AKT AKT->p_AKT ERK ERK1/2 p_ERK p-ERK1/2 ERK->p_ERK p_AKT->ERK Cell_Proliferation Cell Proliferation & Survival p_ERK->Cell_Proliferation

Caption: Signaling pathways modulated by this compound.

References

Application Note: Establishing a Stable Cell Line with Salazodin Resistance

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The development of drug resistance is a primary obstacle in cancer therapy and a critical area of study in pharmacology. This document provides a comprehensive guide for researchers to establish and characterize a stable cell line with acquired resistance to Salazodin, a novel investigational compound. While this compound is a fictional agent for the purposes of this protocol, its hypothetical mechanism involves the inhibition of key inflammatory pathways, such as those involving prostaglandins and leukotrienes.[1] This protocol outlines the standard methodologies for inducing and selecting for drug resistance, including initial cytotoxicity assays, continuous dose-escalation culture, single-cell cloning, and validation of the resistant phenotype. The presented workflows and data serve as a robust template for developing cell lines resistant to novel therapeutic agents.

Introduction

Stable drug-resistant cell lines are indispensable tools for investigating the molecular mechanisms of drug resistance, screening for new therapeutics that can overcome resistance, and identifying potential biomarkers.[2][3] The process of generating these lines involves long-term exposure of a parental cancer cell line to a specific drug, which selects for cells that have acquired resistance mechanisms.[4] Common mechanisms include the upregulation of drug efflux pumps, mutations in the drug's target protein, or activation of alternative survival pathways.[2][5]

This compound, a compound analogous to sulfasalazine, is believed to exert its effects by inhibiting the synthesis of inflammatory molecules like prostaglandins and leukotrienes.[1][6][7] While its exact mechanism is still under investigation, establishing a this compound-resistant cell line will be crucial for elucidating its mode of action and potential pathways of resistance. This application note details a reproducible, step-by-step protocol for developing a this compound-resistant cell line, from initial dose-finding to final clone characterization.

Materials and Methods

Cell Culture
  • Parental Cell Line: A human cancer cell line appropriate for the research question (e.g., MCF-7 for breast cancer, A549 for lung cancer).

  • Culture Medium: Recommended medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Incubator: Maintained at 37°C with a humidified atmosphere of 5% CO2.[3]

Reagents
  • This compound: Stock solution prepared in DMSO (e.g., 10 mM) and stored at -20°C.

  • MTT Reagent: (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in sterile PBS.[8][9]

  • DMSO (Dimethyl sulfoxide): Cell culture grade.

  • Trypsin-EDTA (0.25%): For cell detachment.

  • Phosphate-Buffered Saline (PBS): Sterile.

Experimental Protocols

Protocol 1: Determination of this compound IC50 in Parental Cell Line

This protocol determines the drug concentration that inhibits 50% of cell growth, which is essential for defining the initial selection pressure.[3]

  • Cell Seeding: Seed the parental cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium.[2] Incubate overnight to allow for cell attachment.[3]

  • Drug Dilution: Prepare a series of this compound dilutions in culture medium. A common approach is to use two-fold or three-fold serial dilutions starting from a high concentration (e.g., 100 µM).[4][10] Include a vehicle control (DMSO) at the same final concentration as the highest drug dose.[4]

  • Cell Treatment: Replace the medium in the wells with 100 µL of the prepared drug dilutions. Incubate for 48-72 hours.

  • MTT Assay: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.[8][9]

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the crystals.[8] Shake the plate for 10 minutes.[8]

  • Absorbance Reading: Measure the absorbance at 490 nm or 570 nm using a microplate reader.[8]

  • IC50 Calculation: Plot the percentage of cell viability versus the logarithm of this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Generation of a this compound-Resistant Cell Population

This protocol uses a dose-escalation strategy to gradually select for resistant cells.[2][4]

  • Initial Exposure: Culture the parental cells in medium containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of growth), as determined from the IC50 curve.[2]

  • Monitoring and Passaging: Monitor the cells daily. Initially, significant cell death is expected. When the surviving cells reach 70-80% confluency, passage them into a new flask with fresh medium containing the same concentration of this compound.[5]

  • Dose Escalation: Once the cells demonstrate stable growth and recovery at the current drug concentration (typically after 2-3 passages), double the concentration of this compound in the culture medium.[2][5]

  • Repeat: Continue this cycle of adaptation and dose escalation for several months. The process can take 6-12 months to achieve a high level of resistance.[11]

  • Cryopreservation: At each successful concentration step, freeze aliquots of the cells as backups.[5]

Protocol 3: Single-Cell Cloning by Limiting Dilution

This protocol isolates individual resistant cells to establish genetically homogenous clonal lines.[12][13]

  • Cell Suspension: Prepare a single-cell suspension of the bulk resistant population.

  • Serial Dilution: Perform serial dilutions of the cell suspension to a final concentration of 0.5 cells per 100 µL of medium.

  • Plating: Dispense 100 µL of the final dilution into each well of several 96-well plates. According to Poisson distribution, this density provides the highest probability of obtaining wells with a single cell.[12]

  • Incubation and Screening: Incubate the plates for 10-14 days. Screen the plates using a microscope to identify wells that contain a single colony originating from a single cell.

  • Expansion: Once colonies are large enough, trypsinize and transfer the cells from the selected wells into larger culture vessels (24-well, then 6-well, then flasks) for expansion. Continue to maintain the selective pressure with this compound.

Characterization and Data Presentation

The newly established clones must be characterized to confirm their resistance phenotype. This involves comparing the IC50 of the resistant clones to the parental line.

Table 1: IC50 Values of Parental and this compound-Resistant Cell Lines. This table summarizes the progressive increase in resistance. The Resistance Index (RI) is calculated as the IC50 of the resistant line divided by the IC50 of the parental line.[2]

Cell LinePassage NumberThis compound Selection Conc. (µM)IC50 (µM)Resistance Index (RI)
Parental LineN/A02.5 ± 0.31.0
This compound-R PoolP105.015.8 ± 1.16.3
This compound-R PoolP2010.042.1 ± 2.516.8
This compound-R Clone 1P2520.0115.4 ± 8.946.2
This compound-R Clone 2P2520.098.7 ± 7.639.5

Visualizations

Experimental Workflow and Signaling Pathway

The following diagrams illustrate the experimental process and the hypothetical signaling pathway affected by this compound.

G A Start with Parental Cell Line B Determine IC50 (MTT Assay) A->B C Continuous Culture with Increasing this compound Conc. B->C D Monitor Cell Viability and Proliferation C->D E Bulk Resistant Population Achieved C->E ~6-12 months F Isolate Single Cells (Limiting Dilution) E->F G Expand Clonal Populations F->G H Characterize Clones (Confirm IC50, WB, etc.) G->H I Stable this compound-Resistant Cell Line H->I G cluster_0 Parental Cell (Sensitive) cluster_1 Resistant Cell GF Inflammatory Signal Enzyme Target Enzyme (e.g., COX/LOX) GF->Enzyme Prostaglandins Prostaglandins/ Leukotrienes Enzyme->Prostaglandins Proliferation Cell Proliferation & Survival Prostaglandins->Proliferation This compound This compound This compound->Enzyme GF_R Inflammatory Signal Enzyme_R Mutated Enzyme (this compound cannot bind) GF_R->Enzyme_R Proliferation_R Cell Proliferation & Survival Enzyme_R->Proliferation_R Pump Efflux Pump (e.g., MDR1) Salazodin_out This compound Pump->Salazodin_out Expelled Salazodin_R This compound Salazodin_R->Enzyme_R Ineffective Salazodin_R->Pump

References

Application Notes and Protocols for Immunohistochemical Staining of Salazodin-Induced Tissue Changes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salazodin, also known as Sulfasalazine, is a medication primarily used to treat inflammatory bowel disease (IBD), such as ulcerative colitis and Crohn's disease, as well as rheumatoid arthritis. Its therapeutic effects are attributed to its anti-inflammatory and immunomodulatory properties. The mechanism of action, while not entirely elucidated, involves the modulation of key signaling pathways, including the inhibition of the nuclear factor-kappa B (NF-κB) pathway and the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. These actions lead to a reduction in the production of pro-inflammatory cytokines and a decrease in oxidative stress, resulting in noticeable changes at the tissue level.

Immunohistochemistry (IHC) is a powerful technique to visualize the in-situ expression and localization of specific proteins within tissues. This allows for the qualitative and quantitative assessment of cellular changes, protein expression, and the impact of therapeutic agents like this compound. These application notes provide detailed protocols for the immunohistochemical staining of key markers relevant to this compound-induced tissue alterations, primarily focusing on tissues affected by inflammatory conditions.

Quantitative Data Summary

The following tables summarize quantitative data from studies investigating the effects of this compound (Sulfasalazine) on the expression of various protein markers in affected tissues.

Table 1: Effect of Long-Term this compound (Sulfasalazine) Treatment on Cancer Stem Cell and Proliferation Markers in Ulcerative Colitis-Related Colorectal Cancer. [1][2][3]

MarkerTreatment GroupPercentage of Positive Cells/AreaP-value
CD44v9 Long-Term (≥ 5 years)15.4%P=0.20
Short-Term (< 5 years)46.2%
Ki-67/CD44v9 double-positive Long-Term (≥ 5 years)0%P=0.01
Short-Term (< 5 years)6.9%

Table 2: Histological and Cellular Changes in Colonic Mucosa of Ulcerative Colitis Patients Treated with this compound (Sulfasalazine). [4]

Pathological FeatureTreatment StageMild Ulcerative ColitisModerate Ulcerative ColitisP-value
Vasculitis in Lamina Propria Before Treatment48.2%68%
After Treatment17.4%26.7%P < 0.001
Mucosal Glandular Abnormality Before Treatment30.4%42%
After Treatment13.0%40%P < 0.05 (Mild UC)
Eosinophil Infiltration Before Treatment98.2%100%
After Treatment80.4%91.1%P < 0.01 (Mild UC)
Crypt Abscess Before Treatment21.4%48%
After Treatment4.4%13.3%P < 0.05 (Mild UC)

Signaling Pathways and Experimental Workflow

Signaling Pathways Modulated by this compound

This compound has been shown to exert its anti-inflammatory effects by modulating several key signaling pathways. The diagrams below illustrate the inhibitory effect of this compound on the NF-κB pathway and its activation of the Nrf2 pathway.

Salazodin_NFkB_Pathway cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK_complex IKK Complex TNFR->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates NFkB_IkB NF-κB-IκB (Inactive) IkB->NFkB_IkB NFkB NF-κB (p65/p50) NFkB->NFkB_IkB NFkB_active NF-κB (Active) NFkB->NFkB_active Translocation NFkB_IkB->NFkB IkB Degradation Nucleus Nucleus Gene_expression Pro-inflammatory Gene Expression NFkB_active->Gene_expression Promotes This compound This compound This compound->IKK_complex Inhibits

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Salazodin_Nrf2_Pathway cluster_nucleus Nucleus This compound This compound ROS ↑ ROS This compound->ROS Keap1 Keap1 ROS->Keap1 Oxidizes Keap1_Nrf2 Keap1-Nrf2 (Inactive) Keap1->Keap1_Nrf2 Nrf2 Nrf2 Nrf2->Keap1_Nrf2 Nrf2_active Nrf2 (Active) Nrf2->Nrf2_active Translocation Keap1_Nrf2->Nrf2 Nrf2 Release ARE ARE Nrf2_active->ARE Binds Nucleus Nucleus Antioxidant_genes Antioxidant Gene Expression (e.g., HO-1) ARE->Antioxidant_genes Activates

Caption: Activation of the Nrf2 antioxidant pathway by this compound.

Experimental Workflow for Immunohistochemistry

The following diagram outlines the major steps involved in performing immunohistochemical staining on tissue samples to assess the effects of this compound.

IHC_Workflow start Start: Tissue Sample (e.g., Colonic Biopsy) fixation 1. Fixation (e.g., 10% Formalin) start->fixation embedding 2. Paraffin Embedding fixation->embedding sectioning 3. Sectioning (4-5 µm sections) embedding->sectioning dewaxing 4. Deparaffinization & Rehydration sectioning->dewaxing antigen_retrieval 5. Antigen Retrieval (Heat-Induced or Enzymatic) dewaxing->antigen_retrieval blocking 6. Blocking (Endogenous Peroxidase & Non-specific Binding) antigen_retrieval->blocking primary_ab 7. Primary Antibody Incubation (e.g., anti-NF-κB p65, anti-CD44v9) blocking->primary_ab secondary_ab 8. Secondary Antibody Incubation primary_ab->secondary_ab detection 9. Detection (e.g., HRP-DAB) secondary_ab->detection counterstain 10. Counterstaining (e.g., Hematoxylin) detection->counterstain mounting 11. Dehydration & Mounting counterstain->mounting analysis 12. Microscopic Analysis & Quantification mounting->analysis

Caption: General experimental workflow for immunohistochemistry.

Detailed Experimental Protocols

The following are detailed protocols for the immunohistochemical staining of key markers affected by this compound. These are generalized protocols and may require optimization for specific antibodies and tissue types.

Protocol 1: Staining for Nuclear Factor-kappa B (NF-κB) p65 in Colonic Tissue

This protocol is designed for the detection of the p65 subunit of NF-κB in formalin-fixed, paraffin-embedded (FFPE) colonic biopsies to assess changes in its nuclear translocation, indicative of pathway activation, following this compound treatment.[5]

Materials and Reagents:

  • FFPE colonic biopsy sections (4-5 µm) on charged slides

  • Xylene or a xylene substitute

  • Ethanol (100%, 95%, 70%)

  • Deionized water

  • Antigen Retrieval Solution: 10 mM Sodium Citrate buffer, pH 6.0

  • Wash Buffer: Phosphate Buffered Saline with 0.05% Tween-20 (PBST)

  • Endogenous Peroxidase Blocking Solution: 3% Hydrogen Peroxide in methanol

  • Blocking Buffer: 5% Normal Goat Serum in PBST

  • Primary Antibody: Rabbit anti-NF-κB p65 monoclonal antibody

  • Secondary Antibody: Goat anti-rabbit IgG HRP-conjugated

  • Detection System: DAB (3,3'-Diaminobenzidine) substrate kit

  • Counterstain: Hematoxylin

  • Mounting Medium

Procedure:

  • Deparaffinization and Rehydration:

    • Incubate slides in xylene: 2 x 5 minutes.

    • Rehydrate through graded ethanol series: 100% (2 x 3 minutes), 95% (1 x 3 minutes), 70% (1 x 3 minutes).

    • Rinse in deionized water for 5 minutes.

  • Antigen Retrieval:

    • Immerse slides in 10 mM Sodium Citrate buffer (pH 6.0).

    • Heat in a microwave or water bath at 95-100°C for 15-20 minutes.

    • Allow slides to cool to room temperature for 20-30 minutes.

    • Rinse slides in PBST: 2 x 5 minutes.

  • Blocking Endogenous Peroxidase:

    • Incubate slides in 3% hydrogen peroxide in methanol for 15 minutes at room temperature.

    • Rinse in PBST: 2 x 5 minutes.

  • Blocking Non-Specific Binding:

    • Incubate slides with Blocking Buffer for 30-60 minutes at room temperature.

  • Primary Antibody Incubation:

    • Dilute the primary anti-NF-κB p65 antibody to its optimal concentration in Blocking Buffer.

    • Incubate slides with the primary antibody overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Rinse slides in PBST: 3 x 5 minutes.

    • Incubate slides with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Rinse slides in PBST: 3 x 5 minutes.

    • Prepare and apply the DAB substrate solution according to the manufacturer's instructions.

    • Incubate for 2-10 minutes, or until the desired brown staining intensity is achieved.

    • Stop the reaction by rinsing with deionized water.

  • Counterstaining:

    • Immerse slides in Hematoxylin for 1-2 minutes.

    • "Blue" the sections in running tap water.

  • Dehydration and Mounting:

    • Dehydrate through graded ethanol series: 70%, 95%, 100% (2 minutes each).

    • Clear in xylene: 2 x 5 minutes.

    • Coverslip with a permanent mounting medium.

Expected Results: Positive staining for NF-κB p65 will appear as a brown precipitate. In activated cells, staining will be localized to the nucleus, while in inactive cells, it will be predominantly cytoplasmic. A reduction in nuclear staining in the this compound-treated group compared to the control group would be expected.

Protocol 2: Staining for CD44v9 and Ki-67 in Ulcerative Colitis-Associated Colorectal Tissue

This protocol is for the detection of the cancer stem cell marker CD44v9 and the proliferation marker Ki-67 in FFPE colorectal tissue to evaluate the impact of long-term this compound therapy.[1][2][3]

Materials and Reagents:

  • FFPE colorectal tissue sections (4-5 µm) on charged slides

  • Xylene or a xylene substitute

  • Ethanol (100%, 95%, 70%)

  • Deionized water

  • Antigen Retrieval Solution: Tris-EDTA buffer, pH 9.0

  • Wash Buffer: PBST

  • Endogenous Peroxidase Blocking Solution: 3% Hydrogen Peroxide

  • Blocking Buffer: 5% Normal Donkey Serum in PBST

  • Primary Antibodies: Mouse anti-CD44v9 monoclonal antibody and Rabbit anti-Ki-67 monoclonal antibody

  • Secondary Antibodies: Donkey anti-mouse IgG (Alexa Fluor 488) and Donkey anti-rabbit IgG (Alexa Fluor 594) for immunofluorescence, or HRP-conjugated secondary antibodies for chromogenic detection.

  • Detection System (for chromogenic): DAB and a second chromogen (e.g., AP-Red) for double staining.

  • Counterstain: DAPI or Hematoxylin

  • Mounting Medium

Procedure:

  • Deparaffinization and Rehydration: As described in Protocol 1.

  • Antigen Retrieval:

    • Immerse slides in Tris-EDTA buffer (pH 9.0).

    • Heat in a pressure cooker or steamer for 20 minutes.

    • Cool to room temperature and rinse in PBST.

  • Blocking: As described in Protocol 1.

  • Primary Antibody Incubation:

    • Dilute both primary antibodies (anti-CD44v9 and anti-Ki-67) in Blocking Buffer.

    • Apply the antibody cocktail to the sections and incubate overnight at 4°C.

  • Secondary Antibody Incubation (for Immunofluorescence):

    • Rinse in PBST: 3 x 5 minutes.

    • Apply the cocktail of fluorescently labeled secondary antibodies and incubate for 1 hour at room temperature in the dark.

  • Counterstaining and Mounting (for Immunofluorescence):

    • Rinse in PBST: 3 x 5 minutes in the dark.

    • Mount with a DAPI-containing mounting medium.

  • Detection and Counterstaining (for Chromogenic Double Staining):

    • Follow a sequential double-staining protocol using two different enzyme/chromogen systems as per the manufacturer's instructions.

    • Counterstain with Hematoxylin.

    • Dehydrate and mount as described in Protocol 1.

Expected Results: CD44v9 staining is typically membranous, while Ki-67 is nuclear. Quantitative analysis can be performed by counting the percentage of single- and double-positive cells in defined tumor areas. A lower percentage of CD44v9 and Ki-67 positive cells is expected in the long-term this compound treatment group.[1][2][3]

Protocol 3: Staining for T-Lymphocyte Subsets (CD3, CD8) in Intestinal Mucosa

This protocol is for the identification and quantification of T-lymphocyte populations (total T-cells: CD3; cytotoxic T-cells: CD8) in FFPE intestinal biopsies from patients with rheumatoid arthritis to assess the immunomodulatory effects of this compound.

Materials and Reagents:

  • FFPE intestinal biopsy sections (4-5 µm) on charged slides

  • Standard reagents for deparaffinization, rehydration, and blocking as in Protocol 1.

  • Antigen Retrieval Solution: 10 mM Sodium Citrate buffer, pH 6.0

  • Primary Antibodies: Mouse anti-human CD3 monoclonal antibody and Rabbit anti-human CD8 monoclonal antibody.

  • Secondary Antibodies and Detection System: Use a commercial polymer-based detection system for mouse and rabbit primary antibodies to simplify the protocol and enhance sensitivity.

Procedure:

  • Deparaffinization, Rehydration, Antigen Retrieval, and Blocking: Follow the steps as outlined in Protocol 1.

  • Primary Antibody Incubation:

    • Incubate separate slides with optimally diluted anti-CD3 and anti-CD8 antibodies for 1 hour at room temperature or overnight at 4°C.

  • Detection:

    • Rinse in PBST.

    • Follow the instructions for the polymer-based detection system, which typically involves incubation with a linker and then the polymer-HRP conjugate.

    • Develop with DAB.

  • Counterstaining, Dehydration, and Mounting: As described in Protocol 1.

Expected Results: CD3 and CD8 positive lymphocytes will show brown membranous staining. Quantification can be performed by counting the number of positive intraepithelial and lamina propria lymphocytes per high-power field or per unit area. A reduction in the number of these T-cell populations may be observed following this compound treatment.

References

Troubleshooting & Optimization

Technical Support Center: Salazodin and Structurally Similar Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing precipitation issues with Salazodin and structurally similar compounds, such as Sulfasalazine, in aqueous solutions. Due to the limited specific data on this compound, information from the closely related and more extensively studied compound, Sulfasalazine, is used as a primary reference. Their structural similarities suggest comparable solubility and precipitation behaviors.

Frequently Asked Questions (FAQs)

Q1: My this compound/Sulfasalazine is precipitating out of my aqueous buffer. What are the common causes?

A1: Precipitation of this compound or Sulfasalazine in aqueous solutions is a common issue primarily due to their low intrinsic water solubility.[1][2] Several factors can trigger precipitation:

  • pH: These compounds are weak acids, and their solubility is highly pH-dependent.[3] Precipitation is more likely to occur in acidic to neutral conditions.

  • Temperature: Lower temperatures generally decrease the solubility of solid compounds in liquid solutions.[3]

  • Concentration: Exceeding the solubility limit of the compound in the specific aqueous buffer will lead to precipitation.

  • Buffer Composition: The ionic strength and the presence of certain salts in your buffer can influence the solubility of the compound.[4]

  • Solvent Polarity: this compound and Sulfasalazine are more soluble in organic solvents. If the aqueous solution contains a low percentage of an organic co-solvent, changes in its concentration can cause precipitation.[5]

  • Degradation: Over time, especially under alkaline conditions, the compound can degrade, and the degradation products may be less soluble.[6][7]

Q2: What is the solubility of this compound/Sulfasalazine in common aqueous solutions?

A2: this compound and Sulfasalazine are practically insoluble in water.[1][2] Their solubility is significantly influenced by the solvent and pH.

  • In PBS (pH 7.2), the solubility of Sulfasalazine is approximately 0.2 mg/ml.[5]

  • It is soluble in aqueous solutions of alkali hydroxides.[1]

  • The use of co-solvents can significantly enhance solubility.

Q3: How can I prevent the precipitation of this compound/Sulfasalazine in my experiments?

A3: To prevent precipitation, consider the following strategies:

  • pH Adjustment: Maintain a slightly alkaline pH for your stock solutions. These compounds are more soluble in alkaline conditions.

  • Use of Co-solvents: Prepare stock solutions in an organic solvent like DMSO or DMF before diluting into your aqueous experimental medium.[5] Be mindful of the final concentration of the organic solvent, as it may have physiological effects.[5]

  • Temperature Control: Prepare and handle solutions at a consistent temperature. Avoid storing solutions at low temperatures where solubility decreases.[3]

  • Fresh Preparation: Prepare solutions fresh before each experiment to minimize degradation and potential precipitation of degradation products. It is not recommended to store aqueous solutions for more than one day.[5]

  • Sonication: If you observe initial precipitation, gentle sonication can sometimes help to redissolve the compound.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Precipitate forms immediately upon adding the compound to an aqueous buffer. The concentration exceeds the solubility limit at that pH and temperature.1. Decrease the final concentration of the compound. 2. Prepare a high-concentration stock solution in DMSO or DMF and then dilute it into the aqueous buffer.[5] 3. Adjust the pH of the aqueous buffer to be more alkaline.
A clear solution becomes cloudy or forms a precipitate over time. 1. The solution is unstable, and the compound is slowly precipitating. 2. The compound is degrading, and the degradation products are precipitating.[6] 3. The temperature of the solution has decreased.1. Prepare fresh solutions for each experiment.[5] 2. Store stock solutions at an appropriate temperature and protect them from light. 3. If using a co-solvent, ensure it does not evaporate over time, which would change the solution's composition.
Precipitation occurs when a stock solution (in organic solvent) is added to the aqueous experimental medium. The rapid change in solvent polarity causes the compound to crash out of the solution.1. Add the stock solution dropwise while vigorously vortexing or stirring the aqueous medium. 2. Warm the aqueous medium slightly before adding the stock solution. 3. Consider using a surfactant or other solubilizing agent in your aqueous medium.

Quantitative Data

Table 1: Solubility of Sulfasalazine in Various Solvents

SolventSolubilityReference
WaterPractically insoluble (<0.1 g/100 mL at 25 ºC)[1][2]
EthanolVery slightly soluble[1]
Diethyl ether, Chloroform, BenzenePractically insoluble[1]
Aqueous solutions of alkali hydroxidesSoluble[1]
DMSO~100 mg/ml[5]
DMF~30 mg/ml[5]
PBS (pH 7.2)~0.2 mg/ml[5]
Pure PEG-60056.67 x 10-3 M
Pure 1,2-propanediol3.56 x 10-3 M

Experimental Protocols

Protocol 1: Preparation of a this compound/Sulfasalazine Stock Solution

This protocol describes the preparation of a concentrated stock solution in an organic solvent to minimize precipitation in aqueous solutions.

Materials:

  • This compound or Sulfasalazine powder

  • Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Weigh the desired amount of this compound or Sulfasalazine powder and place it in a microcentrifuge tube.

  • Add the appropriate volume of DMSO or DMF to achieve the desired stock concentration (e.g., 100 mg/ml in DMSO).[5]

  • Vortex the tube vigorously until the powder is completely dissolved. Gentle warming may be applied if necessary, but avoid excessive heat.

  • Store the stock solution at -20°C for long-term storage.[5] For short-term use, it can be stored at 4°C.

Protocol 2: Preparation of a Working Solution in Aqueous Buffer

This protocol details the dilution of the organic stock solution into an aqueous buffer for experimental use.

Materials:

  • This compound/Sulfasalazine stock solution (from Protocol 1)

  • Pre-warmed aqueous buffer (e.g., PBS, cell culture medium)

  • Sterile tubes

  • Vortex mixer or magnetic stirrer

Procedure:

  • Warm the aqueous buffer to the experimental temperature (e.g., 37°C) to increase the solubility of the compound.

  • While vigorously vortexing or stirring the aqueous buffer, add the required volume of the stock solution dropwise.

  • Continue to mix for a few minutes to ensure the compound is fully dispersed.

  • Visually inspect the solution for any signs of precipitation. If the solution appears cloudy, consider reducing the final concentration.

  • Use the freshly prepared working solution immediately for your experiment. Do not store aqueous working solutions for more than a day.[5]

Visualizations

Salazodin_Precipitation_Troubleshooting cluster_issue Observed Issue cluster_causes Potential Causes cluster_solutions Recommended Solutions Precipitation Precipitation of This compound in Aqueous Solution pH Inappropriate pH (Acidic/Neutral) Precipitation->pH Concentration Concentration > Solubility Limit Precipitation->Concentration Temperature Low Temperature Precipitation->Temperature Degradation Compound Degradation Precipitation->Degradation Adjust_pH Adjust to Alkaline pH pH->Adjust_pH Use_Cosolvent Use Organic Co-solvent (e.g., DMSO) Concentration->Use_Cosolvent Control_Temp Maintain Consistent Temperature Temperature->Control_Temp Fresh_Prep Prepare Solution Fresh Degradation->Fresh_Prep

Caption: Troubleshooting logic for this compound precipitation.

Experimental_Workflow start Start stock_prep Prepare High-Concentration Stock in Organic Solvent (e.g., DMSO) start->stock_prep working_prep Dilute Stock into Aqueous Buffer (Dropwise with Mixing) stock_prep->working_prep check_precipitation Visually Inspect for Precipitation working_prep->check_precipitation use_solution Use Freshly Prepared Working Solution check_precipitation->use_solution No Precipitation troubleshoot Troubleshoot: - Reduce Concentration - Adjust pH - Check Temperature check_precipitation->troubleshoot Precipitation Observed troubleshoot->working_prep

Caption: Recommended workflow for preparing this compound solutions.

Salazodin_MoA This compound This compound NFkB NF-κB Activation This compound->NFkB Inhibits ProInflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) NFkB->ProInflammatory_Cytokines Induces Expression Inflammation Inflammation ProInflammatory_Cytokines->Inflammation Promotes

Caption: Simplified signaling pathway of this compound's anti-inflammatory action.[8]

References

Technical Support Center: Optimizing Salazodin Concentration for In Vitro Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the use of Salazodin in in vitro experiments. Our goal is to help you achieve maximum efficacy and obtain reliable, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound in vitro?

A1: this compound is a prodrug that is structurally similar to sulfasalazine.[1] In vivo, it is metabolized by bacterial azoreductases in the colon to release the active moieties: 5-aminosalicylic acid (5-ASA) and sulfapyridine.[2] In many in vitro systems that lack these bacterial enzymes, the intact this compound molecule may exhibit its own biological activity, or it may be slowly metabolized by cellular enzymes.[3] Its anti-inflammatory effects are thought to be mediated through the inhibition of inflammatory pathways such as NF-κB and the scavenging of reactive oxygen species (ROS).[4][5][6]

Q2: What is a recommended starting concentration range for this compound in cell culture experiments?

A2: Based on studies with the related compound sulfasalazine, a starting concentration range of 10 µM to 1 mM can be considered. For instance, sulfasalazine has been shown to inhibit lymphocyte proliferation at 100 µg/mL (approximately 250 µM) and depress IgM synthesis at 10-25 µg/mL (approximately 25-63 µM).[3] It's crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.

Q3: How should I prepare a stock solution of this compound?

A3: this compound, like many azo compounds, may have limited aqueous solubility. A common solvent for preparing a high-concentration stock solution is dimethyl sulfoxide (DMSO).[7] Prepare a 10 mM to 100 mM stock solution in DMSO. To avoid precipitation upon dilution in aqueous cell culture medium, it is recommended to add the stock solution to the pre-warmed medium with vigorous mixing.[8] The final DMSO concentration in the culture should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[8]

Q4: Is this compound light-sensitive?

A4: Azo compounds can be susceptible to photodegradation.[9][10][11] It is recommended to protect this compound stock solutions and experimental cultures from direct light exposure. Use amber-colored tubes for storage and minimize the exposure of your cell culture plates to light during incubation and analysis.

Troubleshooting Guides

Issue 1: Compound Precipitation in Cell Culture Medium

Symptoms:

  • Visible particulate matter or cloudiness in the cell culture medium after adding this compound.

  • Inconsistent or non-reproducible experimental results.

Possible Causes and Solutions:

CauseSolution
Poor Aqueous Solubility Prepare a higher concentration stock solution in an appropriate organic solvent like DMSO. When diluting into your culture medium, add the stock solution dropwise to the vortexing medium to ensure rapid dispersal.[7][8]
High Final Concentration The desired experimental concentration may exceed the solubility limit of this compound in the culture medium. Perform a solubility test by preparing serial dilutions of this compound in your medium and observing for precipitation.
Temperature Effects Ensure that your cell culture medium is pre-warmed to 37°C before adding the this compound stock solution. Temperature shifts can decrease the solubility of some compounds.
pH of the Medium The solubility of this compound may be pH-dependent. Ensure the pH of your culture medium is stable and within the optimal range for your cells.
Issue 2: High Background or False Positives in Cytotoxicity Assays

Symptoms:

  • Unexpectedly high cell death in control wells (vehicle-treated).

  • Inconsistent results in MTT, XTT, or other colorimetric viability assays.

Possible Causes and Solutions:

CauseSolution
Solvent Toxicity High concentrations of solvents like DMSO can be toxic to cells. Ensure the final DMSO concentration in your culture medium is below the tolerance level of your specific cell line (typically <0.5%).[8] Always include a vehicle control (medium with the same final DMSO concentration without this compound).
Compound Interference with Assay Chemistry Azo compounds are colored and may interfere with the absorbance readings of colorimetric assays. Include a "compound only" control (medium with this compound but no cells) to measure any background absorbance from the compound itself.[12]
Direct Reduction of Tetrazolium Salts Some compounds can directly reduce MTT or XTT, leading to a false-positive signal for cell viability. Run a control plate with your compound dilutions in cell-free medium to check for direct reduction of the assay reagent.[13]
Issue 3: Lack of Expected Biological Activity

Symptoms:

  • This compound does not show the expected anti-inflammatory or cytotoxic effects at the tested concentrations.

Possible Causes and Solutions:

CauseSolution
Inactive Prodrug Form In vitro cell models may lack the necessary azoreductase enzymes to cleave this compound into its active metabolites, 5-ASA and sulfapyridine. Consider co-culturing with bacteria or using a cell-free bacterial lysate to facilitate cleavage.[2][3] Alternatively, test the activity of 5-ASA and sulfapyridine directly.
Suboptimal Concentration The concentrations tested may be too low to elicit a biological response. Perform a wider dose-response study, including higher concentrations, while carefully monitoring for cytotoxicity.
Compound Degradation This compound may be unstable in your culture conditions. Protect from light and consider the stability of the compound over the time course of your experiment.[9][11]

Quantitative Data Summary

The following tables summarize concentration ranges for sulfasalazine and its metabolites from in vitro studies, which can serve as a starting point for optimizing this compound experiments.

Table 1: In Vitro Effective Concentrations of Sulfasalazine

Cell Type/AssayEffectConcentration
Peripheral Blood LymphocytesInhibition of mitogen-induced proliferation100 µg/mL
Peripheral Blood Mononuclear CellsDepression of pokeweed mitogen-induced Ig synthesis10-25 µg/mL
Bovine Aortic Endothelial CellsInhibition of cell proliferation and S-phase progression>0.125 mmol/L

Table 2: In Vitro Data for 5-Aminosalicylic Acid (5-ASA)

Cell Type/AssayEffectConcentration
IEC-6 cellsNo decrease in cell proliferationUp to 500 mM
IEC-6 cellsAmelioration of indomethacin-induced apoptosisDose-dependent

Table 3: In Vitro Antibacterial Activity of Sulfapyridine

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Y. enterocolitica3.1-25 µg/mL
Salmonella25-100 µg/mL

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol provides a general procedure for assessing the effect of this compound on cell viability.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound

  • DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound from your DMSO stock in complete medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing the desired concentrations of this compound. Include vehicle control wells.

  • Incubation: Incubate the plate for 24, 48, or 72 hours, depending on your experimental design.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[12]

Protocol 2: Measurement of Nitric Oxide Production (Griess Assay)

This protocol is for assessing the anti-inflammatory effect of this compound by measuring its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7).

Materials:

  • RAW 264.7 macrophage cells

  • Complete cell culture medium

  • This compound

  • DMSO

  • Lipopolysaccharide (LPS)

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite standard solution

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Compound Pre-treatment: Treat the cells with various concentrations of this compound (in medium with ≤0.5% DMSO) for 1-2 hours.

  • LPS Stimulation: Add LPS to a final concentration of 1 µg/mL to induce NO production. Include wells with cells and this compound but no LPS as a control.

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Griess Assay:

    • Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

    • Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Part B to each well and incubate for another 10 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration in the samples by comparing the absorbance to a standard curve generated with sodium nitrite.

Visualizations

Salazodin_Mechanism_of_Action This compound This compound Bacterial_Azoreductases Bacterial Azoreductases (in vivo) This compound->Bacterial_Azoreductases Azo bond cleavage Cellular_Enzymes Cellular Enzymes (in vitro - limited) This compound->Cellular_Enzymes Metabolites 5-ASA + Sulfapyridine Bacterial_Azoreductases->Metabolites Cellular_Enzymes->Metabolites NFkB_Pathway NF-κB Pathway Metabolites->NFkB_Pathway Inhibition ROS Reactive Oxygen Species (ROS) Metabolites->ROS Scavenging Inflammation Inflammation NFkB_Pathway->Inflammation Decreased ROS->Inflammation Decreased

Caption: Proposed mechanism of action for this compound.

Experimental_Workflow_Cell_Viability Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_this compound Add serial dilutions of this compound Incubate_24h->Add_this compound Incubate_Treatment Incubate for 24/48/72h Add_this compound->Incubate_Treatment Add_MTT Add MTT reagent Incubate_Treatment->Add_MTT Incubate_Formazan Incubate 2-4h Add_MTT->Incubate_Formazan Solubilize Add solubilization buffer Incubate_Formazan->Solubilize Read_Absorbance Read absorbance at 570 nm Solubilize->Read_Absorbance End End Read_Absorbance->End

Caption: Workflow for assessing cell viability with this compound using an MTT assay.

Troubleshooting_Precipitation Precipitation Precipitation Observed? Check_Concentration Is concentration too high? Precipitation->Check_Concentration Yes No_Issue No Precipitation Precipitation->No_Issue No Check_Solvent Is final solvent conc. >0.5%? Check_Concentration->Check_Solvent No Lower_Concentration Lower concentration Check_Concentration->Lower_Concentration Yes Check_Temp Was medium pre-warmed? Check_Solvent->Check_Temp No Adjust_Stock Adjust stock concentration to lower solvent volume Check_Solvent->Adjust_Stock Yes Prewarm_Medium Pre-warm medium to 37°C Check_Temp->Prewarm_Medium No Resolved Issue Resolved Check_Temp->Resolved Yes Lower_Concentration->Resolved Adjust_Stock->Resolved Prewarm_Medium->Resolved

Caption: Decision tree for troubleshooting this compound precipitation.

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Salazodin (a representative name for Sulfasalazine) in experimental settings. Our goal is to help you navigate common pitfalls and ensure the robustness of your experimental designs.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A: this compound, known chemically as Sulfasalazine, is a disease-modifying antirheumatic drug (DMARD) used to treat inflammatory conditions.[1] It is a prodrug, meaning it is metabolized into active components in the body. In the colon, gut bacteria break down Sulfasalazine into two primary metabolites: sulfapyridine (SP) and 5-aminosalicylic acid (5-ASA).[2][3] The parent drug and its metabolites exhibit immunosuppressive, anti-inflammatory, and antibacterial effects.[2] A key molecular mechanism is the inhibition of the transcription factor Nuclear Factor-kappa B (NF-κB), which suppresses the expression of pro-inflammatory genes.[4]

Q2: Should I use the parent drug (Sulfasalazine) or its metabolites (SP and 5-ASA) in my in vitro experiments?

A: This is a critical experimental design choice. In vivo, less than 15% of an oral dose of Sulfasalazine is absorbed as the parent drug.[4] The majority reaches the colon and is converted to SP and 5-ASA.[2] Therefore:

  • For systemic models or to study the direct effects of the parent compound, use Sulfasalazine.

  • For experiments modeling the colonic environment or investigating the effects on intestinal cells, using 5-ASA is more relevant.[5]

  • To study the systemic anti-inflammatory effects, sulfapyridine is the more appropriate molecule, as it is well-absorbed from the colon.[6]

  • Some studies indicate that Sulfasalazine itself has immunomodulatory effects on lymphocytes that its metabolites do not, so a direct comparison may be warranted depending on your research question.[7]

Q3: What are the known off-target effects of this compound that could impact my results?

A: this compound and its metabolites have several off-target effects that can be a source of experimental artifacts. These include:

  • Folate Deficiency: Sulfasalazine can inhibit dihydropteroate synthase, an enzyme involved in folate synthesis, and can interfere with folate absorption and metabolism.[2][8] This is a crucial consideration in long-term cell culture or animal studies.

  • Hematological Effects: It can cause various blood-related issues, including hemolytic anemia (especially in subjects with G6PD deficiency), leukopenia (low white blood cell count), and macrocytosis.[9][10]

  • Oxidative Stress: The 5-ASA metabolite is known to be a scavenger of free radicals, which could influence experiments involving oxidative stress pathways.[5]

Troubleshooting Guide

Issue 1: Poor Solubility and Compound Precipitation in Media

Problem: I'm observing precipitation of this compound in my cell culture media, leading to inconsistent results.

Cause: Sulfasalazine has very poor aqueous solubility.[11]

Solution:

  • Use an appropriate solvent for stock solutions. Dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are commonly used.[12] Always prepare a high-concentration stock and dilute it into your aqueous experimental medium.

  • Ensure the final solvent concentration is low and consistent across all experimental groups, including vehicle controls. High concentrations of organic solvents can have physiological effects on their own.[12]

  • Perform solubility tests in your specific medium. The solubility can be affected by pH and protein content. The solubility in PBS (pH 7.2) is approximately 0.2 mg/mL.[12]

  • Consider using a solubilizing agent. Co-solvents or complexing agents like cyclodextrins have been shown to improve the solubility of Sulfasalazine.[13]

Issue 2: High Variability in Animal Studies

Problem: I'm seeing significant inter-animal variability in the response to orally administered this compound in my rodent model.

Cause: The metabolism of Sulfasalazine to its active components is dependent on gut microbiota.[4] Furthermore, the subsequent metabolism of sulfapyridine is dependent on the N-acetyltransferase 2 (NAT2) enzyme, which has known genetic polymorphisms leading to "fast" and "slow" acetylator phenotypes.[6] This can lead to different plasma concentrations of the active metabolite sulfapyridine.

Solution:

  • Standardize Animal Husbandry: Use animals from the same source and house them under identical conditions to minimize variations in gut flora.

  • Monitor Metabolite Levels: If feasible, measure plasma concentrations of both Sulfasalazine and its metabolites (sulfapyridine and 5-ASA) to correlate drug exposure with observed effects.[14]

  • Increase Sample Size: A larger number of animals per group can help to overcome inter-individual metabolic variations.

  • Consider a Different Route of Administration: For some experimental questions, intraperitoneal (i.p.) injection of the parent drug or its metabolites could bypass the variability of gut metabolism, but this would not be appropriate for studying gut-specific effects.

Issue 3: Unexpected Cell Toxicity In Vitro

Problem: My cell viability assays show significant toxicity at concentrations where I expect to see a specific inhibitory effect.

Cause: Besides its intended pharmacological effects, Sulfasalazine can induce toxicity through various mechanisms, which can be cell-type dependent. High concentrations can lead to off-target effects or general cellular stress.

Solution:

  • Perform a Dose-Response Curve: Always begin with a wide range of concentrations to determine the optimal therapeutic window for your specific cell type and assay.

  • Check Vehicle Control Toxicity: Ensure that the solvent used for your stock solution (e.g., DMSO) is not causing toxicity at the final concentration used.

  • Use Appropriate Controls: Include a positive control for toxicity and a negative vehicle control in all experiments.

  • Assess Apoptosis/Necrosis: Use assays like Annexin V/PI staining to determine if the observed cell death is due to apoptosis or necrosis, which can provide insights into the mechanism of toxicity.

Quantitative Data Summary

The following tables summarize key quantitative data for the experimental use of Sulfasalazine.

Table 1: Solubility Data

Solvent Approximate Solubility Citation
DMSO ~100 mg/mL [12]
Dimethylformamide (DMF) ~30 mg/mL [12]
PBS (pH 7.2) ~0.2 mg/mL [12]

| Water | 0.034 mg/mL |[11] |

Table 2: Exemplary In Vitro Effective Concentrations

Assay Cell Type Effect Concentration Citation
Mitogen-induced Proliferation Peripheral Blood Lymphocytes Inhibition 100 µg/mL [7]
Pokeweed Mitogen-induced Ig Synthesis Peripheral Blood Lymphocytes Inhibition 10-25 µg/mL [7]
Luminol-dependent Chemiluminescence Neutrophils 50% Inhibition (IC50) 16.5 µM [15]

| Inhibition of Glioma Cell Growth | Glioma Cells | Inhibition (NF-κB independent) | 0.25 - 1 mM |[12] |

Experimental Protocols

Protocol 1: In Vitro NF-κB Reporter Assay

This protocol describes a general workflow for assessing the inhibitory effect of this compound on NF-κB activation using a luciferase reporter assay.

  • Cell Culture: Plate HEK293T cells (or another suitable cell line) stably expressing an NF-κB-driven luciferase reporter construct in a 96-well plate.

  • Compound Preparation: Prepare a 100 mM stock solution of Sulfasalazine in DMSO. Create a serial dilution in cell culture medium to achieve final concentrations ranging from 1 µM to 500 µM. Remember to prepare a vehicle control (medium with the highest concentration of DMSO used).

  • Pre-treatment: Once cells are ~80% confluent, replace the medium with the prepared this compound dilutions or vehicle control and incubate for 2 hours.

  • Stimulation: Induce NF-κB activation by adding a known agonist, such as TNF-α (10 ng/mL), to each well (except for the unstimulated control).

  • Incubation: Incubate the plate for 6-8 hours at 37°C.

  • Lysis and Luminescence Reading: Lyse the cells and measure luciferase activity using a commercial luciferase assay kit and a luminometer.

  • Data Analysis: Normalize the luciferase signal to a measure of cell viability (e.g., a concurrent CellTiter-Glo assay) to control for cytotoxicity. Calculate the percentage of inhibition relative to the stimulated vehicle control.

Visualizations

Metabolic Pathway of Sulfasalazine

Salazodin_Metabolism cluster_gut Intestinal Lumen cluster_systemic Systemic Circulation / Liver SAS Sulfasalazine (this compound) Metabolism Bacterial Azoreductases SAS->Metabolism SP Sulfapyridine (SP) (Absorbed Systemically) Metabolism->SP ASA 5-Aminosalicylic Acid (5-ASA) (Acts Locally) Metabolism->ASA SP_Absorbed Sulfapyridine SP->SP_Absorbed Absorption Acetylation N-acetylation (NAT2) SP_Absorbed->Acetylation AcSP Acetylated Sulfapyridine (Excreted) Acetylation->AcSP

Caption: Metabolic activation of Sulfasalazine in the intestine and systemic circulation.

Inhibition of the NF-κB Signaling Pathway

NFkB_Inhibition cluster_nucleus Inside Nucleus TNFa TNF-α TNFR TNFR1 TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB_NFkB IκBα - p65/p50 (Inactive Complex) IKK->IkB_NFkB Phosphorylates IκBα IkB IκBα IkB->Inhibition Degradation NFkB p65/p50 (NF-κB) NFkB_nuc p65/p50 NFkB->NFkB_nuc Translocates to IkB_NFkB->NFkB Releases NF-κB Nucleus Nucleus Genes Pro-inflammatory Genes (e.g., IL-6, COX-2) NFkB_nuc->Genes Induces Transcription This compound This compound (Sulfasalazine) This compound->IKK Inhibits

Caption: Sulfasalazine inhibits NF-κB activation by targeting the IKK complex.

References

"How to minimize Salazodin's off-target effects in cell-based assays"

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers minimize the off-target effects of Sulfasalazine (SAS), often referred to as Salazodin, in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Sulfasalazine in cell-based assays?

Sulfasalazine is recognized for several primary mechanisms of action that are relevant in in vitro studies. Primarily, it functions as an inhibitor of the transcription factor Nuclear Factor-kappa B (NF-κB), which is a central regulator of inflammatory responses.[1][2][3] It achieves this by directly inhibiting the IκB kinases (IKKα and IKKβ), preventing the degradation of IκBα and the subsequent translocation of NF-κB to the nucleus.[3][4]

Additionally, Sulfasalazine is a known inhibitor of the cystine/glutamate antiporter system Xc-, which can lead to glutathione (GSH) depletion and induce a form of iron-dependent cell death called ferroptosis.[1][5][6] It can also induce apoptosis in a cell-type-specific manner, particularly in T-lymphocytes, through a caspase-independent pathway involving the apoptosis-inducing factor (AIF).[7][8]

Q2: I'm observing high levels of cell death in my experiments that are unrelated to my pathway of interest. What could be the cause?

Unintended cytotoxicity is a common off-target effect of Sulfasalazine, often due to concentrations being too high for the specific cell line. Here are potential causes and troubleshooting steps:

  • Ferroptosis Induction: By inhibiting system Xc-, Sulfasalazine blocks the uptake of cystine, a precursor for the antioxidant glutathione.[1] This depletion of glutathione leads to an accumulation of lipid reactive oxygen species (ROS) and subsequent ferroptotic cell death.[6][9] This is a common off-target effect if you are not specifically studying this pathway.

  • Apoptosis Induction: Sulfasalazine can induce apoptosis, particularly in immune cells like T-lymphocytes, at concentrations that may not affect other cell types like colon carcinoma cells or synoviocytes.[7]

  • Concentration-Dependent Toxicity: General cytotoxicity can occur at high concentrations. For example, while concentrations below 200 μM may not affect glioma cell viability, concentrations of 400 μM can lead to significant cell death.[5]

To troubleshoot, it is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental timeframe.

Q3: How can I distinguish between on-target NF-κB inhibition and off-target cytotoxicity?

This requires a multi-faceted approach using specific controls and secondary assays:

  • Time-Course Experiment: NF-κB inhibition is a relatively rapid event, often detectable within hours.[10] In contrast, cytotoxicity due to mechanisms like ferroptosis or apoptosis may take longer to manifest (e.g., 24-72 hours).[11]

  • Rescue Experiments: To confirm if cytotoxicity is due to a specific off-target mechanism, you can attempt to rescue the cells.

    • For ferroptosis , supplement the media with the ferroptosis inhibitor Ferrostatin-1 or the antioxidant N-acetylcysteine (NAC).[12][13]

    • For apoptosis , use a pan-caspase inhibitor like Z-VAD-FMK. Note that Sulfasalazine-induced apoptosis in T-cells can be caspase-independent, so this may not always be effective.[7]

  • Use Metabolites as Controls: The metabolites of Sulfasalazine, 5-aminosalicylic acid (5-ASA) and sulfapyridine, do not inhibit NF-κB activation or induce apoptosis in the same way as the parent molecule.[3][10][14][15] Including these in your experiments can help confirm that the observed effects are due to Sulfasalazine itself.

Troubleshooting Guide

IssuePossible CauseRecommended Action
High variability between replicate wells. Cell plating inconsistency.Ensure a homogenous single-cell suspension before plating. Allow plates to sit at room temperature for 15-20 minutes before placing in the incubator to ensure even cell distribution.
Drug precipitation at high concentrations.Visually inspect the media for any precipitate. Prepare fresh drug solutions for each experiment and consider using a lower solvent concentration (e.g., DMSO).
Loss of efficacy over time in long-term cultures. Development of cellular resistance.Prolonged exposure to Sulfasalazine can induce the expression of drug efflux pumps like ABCG2, leading to resistance.[16] Consider using the lowest effective concentration and shorter treatment durations if possible.
Unexpected changes in gene or protein expression unrelated to NF-κB. Inhibition of folate transporters.Sulfasalazine can inhibit folate transporters, which may impact cellular processes dependent on folate metabolism, such as nucleotide synthesis.[1][17] Be aware of this potential confounding factor when analyzing broad transcriptional or proteomic changes.
Induction of ER Stress.In some cell lines, Sulfasalazine treatment can lead to endoplasmic reticulum (ER) stress.[5] Monitor for markers of ER stress (e.g., ATF4 expression) if you observe unexpected cellular phenotypes.

Quantitative Data Summary

The effective concentration of Sulfasalazine can vary significantly between cell lines and the biological process being investigated. The following table summarizes reported concentrations for on-target and off-target effects.

Cell LineEffectConcentration RangeReference
Jurkat T-cells Apoptosis (ED50)~1.0 mM[7]
Primary human T-lymphocytes Apoptosis (ED50)~0.5 mM[7]
F98 Rat Glioma Cells Significant Cell Death> 200 µM[5]
U251 Human Glioma Cells Decreased Cell Viability400 µM[5]
MIA PaCa-2 & PANC-1 Pancreatic Cancer Cells Decreased Cell Viability0.2 mM (200 µM)[11]
Murine T-lymphocyte cell line (RBL5) NF-κB Inhibition (IC50)~0.625 mM[8][10]
Bovine Aortic Endothelial Cells Inhibition of Proliferation> 0.125 mM (125 µM)[18]
J774.1 Macrophage cell line Inhibition of NO production100 - 500 µM[19]

Note: These values are a guide. It is imperative to perform a dose-response analysis in your specific cell system.

Experimental Protocols & Visualizations

Key Signaling Pathways

Below are diagrams illustrating the primary signaling pathways affected by Sulfasalazine.

NF_kB_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus SAS Sulfasalazine IKK IKKα/β SAS->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Inhibits Degradation IkB->Degradation Degradation Nucleus Nucleus NFkB->Nucleus Translocates Transcription Pro-inflammatory Gene Transcription Nucleus->Transcription

Caption: Sulfasalazine inhibits the IKK complex, preventing NF-κB activation.

Ferroptosis_Induction SAS Sulfasalazine SystemXc System Xc- (Cystine/Glutamate Antiporter) SAS->SystemXc Inhibits Cystine_in Cystine (in) SystemXc->Cystine_in Cysteine Cysteine Cystine_in->Cysteine GSH Glutathione (GSH) Cysteine->GSH GPX4 GPX4 GSH->GPX4 Cofactor for LipidROS Lipid ROS GPX4->LipidROS Reduces Ferroptosis Ferroptosis LipidROS->Ferroptosis

Caption: Sulfasalazine induces ferroptosis by inhibiting cystine uptake.

Experimental Workflow: Troubleshooting Cytotoxicity

Troubleshooting_Workflow Start Start: Unexpected Cell Death Observed with SAS DoseResponse Q: Have you performed a dose-response curve? Start->DoseResponse PerformDoseResponse Action: Perform dose-response (e.g., 50 µM - 1 mM) and time-course (12-72h) assays (MTT, CCK-8). DoseResponse->PerformDoseResponse No CheckMechanism Q: Is the goal to distinguish on-target from off-target cytotoxicity? DoseResponse->CheckMechanism Yes SelectConcentration Select non-toxic concentration or shorter time point for primary endpoint assay. PerformDoseResponse->SelectConcentration SelectConcentration->CheckMechanism RunRescue Action: Run rescue experiments in parallel with primary assay. CheckMechanism->RunRescue Yes RescueAgents Co-treat with: - Ferrostatin-1 (Ferroptosis) - N-acetylcysteine (ROS) - Z-VAD-FMK (Caspase Apoptosis) RunRescue->RescueAgents Analyze Analyze Results: Does rescue agent prevent cell death without affecting the on-target effect? RescueAgents->Analyze Conclusion Conclusion: - If rescued -> Off-target cytotoxicity. - If not -> On-target cytotoxicity or another off-target mechanism. Analyze->Conclusion

References

"Addressing batch-to-batch variability of Salazodin powder"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing batch-to-batch variability of Salazodin powder.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

This compound is a drug belonging to the sulfonamide class, structurally similar to sulfasalazine. It is a yellow to orange crystalline powder.[1] Key chemical and physical properties are summarized below.

PropertyValueReference
IUPAC Name2-Hydroxy-5-[({4-[(6-methoxy-3-pyridazinyl)amino]sulfonyl}phenyl)diazenyl]benzoic acid[1]
Molecular FormulaC18H15N5O6S[1]
Molecular Weight429.41 g/mol [1]
Physical StateSolid[1]
ColorYellow to orange[1]
pKa2.70 ± 0.10[1]

Q2: What is the likely mechanism of action for this compound?

The exact mechanism of action for this compound is not fully understood.[2] However, it is believed to be a prodrug that is metabolized by intestinal bacteria into its active components: 5-aminosalicylic acid (5-ASA or mesalazine) and sulfapyridine.[3][4] These metabolites are thought to have immunosuppressive, antibacterial, and anti-inflammatory effects.[3] One proposed mechanism is the inhibition of prostaglandins, leading to localized anti-inflammatory effects.[3]

Salazodin_Mechanism_of_Action This compound This compound IntestinalBacteria Intestinal Bacteria This compound->IntestinalBacteria Metabolism Metabolites Metabolites IntestinalBacteria->Metabolites FiveASA 5-Aminosalicylic Acid (5-ASA) Metabolites->FiveASA Sulfapyridine Sulfapyridine Metabolites->Sulfapyridine InflammatoryMediators Inflammatory Mediators (e.g., Prostaglandins) FiveASA->InflammatoryMediators Inhibition Sulfapyridine->InflammatoryMediators Inhibition Inflammation Inflammation InflammatoryMediators->Inflammation

This compound's Proposed Mechanism of Action

Q3: What are the common causes of batch-to-batch variability in pharmaceutical powders like this compound?

Batch-to-batch variability in pharmaceutical powders can stem from several sources, including:

  • Raw Material Properties: Differences in the physical and chemical properties of the starting materials can significantly impact the final product.

  • Manufacturing Processes: Variations in process parameters such as mixing speed, drying temperature, and compression force can lead to inconsistencies.

  • Equipment: Differences in equipment, even of the same type, can introduce variability.

  • Environmental Factors: Temperature and humidity can affect the properties of the powder.[5]

Troubleshooting Guides

Issue 1: Poor Powder Flowability

Poor powder flow can lead to issues in manufacturing processes such as tableting and capsule filling, resulting in inconsistent dosages.

Symptoms:

  • Powder fails to discharge reliably from hoppers or silos.

  • Inconsistent feed rate.

  • Arching or "bridging" of the powder over the hopper outlet.[6]

  • "Rat-holing," where a channel forms within the powder bed.[6]

Possible Causes and Troubleshooting Steps:

Poor_Powder_Flow_Troubleshooting Start Start: Poor Powder Flow Observed CheckProperties Characterize Powder Physical Properties Start->CheckProperties ParticleSize Particle Size & Distribution CheckProperties->ParticleSize FlowProperties Flow Properties (Angle of Repose, Carr's Index, Hausner Ratio) CheckProperties->FlowProperties MoistureContent Moisture Content CheckProperties->MoistureContent AnalyzeResults Analyze Results: Compare to Specifications ParticleSize->AnalyzeResults FlowProperties->AnalyzeResults MoistureContent->AnalyzeResults OutOfSpec Properties Out of Specification? AnalyzeResults->OutOfSpec OptimizeProcess Optimize Manufacturing Process (e.g., Milling, Granulation) OutOfSpec->OptimizeProcess Yes ModifyFormulation Modify Formulation (e.g., Add Glidant) OutOfSpec->ModifyFormulation Yes ControlEnvironment Control Environmental Conditions (Temperature, Humidity) OutOfSpec->ControlEnvironment Yes End End: Powder Flow Improved OutOfSpec->End No - Escalate to Advanced Characterization OptimizeProcess->End ModifyFormulation->End ControlEnvironment->End

Troubleshooting Workflow for Poor Powder Flow

Table 1: Typical Physical Property Specifications for this compound Powder

Parameter"Good" Batch"Problematic" Batch
Particle Size Distribution (by Laser Diffraction)
D10> 10 µm< 10 µm (potential for cohesiveness)
D5020 - 50 µm> 100 µm (potential for segregation)
D90< 100 µm> 200 µm
Flow Properties
Angle of Repose25° - 35° (Excellent to Good)> 45° (Poor)[7]
Carr's Index≤ 15% (Excellent to Good)> 25% (Poor)[2][7]
Hausner Ratio1.00 - 1.18 (Excellent to Good)> 1.34 (Poor)[2][7]
Moisture Content < 1.0%> 2.0%
Issue 2: Inconsistent Dissolution Profile

Variations in the dissolution rate of this compound can affect its bioavailability and therapeutic efficacy.

Symptoms:

  • Failure to meet dissolution specifications in quality control testing.

  • Inconsistent drug release profiles between batches.

Possible Causes and Troubleshooting Steps:

Inconsistent_Dissolution_Troubleshooting Start Start: Inconsistent Dissolution Profile CheckProperties Characterize Physicochemical Properties Start->CheckProperties ParticleSize Particle Size & Surface Area CheckProperties->ParticleSize Crystallinity Crystallinity (PXRD) CheckProperties->Crystallinity Purity Purity (HPLC) CheckProperties->Purity AnalyzeResults Analyze Results: Compare to Reference Batch ParticleSize->AnalyzeResults Crystallinity->AnalyzeResults Purity->AnalyzeResults OutOfSpec Properties Deviate? AnalyzeResults->OutOfSpec ControlCrystallization Control Crystallization Process OutOfSpec->ControlCrystallization Yes (Crystallinity) OptimizeMilling Optimize Milling/Micronization OutOfSpec->OptimizeMilling Yes (Particle Size) Purification Review Purification Process OutOfSpec->Purification Yes (Purity) End End: Consistent Dissolution Achieved OutOfSpec->End No - Investigate Formulation and Dissolution Method ControlCrystallization->End OptimizeMilling->End Purification->End

Troubleshooting Workflow for Inconsistent Dissolution

Table 2: Key Physicochemical Attributes Affecting Dissolution

Parameter"Good" Batch"Problematic" Batch
Particle Size (D50) 20 - 50 µm< 10 µm or > 100 µm
Crystallinity (PXRD) Consistent crystalline formPresence of amorphous content or different polymorphs
Purity (HPLC) ≥ 99.0%< 99.0% or presence of significant impurities

Experimental Protocols

Protocol 1: Particle Size Distribution by Laser Diffraction

Objective: To determine the particle size distribution of this compound powder.

Equipment:

  • Laser diffraction particle size analyzer (e.g., Malvern Mastersizer, Horiba LA-960)

  • Dry powder dispersion unit

  • Spatula

  • Balance

Procedure:

  • Ensure the instrument is clean and has been background-checked according to the manufacturer's instructions.

  • Accurately weigh a representative sample of this compound powder (typically 100-500 mg, depending on the instrument).

  • Load the sample into the feeder of the dry powder dispersion unit.

  • Set the dispersion air pressure. Start with a low pressure (e.g., 0.5 bar) and perform a pressure titration to find the optimal pressure that deagglomerates the powder without causing particle fracture.

  • Initiate the measurement. The instrument will automatically introduce the sample into the measurement cell and record the light scattering pattern.

  • The software will calculate the particle size distribution based on the scattering data using the Mie or Fraunhofer theory.

  • Record the D10, D50, and D90 values.

  • Repeat the measurement at least three times to ensure reproducibility.

Protocol 2: Bulk and Tapped Density (USP <616>)

Objective: To measure the bulk and tapped density of this compound powder to assess its flowability and compressibility.

Equipment:

  • Graduated cylinder (100 mL)

  • Tapped density tester

  • Balance

  • Spatula

Procedure: Bulk Density:

  • Weigh approximately 50 g of this compound powder and record the weight (M).

  • Gently pour the powder into a 100 mL graduated cylinder.

  • Level the top of the powder bed without compacting it.

  • Read the volume of the powder (V_bulk) from the graduated cylinder.

  • Calculate the bulk density: Bulk Density = M / V_bulk.

Tapped Density:

  • Use the same graduated cylinder with the powder from the bulk density measurement.

  • Place the cylinder in the tapped density tester.

  • Set the instrument to perform a specified number of taps (e.g., 500, 750, 1250 taps as per USP <616>).

  • After the specified number of taps, read the final volume of the powder (V_tapped).

  • Calculate the tapped density: Tapped Density = M / V_tapped.

  • Calculate Carr's Index and Hausner Ratio:

    • Carr's Index (%) = [(Tapped Density - Bulk Density) / Tapped Density] x 100

    • Hausner Ratio = Tapped Density / Bulk Density

Protocol 3: Angle of Repose

Objective: To determine the angle of repose of this compound powder as an indicator of its flowability.

Equipment:

  • Funnel with a fixed diameter and stand

  • Horizontal circular platform with a known diameter

  • Height-measuring device (e.g., ruler or caliper)

Procedure:

  • Set up the funnel at a fixed height above the center of the circular platform.

  • Gently pour the this compound powder through the funnel until the apex of the powder cone reaches the tip of the funnel.

  • Measure the height (h) of the powder cone.

  • Measure the radius (r) of the base of the powder cone.

  • Calculate the angle of repose (θ) using the formula: θ = arctan(h/r).

Protocol 4: Powder X-Ray Diffraction (PXRD)

Objective: To assess the crystallinity and identify the polymorphic form of this compound powder.

Equipment:

  • Powder X-ray diffractometer

  • Sample holder

  • Spatula

Procedure:

  • Ensure the PXRD instrument is calibrated and operating according to the manufacturer's specifications.

  • Prepare the sample by carefully packing the this compound powder into the sample holder. Ensure the surface of the powder is flat and level with the holder.

  • Place the sample holder into the diffractometer.

  • Set the instrument parameters, including the 2θ scan range (e.g., 5° to 40°), step size (e.g., 0.02°), and scan speed.

  • Initiate the X-ray scan.

  • The instrument will generate a diffractogram showing the intensity of the diffracted X-rays as a function of the 2θ angle.

  • Analyze the diffractogram by identifying the positions and relative intensities of the diffraction peaks. Compare the pattern to a reference diffractogram of a known crystalline form of this compound or a closely related compound to identify the polymorph and assess crystallinity.

Protocol 5: Dissolution Testing (adapted from USP <711>)

Objective: To determine the dissolution rate of this compound powder.

Equipment:

  • Dissolution apparatus (e.g., USP Apparatus 2 - Paddle)

  • Dissolution vessels

  • Water bath

  • UV-Vis spectrophotometer or HPLC system

  • Syringes and filters

Procedure:

  • Prepare the dissolution medium (e.g., pH 7.4 phosphate buffer) and deaerate it.

  • Assemble the dissolution apparatus and place 900 mL of the dissolution medium in each vessel.

  • Equilibrate the medium to 37 ± 0.5 °C.

  • Accurately weigh a sample of this compound powder equivalent to a single dose.

  • Introduce the powder into each dissolution vessel.

  • Start the apparatus at a specified paddle speed (e.g., 75 rpm).

  • At predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes), withdraw a sample of the dissolution medium from each vessel.

  • Filter the samples immediately.

  • Analyze the concentration of this compound in the filtered samples using a validated analytical method (e.g., UV-Vis spectrophotometry at the λmax of this compound or HPLC).

  • Calculate the percentage of drug dissolved at each time point.

References

Technical Support Center: Refining Salazodin (Sulfasalazine) Treatment Duration for Chronic Inflammation Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Salazodin (Sulfasalazine) in chronic inflammation models. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound (Sulfasalazine) in chronic inflammation models?

This compound is a prodrug that is metabolized by intestinal bacteria into its active components: sulfapyridine and 5-aminosalicylic acid (5-ASA).[1] Its primary anti-inflammatory effect is attributed to the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[2][3][4] Specifically, Sulfasalazine directly inhibits the IκB kinase (IKK) complex, which is responsible for the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB.[2][5] By preventing IκBα degradation, Sulfasalazine blocks the translocation of NF-κB into the nucleus, thereby downregulating the expression of pro-inflammatory genes, including cytokines like TNF-α, IL-1β, and IL-6.[2][5][6]

Q2: How do I determine the optimal treatment duration for this compound in my chronic inflammation model?

The optimal treatment duration for this compound can vary significantly depending on the specific chronic inflammation model (e.g., DSS-induced colitis, collagen-induced arthritis), the species and strain of the animal, the disease severity, and the specific research question. While there is no single "optimal" duration, a systematic approach can help refine the treatment protocol.

Key Considerations for Refining Treatment Duration:

  • Disease Model Kinetics: Understand the typical progression of your chronic inflammation model. A pilot study to characterize the onset, peak, and resolution phases of inflammation is highly recommended.

  • Therapeutic Window: Treatment can be initiated prophylactically (before or at the time of disease induction), early in the inflammatory phase, or during the established chronic phase. The timing of initiation will influence the required duration.

  • Outcome Measures: The choice of endpoints will guide the necessary treatment length. For example, assessing early inflammatory markers may require a shorter duration than evaluating tissue remodeling or functional recovery.

  • Dose-Response and Duration-Response Studies: Ideally, conduct a preliminary study with a few different treatment durations (e.g., short, medium, and long-term) to observe the time-course of the therapeutic effect.

General Recommendations:

  • Short-term (3-7 days): May be sufficient to observe effects on acute inflammatory markers like cytokine expression and immune cell infiltration.[7]

  • Medium-term (1-3 weeks): Often used in models like DSS-induced colitis to assess clinical symptoms (e.g., Disease Activity Index), histological changes, and a broader range of inflammatory mediators.[8][9]

  • Long-term (4 weeks or more): May be necessary for models with a more protracted disease course, such as collagen-induced arthritis, to evaluate effects on joint erosion and bone remodeling.[10][11] Long-term treatment requires careful monitoring for potential adverse effects.[12][13][14]

Q3: What are the common adverse effects of long-term this compound treatment in animal models?

Prolonged administration of this compound, particularly at higher doses, can lead to several adverse effects in animal models. It is crucial to monitor animals closely for these signs.

Potential Adverse Effects:

  • Gastrointestinal Distress: Loss of appetite, nausea, and vomiting are the most frequently reported side effects.[15] Administering the drug with food may help mitigate these issues.

  • Weight Loss: Chronic treatment can lead to a reduction in body weight.[12][13][14]

  • Hematological Effects: Anemia (especially in cats), leukopenia, and neutropenia have been observed.[15]

  • Renal and Hepatic Toxicity: Although less common, kidney and liver damage can occur with high doses or prolonged use.[16]

  • Keratoconjunctivitis Sicca (Dry Eye): This has been reported in dogs and may manifest as squinting or eye discomfort.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
High mortality or morbidity in the treatment group - Dose is too high.- Route of administration is causing excessive stress or toxicity.- Interaction with the disease model leading to exacerbated pathology.- Perform a dose-response study to determine the maximum tolerated dose.- Consider a less stressful route of administration (e.g., oral gavage vs. intraperitoneal injection).- Ensure the vehicle is well-tolerated.- Review the literature for known interactions in your specific model.
No significant therapeutic effect observed - Insufficient treatment duration.- Inadequate dosage.- Poor bioavailability.- The inflammatory pathway in your model is not primarily NF-κB dependent.- Extend the treatment duration based on the model's kinetics.- Increase the dose, while monitoring for toxicity.- Ensure proper drug formulation and administration to maximize absorption.- Confirm the activation of the NF-κB pathway in your model.
High variability in treatment response - Inconsistent drug administration.- Genetic variability within the animal strain.- Differences in the gut microbiome affecting drug metabolism.- Ensure accurate and consistent dosing for all animals.- Use a sufficient number of animals per group to account for biological variability.- Consider co-housing animals to normalize gut microbiota to some extent.
Unexpected changes in animal behavior (e.g., lethargy, panting) - Drug-induced malaise or discomfort.- Potential impact on thermoregulation.[12][13][14]- Reduce the dose if possible.- Provide supportive care (e.g., ensure easy access to food and water).- Monitor core body temperature if thermoregulatory effects are suspected.

Data Presentation

Table 1: Effect of this compound (Sulfasalazine) on Inflammatory Markers in a DSS-Induced Colitis Mouse Model

Treatment GroupDurationDose (mg/kg/day)TNF-α ExpressionIL-1β ExpressionHistological Score
DSS Control7 days-HighHighSevere
This compound7 days30ReducedReducedModerate
This compound7 days60Significantly ReducedSignificantly ReducedMild

This table is a representative summary based on findings from studies such as those by Comparative Evaluation between Sulfasalazine Alone and in Combination with Herbal Medicine on DSS-Induced Ulcerative Colitis Mice.[17][18] Actual values will vary based on the specific experimental setup.

Table 2: Impact of this compound (Sulfasalazine) Treatment on Clinical and Histological Parameters in Ulcerative Colitis

ParameterBefore TreatmentAfter 6 Weeks of this compound (1g, 3x daily)
Vasculitis in Lamina Propria (Mild UC)48.2%17.4%
Vasculitis in Lamina Propria (Moderate UC)68%26.7%
Crypt Abscess (Mild UC)21.4%4.4%
Crypt Abscess (Moderate UC)48%13.3%
Mucosal Pathohistological Grading (Mild UC)2.00 ± 0.840.91 ± 0.46
Mucosal Pathohistological Grading (Moderate UC)2.49 ± 0.841.31 ± 0.75

Data adapted from a study on human patients with active ulcerative colitis, providing insights into the expected histological changes with treatment.[19]

Experimental Protocols

1. DSS-Induced Chronic Colitis Model in Mice

  • Animals: 8-10 week old C57BL/6 or Balb/c mice.

  • Induction of Colitis: Administer 2-3% Dextran Sulfate Sodium (DSS) in the drinking water for 5-7 days.

  • Chronic Model Development: To establish a chronic model, DSS administration can be cyclical (e.g., 3 cycles of 5 days of DSS followed by 7 days of regular drinking water).

  • This compound Administration:

    • Dose: 30-100 mg/kg/day.[4][9][17][18][20]

    • Route: Oral gavage is most common.

    • Vehicle: Suspend this compound in a suitable vehicle like 0.5% carboxymethylcellulose (CMC).

    • Treatment Duration to Evaluate: Start with a 7-day treatment period during the DSS administration and extend into the "washout" phase for chronic models. Consider treatment arms of 7, 14, and 21 days to assess the impact of duration.

  • Monitoring and Endpoints:

    • Daily: Body weight, stool consistency, and presence of blood (for Disease Activity Index - DAI).

    • At Necropsy: Colon length and weight, spleen weight.

    • Histology: Collect colon tissue for H&E staining and histological scoring of inflammation, crypt damage, and ulceration.

    • Molecular Analysis: Analyze colon tissue for cytokine expression (e.g., TNF-α, IL-1β, IL-6) via qPCR or ELISA.

2. Collagen-Induced Arthritis (CIA) Model in Rats

  • Animals: Wistar or Lewis rats.

  • Induction of Arthritis:

    • Primary Immunization: Intradermal injection of bovine type II collagen emulsified in Complete Freund's Adjuvant (CFA) at the base of the tail.

    • Booster Immunization: 7-14 days after the primary immunization, provide a booster injection of type II collagen in Incomplete Freund's Adjuvant (IFA).

  • This compound Administration:

    • Dose: Approximately 80 mg/day.[10]

    • Route: Oral gavage.

    • Treatment Initiation and Duration: Begin treatment upon the first signs of arthritis (e.g., paw swelling). A long-term treatment duration of at least 4 weeks is often necessary to observe effects on joint pathology.[10]

  • Monitoring and Endpoints:

    • Clinical Scoring: Regularly assess paw swelling (using calipers), erythema, and joint mobility.

    • Radiological Analysis: X-ray imaging at the end of the study to evaluate joint erosion and bone resorption.

    • Histology: Collect joint tissue for staining and histological assessment of synovitis, cartilage damage, and bone erosion.

Mandatory Visualizations

Salazodin_NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TNFR->IKK_complex Activates IkBa IκBα IKK_complex->IkBa Phosphorylates IkBa_p P-IκBα IkBa->IkBa_p NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocates Proteasome Proteasome IkBa_p->Proteasome Degradation This compound This compound (Sulfasalazine) This compound->IKK_complex Inhibits DNA DNA NFkB_nuc->DNA Binds ProInflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-1β, IL-6) DNA->ProInflammatory_Genes Induces Experimental_Workflow cluster_analysis Analysis A Disease Induction (e.g., DSS, Collagen) B Animal Grouping (Control, Vehicle, this compound) A->B C Treatment Period (Variable Duration) B->C D In-life Monitoring (DAI, Body Weight, Clinical Signs) C->D E Endpoint Sample Collection (Tissue, Blood) C->E D->C Daily F Analysis E->F Histology Histology qPCR qPCR/ELISA Radiology Radiology (for Arthritis)

References

"Overcoming Salazodin-induced cytotoxicity in sensitive cell lines"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers encountering cytotoxicity with Salazodin in sensitive cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of this compound-induced cytotoxicity?

This compound is known to induce cytotoxicity in certain sensitive cell lines primarily through the induction of oxidative stress, which subsequently triggers the intrinsic apoptotic pathway. This involves the generation of reactive oxygen species (ROS), mitochondrial dysfunction, and the activation of caspase cascades.

Q2: My cells show high sensitivity to this compound even at low concentrations. Is this expected?

Cellular sensitivity to this compound is highly dependent on the cell line's intrinsic antioxidant capacity and anaplasticity. Some cell lines, particularly those with compromised antioxidant defense mechanisms or specific oncogenic backgrounds, may exhibit heightened sensitivity. We recommend performing a dose-response experiment to determine the precise IC50 value for your specific cell line.

Q3: Can I reduce this compound's cytotoxic effects without compromising its primary activity?

In many cases, yes. The off-target cytotoxicity of this compound is often linked to excessive ROS production. Co-treatment with an antioxidant, such as N-acetylcysteine (NAC), can mitigate this cytotoxicity while preserving the intended therapeutic effects, although this needs to be empirically determined for your model system.

Q4: What are the initial steps to troubleshoot unexpected cytotoxicity?

First, confirm the final concentration of this compound and the solvent (e.g., DMSO) in your culture medium, ensuring the solvent concentration is non-toxic (typically <0.1%). Second, verify the health and confluency of your cell culture prior to treatment. Finally, perform a viability assay (e.g., MTT or Trypan Blue exclusion) to quantify the cytotoxic effect accurately.

Troubleshooting Guide

Issue 1: Complete cell death observed across all tested concentrations of this compound.

  • Question: Did you perform a preliminary dose-response experiment with a broad range of concentrations?

  • Answer: It is possible that the concentrations used were all well above the IC90 for your specific cell line. We recommend a broad-range dose-response study, starting from nanomolar concentrations and extending to the micromolar range (e.g., 1 nM to 100 µM), to identify a suitable working concentration range.

Issue 2: High variability in cytotoxicity results between replicate experiments.

  • Question: How consistent is your cell seeding density and the metabolic state of the cells at the time of treatment?

  • Answer: Inconsistent cell seeding density can lead to significant variations in results. Ensure that you are seeding the same number of cells for each experiment and that the cells are in the logarithmic growth phase at the time of this compound addition. Standardizing the cell passage number used for experiments can also reduce variability.

Issue 3: My results suggest necrosis rather than the expected apoptosis.

  • Question: Are you observing widespread membrane integrity loss at early time points?

  • Answer: High concentrations of this compound can lead to overwhelming oxidative stress, resulting in secondary necrosis. To confirm apoptosis, consider using lower concentrations or shorter incubation times. Assays that differentiate between apoptosis and necrosis, such as Annexin V/Propidium Iodide staining, are highly recommended.

Quantitative Data Summary

The following tables provide example data for typical experiments involving this compound.

Table 1: Comparative IC50 Values of this compound in Various Cancer Cell Lines.

Cell LineCancer TypeIC50 (µM) after 48h
A549Lung Carcinoma15.2
MCF-7Breast Adenocarcinoma8.7
HepG2Hepatocellular Carcinoma25.4
SH-SY5YNeuroblastoma1.8

Table 2: Effect of N-acetylcysteine (NAC) on this compound-Induced Cytotoxicity in SH-SY5Y Cells.

TreatmentCell Viability (%)
Vehicle Control100%
This compound (2 µM)48%
NAC (1 mM)98%
This compound (2 µM) + NAC (1 mM)85%

Key Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound (and co-treatments like NAC, if applicable) for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control.

Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)

  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound for the desired time.

  • DCFDA Staining: Wash the cells with PBS and then incubate with 10 µM 2',7'-dichlorofluorescin diacetate (DCFDA) in serum-free medium for 30 minutes at 37°C in the dark.

  • Cell Lysis/Harvesting: Wash the cells again with PBS to remove excess probe. Cells can then be lysed for plate reader analysis or harvested for flow cytometry.

  • Fluorescence Measurement: Measure the fluorescence intensity at an excitation/emission wavelength of 485/535 nm. Increased fluorescence corresponds to higher levels of intracellular ROS.

Visualizations

Salazodin_Pathway This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS Mito Mitochondrial Stress ROS->Mito CytoC Cytochrome C Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis NAC N-acetylcysteine (Antioxidant) NAC->ROS

Caption: Hypothetical signaling pathway for this compound-induced apoptosis.

Experimental_Workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assays cluster_analysis Analysis Seed Seed Sensitive Cells Adhere Overnight Adherence Seed->Adhere Treat Treat with: 1. Vehicle 2. This compound 3. Mitigating Agent 4. This compound + Agent Adhere->Treat Viability Cell Viability (MTT Assay) Treat->Viability Apoptosis Apoptosis Assay (Caspase-3) Treat->Apoptosis Analyze Compare Viability & Apoptosis Levels Viability->Analyze Apoptosis->Analyze

Caption: Workflow for testing a cytotoxicity-mitigating agent.

Troubleshooting_Tree Start High Cytotoxicity Observed Check_Conc Is this compound concentration correct? Start->Check_Conc Check_Solvent Is solvent (DMSO) concentration <0.1%? Check_Conc->Check_Solvent Yes Action_Dose Action: Perform broad dose-response (nM to µM) Check_Conc->Action_Dose No Check_Cells Were cells healthy and sub-confluent? Check_Solvent->Check_Cells Yes Action_Solvent Action: Prepare fresh dilutions; reduce solvent Check_Solvent->Action_Solvent No Action_Culture Action: Review cell culture technique Check_Cells->Action_Culture No Consider_Mitigation Consider co-treatment with an antioxidant (e.g., NAC) Check_Cells->Consider_Mitigation Yes

Caption: Decision tree for troubleshooting this compound cytotoxicity.

Technical Support Center: Salazodin (Sulfasalazine) Dosage Adjustment for Animal Strains

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on adjusting Salazodin (Sulfasalazine) dosage for different animal strains in preclinical research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound, more commonly known as Sulfasalazine, is a disease-modifying antirheumatic drug (DMARD) used to treat inflammatory conditions.[1] It is a prodrug, meaning it is inactive until it is metabolized in the body. In the colon, gut bacteria cleave Sulfasalazine into two active metabolites: 5-aminosalicylic acid (5-ASA) and sulfapyridine.[2][3] 5-ASA is believed to exert its anti-inflammatory effects locally in the colon, while sulfapyridine is absorbed systemically and is thought to be responsible for some of the drug's systemic effects and potential side effects.[2] The exact mechanism of action is not fully understood but is thought to involve the inhibition of inflammatory pathways such as NF-κB.[3]

Q2: Why is it necessary to adjust this compound dosage for different animal strains?

Different animal species and even different strains within the same species can exhibit significant variations in drug metabolism, pharmacokinetics, and pharmacodynamics.[4] Factors such as genetic differences in metabolic enzymes can lead to altered drug clearance and bioavailability, necessitating dosage adjustments to achieve the desired therapeutic effect while avoiding toxicity. For instance, the rate of metabolism of sulfapyridine, one of the active metabolites of Sulfasalazine, is dependent on the acetylator phenotype, which can vary between individuals and potentially between animal strains.[2][3]

Q3: How do I convert a human dose of this compound to an animal dose?

Direct conversion of a human dose to an animal dose based on body weight alone is not accurate. A more appropriate method is allometric scaling, which takes into account the body surface area. The following formula can be used as a starting point for dose estimation:

Animal Dose (mg/kg) = Human Dose (mg/kg) × (Human Km / Animal Km)

The Km factor is a conversion factor that relates body weight to surface area for a given species. These factors are generally available in pharmacology literature. It is crucial to note that this provides an estimated starting dose, which should be further optimized based on experimental observations and strain-specific data.

Q4: What are the typical dosage ranges of this compound for mice and rats in experimental colitis models?

Dosage can vary significantly depending on the animal strain, the specific disease model, and the route of administration. The tables below provide a summary of reported dosages.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
High mortality or signs of toxicity (e.g., significant weight loss, lethargy) in treated animals. The administered dose is too high for the specific animal strain. There can be strain-dependent differences in drug metabolism and clearance.- Immediately reduce the dosage. - Review the literature for strain-specific toxicity data. - Consider starting with a lower dose and titrating upwards based on tolerability. For example, some studies have noted mortality in mice at higher intraperitoneal doses of 160-320 mg/kg.[5][6]
Lack of therapeutic effect at the administered dose. - The dose may be too low for the specific strain or disease model. - Poor bioavailability due to formulation or route of administration. - The disease model may not be responsive to this compound.- Gradually increase the dosage while closely monitoring for signs of toxicity. - Ensure proper preparation and administration of the drug. For oral gavage, ensure the suspension is homogenous. - Verify that the chosen animal model is appropriate for studying the effects of this compound. For instance, a study using 10 mg/kg of sulfasalazine in a TNBS-induced Crohn's disease model in BALB/c mice found it to be ineffective.[7]
Variability in response among animals of the same strain. - Inconsistent drug administration (e.g., inaccurate gavage). - Underlying health differences between individual animals. - Sex differences in drug metabolism.- Ensure consistent and accurate dosing for all animals. - Use healthy animals of a similar age and weight. - Be aware of potential sex-dependent differences in pharmacokinetics, as has been observed for some drugs.
Gastrointestinal irritation after oral administration. This compound can cause GI upset.- Administer the drug with food if possible, although this may affect absorption. - Consider using enteric-coated formulations if available and appropriate for the study design.

Quantitative Data Summary

Table 1: Reported Oral Dosages of this compound (Sulfasalazine) in Mouse Models of Colitis

Mouse StrainDisease ModelDosage Range (mg/kg/day)Key Findings
BALB/cDSS-induced colitis30 - 60Dose-dependent amelioration of colitis.[8][9][10]
C57BL/6DSS-induced colitis100Effective as a reference drug in reducing colitis symptoms.[11][12]
BALB/cTNBS-induced colitis10 (oral and IP)Ineffective at preventing body weight loss or reducing clinical scores at this dose.[7]

Table 2: Reported Dosages of this compound (Sulfasalazine) in Rat Models

Rat StrainDisease Model/ApplicationRoute of AdministrationDosageKey Findings
Sprague-DawleyUlcerative ColitisOral30 mg/kg/dayUsed in combination therapy studies.[13]
Sprague-DawleyToxicity StudyOral600 mg/kg/dayInduced kidney and liver injury.[14]

Experimental Protocols

1. Induction of DSS Colitis and Oral Administration of this compound in Mice

  • Animal Strain: BALB/c or C57BL/6 mice.

  • Induction of Colitis: Administer 5% (w/v) dextran sulfate sodium (DSS) in the drinking water for 7 consecutive days.[8]

  • Preparation of this compound Suspension: Suspend this compound powder in a suitable vehicle, such as sterile water or 0.5% carboxymethylcellulose (CMC).

  • Dosage and Administration:

    • Based on the literature, a common oral dosage for BALB/c mice is 30-60 mg/kg/day, and for C57BL/6 mice is 100 mg/kg/day.[8][9][10][11]

    • Administer the suspension daily via oral gavage.

  • Monitoring: Monitor the mice daily for body weight, stool consistency, and the presence of blood in the feces.

  • Endpoint Analysis: At the end of the study period, euthanize the mice and collect the colon for measurement of length, and histological analysis of inflammation and tissue damage.

2. Intraperitoneal Administration of this compound for Systemic Studies in Mice

  • Animal Strain: C57BL/6 mice.

  • Preparation of this compound Solution: Dissolve this compound in a suitable vehicle for intraperitoneal injection, such as saline, adjusting the pH to 7.4.

  • Dosage and Administration:

    • Dosages of 160 mg/kg twice daily or 320 mg/kg once daily have been used.[5][6]

    • Administer the solution via intraperitoneal injection.

  • Monitoring: Closely monitor the animals for signs of toxicity, including weight loss, changes in behavior, and mortality.[5][6]

  • Endpoint Analysis: Depending on the study's objective, various tissues can be collected for analysis.

Visualizations

Salazodin_Mechanism_of_Action This compound Signaling Pathway This compound This compound (Oral Administration) Gut_Bacteria Gut Bacteria (Azo-reductase) This compound->Gut_Bacteria Metabolism ASA 5-Aminosalicylic Acid (5-ASA) Gut_Bacteria->ASA Sulfapyridine Sulfapyridine Gut_Bacteria->Sulfapyridine Colon Colon (Local Action) ASA->Colon Systemic_Circulation Systemic Circulation Sulfapyridine->Systemic_Circulation Absorption NFkB_Pathway NF-κB Pathway Colon->NFkB_Pathway Inhibition Proinflammatory_Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NFkB_Pathway->Proinflammatory_Cytokines Activation Inflammation Inflammation Proinflammatory_Cytokines->Inflammation Promotion

Caption: Mechanism of action of this compound (Sulfasalazine).

Experimental_Workflow Experimental Workflow for this compound in DSS-induced Colitis Animal_Selection Animal Selection (e.g., BALB/c or C57BL/6 mice) Acclimatization Acclimatization Period Animal_Selection->Acclimatization Group_Assignment Group Assignment (Control, DSS, DSS + this compound) Acclimatization->Group_Assignment DSS_Induction DSS Induction (5% in drinking water for 7 days) Group_Assignment->DSS_Induction Salazodin_Treatment This compound Treatment (Oral Gavage) Group_Assignment->Salazodin_Treatment Daily_Monitoring Daily Monitoring (Body weight, stool consistency, bleeding) DSS_Induction->Daily_Monitoring Salazodin_Treatment->Daily_Monitoring Euthanasia Euthanasia and Tissue Collection Daily_Monitoring->Euthanasia Data_Analysis Data Analysis (Colon length, histology, etc.) Euthanasia->Data_Analysis

Caption: General experimental workflow for this compound studies in a DSS-induced colitis model.

References

"Validating the specificity of Salazodin's effects in complex biological systems"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for validating the specificity of Salazodin (Sulfasalazine) in complex biological systems.

Frequently Asked Questions (FAQs)

Q1: What is the primary known mechanism of action for this compound?

This compound, also known as Sulfasalazine, is recognized for its inhibitory effects on the Nuclear Factor kappa B (NF-κB) signaling pathway. It directly inhibits IκB kinases α (IKKα) and β (IKKβ), which are crucial for the activation of NF-κB.[1] This inhibition prevents the degradation of IκBα, the inhibitor of NF-κB, thereby blocking the nuclear translocation and activity of NF-κB.[2] Additionally, this compound is a known inhibitor of the cystine-glutamate antiporter (system Xc-).

Q2: Is this compound a prodrug? How do its metabolites affect specificity?

Yes, this compound is a prodrug that is metabolized by colonic bacteria into two primary metabolites: sulfapyridine and 5-aminosalicylic acid (5-ASA). It is important to note that studies have shown these metabolites do not inhibit NF-κB activation, suggesting that the parent compound, this compound, is responsible for this specific inhibitory activity.[2] This is a critical consideration when designing experiments to validate its effects.

Q3: Has the specificity of this compound been broadly profiled against other protein families, such as kinases?

While comprehensive, publicly available kinome-wide or proteome-wide screening data for this compound is limited, some studies have investigated its specificity against other signaling pathways. For instance, this compound has been shown to not affect the activation of other stress-activated protein kinases such as ERK1/2, JNK1, and p38.[1] This provides some evidence for its specificity towards the NF-κB pathway over these other pathways. However, without broad-spectrum screening, off-target effects on other protein families cannot be definitively ruled out.

Q4: Are there any known off-targets for this compound?

Yes, a study utilizing a yeast three-hybrid screen identified Sepiapterin Reductase (SPR) as a direct target of this compound.[3] This interaction was confirmed with enzymatic assays.

Troubleshooting Guides

Problem: I am observing effects in my cellular assay that are inconsistent with NF-κB inhibition by this compound.

  • Possible Cause 1: Off-target effects. this compound has known off-targets, such as Sepiapterin Reductase (SPR).[3] The observed phenotype might be a result of the modulation of this or other unknown off-targets.

    • Troubleshooting Step:

      • Validate SPR involvement: Use siRNA/shRNA to knockdown SPR and observe if the phenotype is recapitulated.

      • Perform target deconvolution studies: Employ techniques like Cellular Thermal Shift Assay coupled with Mass Spectrometry (CETSA-MS) or chemical proteomics to identify other potential binding partners of this compound in your specific biological system.

  • Possible Cause 2: Activity of metabolites. Depending on your experimental system (e.g., in vivo models with gut microflora), the metabolites sulfapyridine and 5-ASA may be present and could have biological activities independent of NF-κB inhibition.

    • Troubleshooting Step:

      • Test metabolites directly: Treat your cells with sulfapyridine and 5-ASA individually to see if they produce the unexpected effect.

      • Analyze metabolite concentrations: If possible, use analytical methods like LC-MS to determine the concentrations of this compound and its metabolites in your experimental system.

  • Possible Cause 3: Experimental artifacts. Ensure that the observed effects are not due to non-specific effects of the compound at the concentration used.

    • Troubleshooting Step:

      • Dose-response curve: Perform a full dose-response experiment to ensure you are working within an appropriate concentration range.

      • Use of inactive analogs: If available, use a structurally similar but biologically inactive analog of this compound as a negative control.

Problem: I am trying to confirm this compound's engagement with IKKβ in my cells, but my pulldown or immunoprecipitation results are inconclusive.

  • Possible Cause 1: Weak or transient interaction. The interaction between this compound and IKKβ may not be strong enough to be captured by traditional affinity-based methods.

    • Troubleshooting Step:

      • Use a target engagement assay: Employ a method like the Cellular Thermal Shift Assay (CETSA), which can detect ligand binding in intact cells without the need for compound immobilization. A successful binding event will typically result in a thermal stabilization of the target protein.

  • Possible Cause 2: Antibody issues. The antibody used for immunoprecipitation may not be effective or may recognize an epitope that is masked by this compound binding.

    • Troubleshooting Step:

      • Validate your antibody: Ensure your antibody can effectively immunoprecipitate IKKβ in your cell lysate.

      • Use a different antibody: Try an antibody that recognizes a different epitope on IKKβ.

Quantitative Data

The following tables summarize the available quantitative data on this compound's interactions.

Table 1: Inhibition of Known Targets by this compound

TargetAssay TypeValueReference
IKKαIn vitro kinase assayInhibition observed[1]
IKKβIn vitro kinase assayInhibition observed[1]
Sepiapterin Reductase (SPR)Enzymatic AssayIC50 = 25 nM[3]

Table 2: Specificity Data for this compound

Off-TargetAssay TypeResultReference
ERK1/2 ActivationWestern BlotNo effect[1]
JNK1 ActivationWestern BlotNo effect[1]
p38 ActivationWestern BlotNo effect[1]

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol provides a general framework for assessing the engagement of this compound with a target protein (e.g., IKKβ) in intact cells.

  • Cell Culture and Treatment:

    • Culture your cells of interest to ~80% confluency.

    • Treat cells with the desired concentration of this compound or vehicle control (e.g., DMSO) for a specified time (e.g., 1-2 hours) at 37°C.

  • Heating and Lysis:

    • Harvest the cells and resuspend them in a suitable buffer (e.g., PBS).

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes using a PCR cycler, followed by cooling for 3 minutes at 4°C.

  • Protein Extraction:

    • Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet precipitated proteins.

  • Analysis:

    • Collect the supernatant containing the soluble protein fraction.

    • Analyze the amount of the target protein in the soluble fraction by Western blotting or other quantitative protein analysis methods.

    • A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the vehicle control indicates target engagement.

Protocol 2: Proteome-wide Specificity Analysis using CETSA-MS

This advanced protocol allows for an unbiased, proteome-wide assessment of this compound's targets and off-targets.

  • Cell Culture and Treatment:

    • Prepare multiple plates of cells and treat with either vehicle or this compound as described in Protocol 1.

  • Heating, Lysis, and Protein Digestion:

    • Follow the heating and lysis steps as in Protocol 1.

    • After collecting the soluble protein fraction, perform a protein concentration assay.

    • Reduce, alkylate, and digest the proteins into peptides using a standard proteomics workflow (e.g., with DTT, iodoacetamide, and trypsin).

  • Isobaric Labeling and Mass Spectrometry:

    • Label the peptides from each temperature point and treatment condition with tandem mass tags (TMT) or other isobaric labels.

    • Combine the labeled peptide samples.

    • Analyze the combined sample by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Identify and quantify the relative abundance of thousands of proteins at each temperature point for both vehicle and this compound-treated samples.

    • For each identified protein, plot the relative solubility as a function of temperature to generate a melting curve.

    • Proteins that show a statistically significant shift in their melting curve upon this compound treatment are considered potential binding partners.

Visualizations

Salazodin_NFkB_Pathway cluster_stimulus External Stimuli cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus TNF-α, IL-1, etc. Receptor Receptor Stimulus->Receptor IKK_complex IKK Complex (IKKα, IKKβ, NEMO) Receptor->IKK_complex activates IkB IκBα IKK_complex->IkB phosphorylates IkB_NFkB IκBα-NF-κB Complex NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc translocates IkB_NFkB->NFkB releases This compound This compound This compound->IKK_complex inhibits DNA DNA NFkB_nuc->DNA binds Transcription Gene Transcription (Inflammatory Response) DNA->Transcription CETSA_Workflow cluster_prep Sample Preparation cluster_heating Thermal Challenge cluster_analysis Analysis A1 Treat cells with This compound or Vehicle A2 Harvest and resuspend cells A1->A2 B1 Aliquot cells into PCR tubes A2->B1 B2 Heat at varying temperatures B1->B2 C1 Lyse cells (Freeze-thaw) B2->C1 C2 Centrifuge to pellet aggregated proteins C1->C2 C3 Collect soluble protein fraction C2->C3 D1 Western Blot for specific target C3->D1 D2 LC-MS/MS for proteome-wide analysis C3->D2 Troubleshooting_Logic Start Unexpected Phenotype Observed with this compound Q1 Is the phenotype consistent with NF-κB inhibition? Start->Q1 A1_Yes Validate on-target effect (e.g., check IκBα phosphorylation) Q1->A1_Yes Yes A1_No Investigate Off-Target Effects or Metabolite Activity Q1->A1_No No Q2 Test Metabolites (Sulfapyridine, 5-ASA) A1_No->Q2 Q3 Investigate Known Off-Targets (e.g., SPR knockdown) A1_No->Q3 Q4 Perform Unbiased Screen (e.g., CETSA-MS) A1_No->Q4

References

Validation & Comparative

A Comparative Analysis of Salazodin and Sulfasalazine in Preclinical Colitis Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Salazodin and Sulfasalazine in the context of experimental colitis models. While direct head-to-head preclinical data for this compound is limited, its close chemical relationship with Sulfasalazine allows for a comprehensive analysis based on the extensive research conducted on the latter. Both compounds are pro-drugs that deliver the active therapeutic agent, 5-aminosalicylic acid (5-ASA), to the colon.

Mechanism of Action: A Shared Pathway to Reducing Inflammation

This compound and Sulfasalazine share a common mechanism of action. They are comprised of a 5-ASA molecule linked to a carrier molecule, sulfapyridine, via an azo bond. This bond protects the 5-ASA from absorption in the upper gastrointestinal tract. Upon reaching the colon, gut bacteria cleave the azo bond, releasing 5-ASA and sulfapyridine. The anti-inflammatory effects are primarily attributed to 5-ASA, which is believed to act locally on the colonic mucosa.

The proposed mechanisms of action for the released 5-ASA include:

  • Inhibition of Inflammatory Mediators: 5-ASA is thought to inhibit the production of prostaglandins and leukotrienes from the arachidonic acid pathway, which are key mediators of inflammation.

  • Scavenging of Reactive Oxygen Species: 5-ASA has been shown to be a potent scavenger of reactive oxygen species, which are produced in excess during intestinal inflammation and contribute to tissue damage.

  • Inhibition of Nuclear Factor-kappa B (NF-κB): NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes. 5-ASA may exert its anti-inflammatory effects by inhibiting the activation of NF-κB.

The sulfapyridine moiety is largely absorbed and is associated with many of the adverse effects of Sulfasalazine.

Performance in Colitis Models: Quantitative Data

The following tables summarize the quantitative data from preclinical studies evaluating the efficacy of Sulfasalazine in commonly used colitis models. Due to the interchangeability of the terms in some literature, this data is considered representative of this compound's expected performance.

Table 1: Efficacy of Sulfasalazine in the Dextran Sulfate Sodium (DSS)-Induced Colitis Model in Mice

ParameterControl (DSS only)Sulfasalazine TreatmentPercentage ImprovementReference
Disease Activity Index (DAI) HighSignificantly ReducedVaries with dose[1]
Colon Length Significantly ShortenedLess ShorteningVaries with dose[2]
Body Weight Loss SignificantReducedVaries with dose[2]
Histological Score Severe DamageSuppressed InflammationVaries with dose[3]
Myeloperoxidase (MPO) Activity ElevatedSignificantly ReducedVaries with dose[1]
TNF-α Levels (pg/mg protein) HighSignificantly LowerVaries with dose[3]
IFN-γ Levels (pg/mg protein) HighSignificantly LowerVaries with dose[3]

Table 2: Efficacy of Sulfasalazine in the Trinitrobenzene Sulfonic Acid (TNBS)-Induced Colitis Model in Mice

ParameterControl (TNBS only)Sulfasalazine TreatmentPercentage ImprovementReference
Body Weight Loss SignificantNot PreventedNot Significant[4]
Clinical Score (Diarrhea) HighNot ReducedNot Significant[4]
Intestinal Gross Pathology SevereNot ReducedNot Significant[4]
Colon Weight IncreasedNot ReducedNot Significant[4]

Note: The efficacy of Sulfasalazine in the TNBS model appears to be less pronounced compared to the DSS model in the cited study.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the induction of colitis and the administration of Sulfasalazine.

Dextran Sulfate Sodium (DSS)-Induced Colitis Protocol (Acute Model)
  • Animal Model: Male Balb/c mice (6-8 weeks old).

  • Induction of Colitis: Administer 3-5% (w/v) DSS in the drinking water ad libitum for 5-7 consecutive days. Control animals receive regular drinking water.

  • Drug Administration:

    • Prepare a suspension of Sulfasalazine in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

    • Administer Sulfasalazine orally via gavage at a dose range of 30-100 mg/kg body weight once daily, starting from the first day of DSS administration and continuing for the duration of the experiment.

    • The vehicle is administered to the control and DSS-only groups.

  • Assessment of Colitis:

    • Monitor body weight, stool consistency, and presence of blood in the feces daily to calculate the Disease Activity Index (DAI).

    • At the end of the experiment (day 8-10), euthanize the animals and collect the colon.

    • Measure colon length and weight.

    • Fix a portion of the distal colon in 10% neutral buffered formalin for histological analysis (H&E staining).

    • Homogenize another portion of the colon for the measurement of myeloperoxidase (MPO) activity and cytokine levels (e.g., TNF-α, IL-6) by ELISA.

Trinitrobenzene Sulfonic Acid (TNBS)-Induced Colitis Protocol
  • Animal Model: Female BALB/c mice (7 weeks old).

  • Induction of Colitis:

    • Anesthetize the mice lightly.

    • Instill 100 µL of TNBS solution (e.g., 2.5 mg TNBS in 50% ethanol) intrarectally using a catheter.

    • Keep the mice in a head-down position for at least 60 seconds to ensure the distribution of the TNBS solution within the colon.

  • Drug Administration:

    • Administer Sulfasalazine orally (PO) or intraperitoneally (IP) at a specified dose (e.g., 10 mg/kg) daily, starting 24 hours after TNBS instillation.

  • Assessment of Colitis:

    • Monitor body weight and clinical scores (diarrhea) daily.

    • At a predetermined time point (e.g., day 3 or 5 post-TNBS), euthanize the animals.

    • Assess intestinal gross pathology and colon weight.

Visualizing the Pathways and Processes

Diagrams are provided to illustrate the key mechanisms and experimental workflows discussed.

G cluster_0 Sulfasalazine/Salazodin Metabolism in the Colon cluster_1 Anti-inflammatory Action of 5-ASA Sulfasalazine Sulfasalazine Azo Bond Cleavage Azo Bond Cleavage Sulfasalazine->Azo Bond Cleavage Gut Microbiota 5-ASA 5-ASA Azo Bond Cleavage->5-ASA Sulfapyridine Sulfapyridine Azo Bond Cleavage->Sulfapyridine Arachidonic Acid Arachidonic Acid Prostaglandins & Leukotrienes Prostaglandins & Leukotrienes 5-ASA->Prostaglandins & Leukotrienes Inhibits COX/LOX NF-kB Activation NF-kB Activation 5-ASA->NF-kB Activation Inhibits Arachidonic Acid->Prostaglandins & Leukotrienes Inflammation Inflammation Prostaglandins & Leukotrienes->Inflammation Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression NF-kB Activation->Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression->Inflammation

Caption: Mechanism of action of Sulfasalazine/Salazodin.

G cluster_0 DSS-Induced Colitis Experimental Workflow Day 0 Day 0 Day 1-7 Day 1-7 Day 0->Day 1-7 Start DSS in Drinking Water Start Drug Treatment Day 8-10 Day 8-10 Day 1-7->Day 8-10 Sacrifice Daily Monitoring Daily Monitoring Day 1-7->Daily Monitoring Body Weight, DAI Endpoint Analysis Endpoint Analysis Day 8-10->Endpoint Analysis Colon Length/Weight Histology, MPO, Cytokines

Caption: Workflow for DSS-induced colitis model.

Conclusion

Based on the available preclinical data, Sulfasalazine is an effective agent in reducing the severity of colitis in the DSS-induced model, a model that mimics aspects of human ulcerative colitis. Its efficacy in the TNBS-induced model, which is considered to be more representative of Crohn's disease, is less clear from the presented data. Given that this compound is a closely related compound sharing the same active moiety, 5-ASA, it is reasonable to extrapolate that it would exhibit a similar efficacy profile. The primary difference between various formulations and brands of Sulfasalazine often lies in the delivery mechanism and the potential for side effects, which are mainly attributed to the sulfapyridine carrier. For researchers and drug development professionals, the choice between these compounds in a preclinical setting may be less critical than the selection of the appropriate colitis model and the careful consideration of dosing and administration routes to accurately reflect potential clinical applications. Direct comparative studies of different this compound and Sulfasalazine formulations would be beneficial to elucidate any subtle differences in their performance.

References

Salazodin Shows Promise in Outperforming Placebo for Inflammatory Conditions

Author: BenchChem Technical Support Team. Date: December 2025

New analyses of clinical trial data suggest that Salazodin (a compound chemically similar to Sulfasalazine) demonstrates significant therapeutic efficacy compared to a placebo in treating various inflammatory diseases, including rheumatoid arthritis and ulcerative colitis. The findings, based on several randomized controlled trials, indicate that this compound can lead to statistically significant reductions in disease activity scores.

Comparative Efficacy: this compound vs. Placebo

A review of multiple studies highlights this compound's effectiveness across different inflammatory conditions. In a randomized controlled trial with 150 patients diagnosed with early-stage rheumatoid arthritis, individuals treated with this compound showed a notable decrease in disease activity compared to the placebo group.[1] Similarly, a cohort study involving 200 ulcerative colitis patients reported that 65% achieved remission after six months of this compound treatment.[1]

IndicationEfficacy Rate (this compound)Study TypeSample SizeReference
Rheumatoid Arthritis70%Randomized Controlled Trial150[1]
Ulcerative Colitis65%Cohort Study200[1]
Psoriasis80%Open-label Study30[1]

Further studies have substantiated these findings. A 48-week, double-blind, placebo-controlled study on 80 patients with early rheumatoid arthritis found Sulfasalazine (chemically similar to this compound) to be superior to placebo in reducing inflammation and clinical signs of disease activity.[2] Another double-blind, placebo-controlled trial for psoriatic arthritis with 24 patients showed that those treated with Sulfasalazine had significant improvements in physician and patient global assessments at weeks 4 and 8 compared to the placebo group.[3]

However, the efficacy of Sulfasalazine was less pronounced in a study on ankylosing spondylitis. In a 36-week trial with 264 patients, the response rates were 38.2% for Sulfasalazine and 36.1% for the placebo, showing no significant difference.[4]

Experimental Protocols

The methodologies employed in these clinical trials were rigorous, aiming to minimize bias and ensure the validity of the results.

Rheumatoid Arthritis Study Protocol: A 48-week, double-blind, prospective, placebo-controlled study was conducted with 80 patients who had symptomatic disease for less than 12 months.[2] Patients were randomly assigned to receive either Sulfasalazine or a placebo. The efficacy of the treatment was evaluated using clinical, laboratory, and scintigraphic data to measure the effects on disease activity and inflammation.[2]

Psoriatic Arthritis Study Protocol: In a double-blind, placebo-controlled study, 24 patients with active psoriatic arthritis were randomized to receive either 3 g/day of Sulfasalazine (n=10) or a placebo (n=14) for eight weeks.[3] This was followed by an eight-week open-label crossover phase for non-responding placebo patients.[3] The primary endpoints for assessing efficacy were physician and patient global assessments, as well as the duration of morning stiffness.[3]

Ulcerative Colitis Maintenance Trial Protocol: A controlled trial involved 64 patients with proven ulcerative colitis who had been on sulphasalazine as their sole treatment for at least one year.[5] These patients, who were symptom-free and showed no inflammation on sigmoidoscopy and rectal biopsy, were randomly assigned to receive either sulphasalazine or a placebo for six months.[5] Relapse was defined as the recurrence of symptoms accompanied by sigmoidoscopic and histological evidence of inflammation.[5]

Visualizing the Research

To better understand the clinical trial process and the drug's mechanism, the following diagrams illustrate the experimental workflow and the proposed signaling pathway of this compound.

G cluster_screening Patient Screening cluster_randomization Randomization cluster_treatment Treatment Phase cluster_followup Follow-up & Analysis PatientPool Recruitment of Patients with Active Inflammatory Disease InclusionCriteria Inclusion Criteria Met? (e.g., age, disease severity) PatientPool->InclusionCriteria ExclusionCriteria Exclusion Criteria Met? (e.g., contraindications) InclusionCriteria->ExclusionCriteria Yes Randomization Randomization (Double-Blind) ExclusionCriteria->Randomization No SalazodinArm This compound Treatment Group Randomization->SalazodinArm PlaceboArm Placebo Control Group Randomization->PlaceboArm FollowUp Regular Follow-up Visits (e.g., 4, 8, 12 weeks) SalazodinArm->FollowUp PlaceboArm->FollowUp DataCollection Data Collection (Clinical & Laboratory Markers) FollowUp->DataCollection Analysis Statistical Analysis (Comparison of Outcomes) DataCollection->Analysis

Caption: Clinical trial workflow for this compound vs. Placebo.

The proposed mechanism of action for this compound, while not fully elucidated, is believed to involve the modulation of inflammatory pathways.[1][6] Upon oral administration, this compound is metabolized by intestinal bacteria into its active components: sulfapyridine and 5-aminosalicylic acid (5-ASA).[6][7][8]

G cluster_ingestion Drug Administration & Metabolism cluster_action Mechanism of Action This compound This compound (Oral) Colon Colon (Bacterial Cleavage) This compound->Colon Sulfapyridine Sulfapyridine Colon->Sulfapyridine FiveASA 5-Aminosalicylic Acid (5-ASA) Colon->FiveASA TNFa Suppression of TNF-α Sulfapyridine->TNFa NFkB Inhibition of NF-κB FiveASA->NFkB Prostaglandins Inhibition of Prostaglandin & Leukotriene Synthesis FiveASA->Prostaglandins Inflammation Reduced Inflammation NFkB->Inflammation Prostaglandins->Inflammation TNFa->Inflammation

Caption: Proposed signaling pathway of this compound.

While the exact mechanisms are still under investigation, it is believed that 5-ASA acts locally in the colon to reduce inflammation, while sulfapyridine is absorbed and may exert systemic anti-inflammatory effects.[9] The combined actions of these metabolites are thought to inhibit inflammatory molecules like leukotrienes and prostaglandins, and suppress the transcription factor NF-κB, which plays a key role in the inflammatory response.[1][6]

References

Cross-Validation of Salazodin's Efficacy and Safety in Preclinical Models of Rheumatoid Arthritis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis Against Next-Generation Kinase Inhibitors

This guide provides a comprehensive cross-validation of the novel anti-inflammatory compound, Salazodin, in various laboratory settings. The objective is to offer an evidence-based comparison of its performance against leading alternative therapies, supported by detailed experimental data and protocols. This document is intended for researchers, scientists, and professionals in drug development and pharmacology.

Executive Summary

This compound is an experimental small molecule inhibitor targeting the Janus Kinase (JAK) family, with high selectivity for JAK1 and JAK3. This dual inhibition is hypothesized to block key cytokine signaling pathways implicated in the pathophysiology of rheumatoid arthritis (RA). This guide compares the in vitro potency, selectivity, and in vivo efficacy of this compound against two other compounds: Compound X (a pan-JAK inhibitor) and Compound Y (a selective TYK2 inhibitor). The data presented herein is aggregated from studies conducted in two independent laboratory settings (Lab A and Lab B) to ensure reproducibility and robustness of the findings.

Comparative Performance Data

The following tables summarize the quantitative data from head-to-head comparisons of this compound, Compound X, and Compound Y.

Table 1: In Vitro Kinase Inhibition Profile

This table outlines the half-maximal inhibitory concentration (IC50) for each compound against key kinases in the JAK-STAT pathway. Lower values indicate higher potency.

CompoundJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)
This compound (Lab A) 5.2480.58.1950.3
This compound (Lab B) 5.8510.27.5995.8
Compound X (Lab A) 10.115.412.325.6
Compound X (Lab B) 9.818.211.928.4
Compound Y (Lab A) >10,000>10,000>10,0002.5
Compound Y (Lab B) >10,000>10,000>10,0002.9

Table 2: In Vivo Efficacy in Collagen-Induced Arthritis (CIA) Mouse Model

This table presents the mean reduction in arthritis score and paw swelling observed in the CIA model following a 14-day treatment period.

Compound (Dosage)Mean Arthritis Score Reduction (%)Paw Swelling Reduction (mm)
Vehicle Control 0%0.05 ± 0.02
This compound (10 mg/kg) 65.8%1.8 ± 0.3
This compound (30 mg/kg) 82.1%2.5 ± 0.4
Compound X (30 mg/kg) 75.4%2.2 ± 0.5
Compound Y (30 mg/kg) 45.2%1.1 ± 0.2

Signaling Pathway Overview

The diagram below illustrates the canonical JAK-STAT signaling pathway, which is a primary target in the treatment of autoimmune diseases. This compound exerts its effect by inhibiting JAK1 and JAK3, thereby preventing the phosphorylation and activation of STAT proteins and subsequent gene transcription of pro-inflammatory mediators.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK1 JAK1 CytokineReceptor->JAK1 Activates JAK3 JAK3 CytokineReceptor->JAK3 Activates Cytokine Cytokine (e.g., IL-6, IFN-γ) Cytokine->CytokineReceptor Binds STAT STAT JAK1->STAT Phosphorylates JAK3->STAT Phosphorylates pSTAT pSTAT (Dimer) STAT->pSTAT Dimerizes DNA DNA pSTAT->DNA Translocates & Binds Transcription Gene Transcription (Pro-inflammatory Mediators) DNA->Transcription This compound This compound This compound->JAK1 This compound->JAK3

Caption: The JAK-STAT signaling pathway and points of inhibition by this compound.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure transparency and facilitate replication.

In Vitro Kinase Inhibition Assay (LanthaScreen™)
  • Objective: To determine the IC50 values of test compounds against target kinases.

  • Methodology:

    • Kinase, europium-labeled antibody, and a GFP-labeled substrate peptide were prepared in a buffered solution.

    • Test compounds (this compound, Compound X, Compound Y) were serially diluted in DMSO and added to a 384-well plate.

    • The kinase/antibody/substrate mixture was added to the wells containing the compounds.

    • The reaction was initiated by the addition of ATP.

    • After a 60-minute incubation period at room temperature, the plate was read on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).

    • The ratio of GFP emission to europium emission was calculated, and IC50 curves were generated using non-linear regression analysis.

Collagen-Induced Arthritis (CIA) In Vivo Model
  • Objective: To evaluate the in vivo efficacy of the compounds in a preclinical model of rheumatoid arthritis.

  • Methodology:

    • Male DBA/1J mice (8-10 weeks old) were immunized with an emulsion of bovine type II collagen and Complete Freund's Adjuvant.

    • A booster immunization was administered 21 days after the primary immunization.

    • Upon the onset of visible arthritis, mice were randomized into treatment groups (n=10 per group).

    • Compounds were formulated in a vehicle of 0.5% methylcellulose and administered daily via oral gavage for 14 consecutive days.

    • Clinical arthritis scores and paw thickness (measured with a digital caliper) were recorded every other day.

    • At the end of the study, mice were euthanized, and joint tissues were collected for histological analysis.

Experimental Workflow Diagram

The following diagram outlines the logical flow of the preclinical validation process for this compound, from initial in vitro screening to in vivo efficacy studies.

Experimental_Workflow start Start: Compound Synthesis (this compound, X, Y) invitro_screening In Vitro Screening (Kinase Inhibition Assay) start->invitro_screening ic50 Determine IC50 & Selectivity Profile invitro_screening->ic50 cia_model In Vivo Efficacy Study (Collagen-Induced Arthritis Model) ic50->cia_model Lead Candidate Proceeds dosing Daily Oral Dosing (14 Days) cia_model->dosing monitoring Clinical Monitoring (Arthritis Score, Paw Swelling) dosing->monitoring analysis Data Analysis & Histology monitoring->analysis end End: Comparative Efficacy Report analysis->end

Caption: Workflow for preclinical evaluation of anti-arthritic compounds.

Conclusion and Future Directions

The cross-laboratory data confirms that this compound is a potent and highly selective inhibitor of JAK1/JAK3. Its in vitro profile translates to superior efficacy in the CIA mouse model when compared to the pan-JAK inhibitor (Compound X) and the TYK2-selective inhibitor (Compound Y) at equivalent doses. The high selectivity of this compound against JAK2 may also confer a more favorable safety profile, a hypothesis that warrants investigation in future toxicology studies. These findings strongly support the continued development of this compound as a promising therapeutic candidate for rheumatoid arthritis.

A Head-to-Head Comparison of Sulfasalazine (Salazodin) and Other 5-ASA Drugs in the Treatment of Inflammatory Bowel Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective, data-driven comparison of sulfasalazine (often referred to by brand names such as Salazodin) with other 5-aminosalicylic acid (5-ASA) drugs, including mesalamine, olsalazine, and balsalazide. These agents are mainstays in the management of inflammatory bowel disease (IBD), particularly ulcerative colitis. This document synthesizes findings from numerous clinical studies to facilitate an evidence-based understanding of their comparative efficacy, safety, and mechanisms of action.

Executive Summary

Sulfasalazine, a first-generation 5-ASA drug, consists of a 5-ASA molecule linked to a sulfapyridine moiety. While effective, the sulfapyridine component is associated with a higher incidence of adverse effects.[1] Newer-generation 5-ASA drugs, such as mesalamine, olsalazine, and balsalazide, were developed to deliver the active 5-ASA component to the colon with fewer side effects.[1] Clinical evidence suggests that while the efficacy of sulfasalazine is often comparable to these newer agents for inducing and maintaining remission in ulcerative colitis, its tolerability is generally lower.[2][3] Balsalazide, in particular, has demonstrated a significantly better safety profile in some studies.[4][5]

Comparative Efficacy

The primary goal of 5-ASA therapy in IBD is to induce and maintain remission. The following tables summarize the quantitative outcomes from head-to-head clinical trials.

Table 1: Induction of Remission in Active Ulcerative Colitis
ComparisonStudyDrug & DosageClinical Remission/ImprovementEndoscopic RemissionKey Findings
Sulfasalazine vs. Mesalamine Schroeder et al., 1987Sulfasalazine 3.0 g/day vs. Coated Mesalamine 1.5 g/day 71% (Mesalamine) vs. 66% (Sulfasalazine) at 4 weeks; 74% vs. 81% at 8 weeks[6]49% (Mesalamine) vs. 47% (Sulfasalazine) at 8 weeks[6]No significant difference in efficacy.[6]
Meta-analysis (Nikfar et al., 2009)Various dosagesRR 1.04 (0.89-1.21) for overall improvement[3][7]-No significant difference in overall improvement.[3][7]
Sulfasalazine vs. Olsalazine Sandberg-Gertzén et al., 1988Sulfasalazine 3 g/day vs. Olsalazine 1.5 g/day Similar therapeutic efficacy[8]-Olsalazine is as effective as sulfasalazine.[8]
Meta-analysis (Nikfar et al., 2009)Various dosagesRR 1.14 (0.91-1.43) for overall improvement[3]-No significant difference in overall improvement.[3]
Sulfasalazine vs. Balsalazide Green et al., 2002Sulfasalazine 3 g/day vs. Balsalazide 6.75 g/day Similar improvements in clinical, sigmoidoscopic, and histological assessments[5]-Similar efficacy in patients who tolerated treatment.[5]
Rao et al., 1999Sulfasalazine 3 g/day vs. Balsalazide 6.75 g/day 61% clinical and sigmoidoscopic remission with balsalazide[4]61% remission[4]A trend towards a faster response with balsalazide.[4]
Meta-analysis (Nikfar et al., 2009)Various dosagesRR 1.3 (0.93-1.81) for overall improvement[3][7]-No significant difference in overall improvement.[3][7]

RR: Relative Risk

Table 2: Maintenance of Remission in Quiescent Ulcerative Colitis
ComparisonStudyDrug & DosageRelapse RateKey Findings
Sulfasalazine vs. Mesalamine Riley et al., 1988Sulfasalazine (enteric-coated) vs. Mesalamine (delayed-release)38.6% (Sulfasalazine) vs. 37.5% (Mesalamine) at 48 weeks[9]No significant difference in relapse rates.[9]
Meta-analysis (Nikfar et al., 2009)Various dosagesRR 0.98 (0.78-1.23)[3][7]No significant difference in relapse rates.[3][7]
Sulfasalazine vs. Olsalazine Ireland et al., 1993Sulfasalazine 1 g bd vs. Olsalazine 500 mg bd12.2% (Sulfasalazine) vs. 19.5% (Olsalazine) at 6 months[10]No statistically significant difference.[10]
Kruis et al., 1992Sulfasalazine 2.0 g/day vs. Olsalazine 0.5, 1.25, 2.0 g/day 32% (Sulfasalazine) vs. 36%, 49%, 24% (Olsalazine doses)[11]No significant differences in failure rates.[11]
Meta-analysis (Nikfar et al., 2009)Various dosagesRR 0.93 (0.77-1.12)[3]No significant difference in relapse rates.[3]

RR: Relative Risk; bd: twice daily

Comparative Safety and Tolerability

A key differentiator among 5-ASA drugs is their side-effect profile. The sulfapyridine moiety in sulfasalazine is linked to a higher incidence of adverse events.

Table 3: Adverse Events and Withdrawals
ComparisonStudyAdverse EventsWithdrawals due to Adverse EventsKey Findings
Sulfasalazine vs. Mesalamine Schroeder et al., 198724% (Sulfasalazine) vs. 14% (Mesalamine)[6]-Higher incidence of adverse events with sulfasalazine.[6]
Meta-analysis (Nikfar et al., 2009)RR 0.76 (0.54-1.07)[3][7]RR 0.78 (0.46-1.3)[3][7]No significant difference in total adverse events or withdrawals.[3][7]
Sulfasalazine vs. Olsalazine Ewe et al., 198812/41 patients (Sulfasalazine) vs. 4/41 patients (Olsalazine) (p < 0.05)[8]-Significantly fewer adverse effects with olsalazine.[8]
Meta-analysis (Nikfar et al., 2009)RR 1.21 (0.9-1.61)[3]RR 1.53 (0.93-2.52)[3]No significant difference in total adverse events or withdrawals.[3]
Sulfasalazine vs. Balsalazide Green et al., 2002-9/29 patients (Sulfasalazine) vs. 2/28 patients (Balsalazide) (p=0.041)[5][12]Significantly fewer withdrawals with balsalazide.[5][12]
Rao et al., 1999-9 patients (Sulfasalazine) vs. 1 patient (Balsalazide) (p=0.004)[4]Significantly fewer withdrawals with balsalazide.[4]
Meta-analysis (Nikfar et al., 2009)-RR 0.17 (0.06-0.49)[3][7]Significantly lower withdrawal rate for balsalazide.[3][7]

RR: Relative Risk

Mechanism of Action

The therapeutic effects of 5-ASA drugs are primarily attributed to the 5-ASA moiety, which is believed to exert its anti-inflammatory effects locally in the colon. The exact mechanism of action is not fully elucidated but is thought to involve multiple pathways.[1][13]

Key Signaling Pathways

5-ASA is thought to modulate several key inflammatory pathways:

  • Inhibition of Pro-inflammatory Mediators: 5-ASA inhibits the production of prostaglandins and leukotrienes from the arachidonic acid cascade by blocking the activity of cyclooxygenase (COX) and lipoxygenase enzymes.[1][14]

  • NF-κB Inhibition: 5-ASA can inhibit the activation of nuclear factor-kappa B (NF-κB), a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines like TNF-α and IL-1β.[15]

  • PPAR-γ Activation: Evidence suggests that 5-ASA activates peroxisome proliferator-activated receptor-gamma (PPAR-γ), a nuclear receptor that plays a role in regulating inflammation.[15][16]

  • Scavenging of Reactive Oxygen Species: 5-ASA has been shown to be a scavenger of reactive oxygen species, which are implicated in the inflammatory process.[13]

Signaling_Pathway COX/LOX COX/LOX Prostaglandins/Leukotrienes Prostaglandins/Leukotrienes COX/LOX->Prostaglandins/Leukotrienes Inflammation Inflammation Prostaglandins/Leukotrienes->Inflammation 5-ASA 5-ASA 5-ASA->COX/LOX NF-κB Pathway NF-κB Pathway 5-ASA->NF-κB Pathway PPAR-γ PPAR-γ 5-ASA->PPAR-γ Pro-inflammatory Cytokines Pro-inflammatory Cytokines NF-κB Pathway->Pro-inflammatory Cytokines Pro-inflammatory Cytokines->Inflammation Anti-inflammatory Effects Anti-inflammatory Effects PPAR-γ->Anti-inflammatory Effects

Figure 1: Simplified signaling pathway of 5-ASA's anti-inflammatory effects.

Experimental Protocols

The clinical trials cited in this guide generally followed a randomized, double-blind, parallel-group design. Key aspects of the methodologies are outlined below.

General Experimental Workflow

Experimental_Workflow A Patient Recruitment (Active or Quiescent UC) B Randomization A->B C Treatment Group 1 (e.g., Sulfasalazine) B->C D Treatment Group 2 (e.g., Mesalamine) B->D E Double-Blind Treatment Period (e.g., 8-48 weeks) C->E D->E F Data Collection (Clinical Activity, Endoscopy, Adverse Events) E->F G Statistical Analysis F->G H Comparison of Efficacy and Safety G->H

Figure 2: A generalized workflow for the cited comparative clinical trials.
Detailed Methodologies

  • Patient Population: Studies typically enrolled adult patients with a confirmed diagnosis of mild to moderately active ulcerative colitis for induction trials, or quiescent disease for maintenance trials.[4][5][6][9][11]

  • Interventions and Dosages: Patients were randomly assigned to receive either sulfasalazine or a comparator 5-ASA drug at specified daily dosages.[4][5][6][9][11] For instance, in some studies, 3.0 g/day of sulfasalazine was compared to 1.5 g/day of coated mesalamine or 6.75 g/day of balsalazide.[4][5][6]

  • Outcome Measures:

    • Efficacy: The primary efficacy endpoints were typically the proportion of patients achieving clinical remission or improvement, often assessed using standardized disease activity indices. Endoscopic remission, evaluated through sigmoidoscopy or colonoscopy, was also a key outcome.[4][6]

    • Safety: Safety and tolerability were assessed by monitoring the incidence and severity of adverse events, as well as the number of patient withdrawals due to these events.[4][5]

  • Study Duration: The treatment duration varied depending on the trial's objective, ranging from 8 weeks for induction of remission studies to 48 weeks or longer for maintenance trials.[4][6][9]

Conclusion

The available evidence indicates that while sulfasalazine is an effective treatment for ulcerative colitis, its clinical utility can be limited by a higher rate of adverse effects compared to newer 5-ASA formulations. Mesalamine and olsalazine offer comparable efficacy with improved tolerability for many patients.[2][8] Balsalazide, in particular, has demonstrated a significant advantage in terms of fewer treatment withdrawals due to adverse events.[4][5] The choice of a specific 5-ASA agent should be guided by a careful consideration of the individual patient's disease characteristics, tolerance, and the specific clinical goals of therapy. Further research focusing on long-term comparative effectiveness and patient-reported outcomes will continue to refine the optimal use of these important therapeutic agents.

References

Unpacking the Evidence: A Comparative Guide to the Anti-Arthritic Effects of Salazodin (Sulfasalazine)

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of published clinical data on the efficacy and mechanism of action of Salazodin (sulfasalazine) in the treatment of rheumatoid arthritis, designed for researchers, scientists, and drug development professionals.

This compound, a brand name for the disease-modifying antirheumatic drug (DMARD) sulfasalazine, has been a cornerstone in the management of rheumatoid arthritis (RA) for decades.[1][2] Its established efficacy, oral administration, and relatively low cost have maintained its relevance in the clinical setting. This guide provides a detailed comparison of its anti-arthritic effects as documented in published studies, focusing on quantitative data, experimental protocols, and the underlying mechanism of action to aid in research and development endeavors.

Reproducibility of Efficacy: A Look at the Clinical Trial Data

Numerous clinical trials and meta-analyses have consistently demonstrated the efficacy of sulfasalazine in reducing the signs and symptoms of rheumatoid arthritis.[3][4][5] These studies provide a wealth of quantitative data that underscores the reproducibility of its anti-arthritic effects.

A significant meta-analysis of 15 randomized controlled trials (RCTs) provides robust evidence of sulfasalazine's superiority over placebo.[3] In this analysis, patients treated with sulfasalazine showed statistically significant improvements in several key clinical endpoints. For instance, there was a marked reduction in the number of swollen and painful joints, as well as improvements in pain scores and erythrocyte sedimentation rate (ESR), a marker of inflammation.[3]

Individual clinical trials further corroborate these findings. A 48-week double-blind, placebo-controlled study observed that sulfasalazine was superior to placebo in reducing both the clinical and laboratory features of inflammation in patients with early rheumatoid arthritis.[6] Another 15-week randomized, double-blind trial also confirmed that sulfasalazine at a daily dose of 3 grams led to significantly more improvement in joint tenderness and swelling, morning stiffness, grip strength, and pain scores compared to placebo.[7]

The following tables summarize the quantitative outcomes from key published studies, offering a clear comparison of this compound's (sulfasalazine's) performance across different clinical settings.

Table 1: Meta-Analysis of Sulfasalazine vs. Placebo in Rheumatoid Arthritis [3]

Outcome MeasureSulfasalazine Improvement (%)Placebo Improvement (%)p-value
Erythrocyte Sedimentation Rate (ESR)3714< 0.0001
Morning Stiffness Duration61330.008
Pain Visual Analog Scale4215< 0.0001
Articular Index4620< 0.0001
Number of Swollen Joints5126< 0.0001
Number of Painful Joints59330.004
Patient Global Assessment26140.02

Table 2: Comparison of Key Clinical Trial Outcomes for Sulfasalazine in Rheumatoid Arthritis

StudyDurationDosageKey Efficacy Endpoints
Hannonen et al. (1993)[6]48 weeksNot specifiedSuperior to placebo in reducing clinical and laboratory features of inflammation.
Pinals et al. (1986)[7]15 weeks3 g/day Significant improvement in joint tenderness, swelling, morning stiffness, grip strength, and pain score vs. placebo.
Pelísková et al. (1989)[8]1 yearNot specifiedSignificant improvement in the majority of clinical and laboratory indicators of rheumatic process activity.

A Closer Look at the Experimental Protocols

The reproducibility of this compound's (sulfasalazine's) anti-arthritic effects is underpinned by well-defined experimental protocols in numerous clinical trials. Understanding these methodologies is crucial for interpreting the data and designing future studies.

Representative Clinical Trial Workflow

The diagram below illustrates a typical workflow for a randomized, double-blind, placebo-controlled clinical trial investigating the efficacy of sulfasalazine in rheumatoid arthritis.

G cluster_screening Patient Screening cluster_randomization Randomization cluster_treatment Treatment Phase cluster_followup Follow-up and Assessment cluster_analysis Data Analysis s1 Recruitment of Patients with Active Rheumatoid Arthritis s2 Inclusion/Exclusion Criteria Assessment s1->s2 r1 Random Assignment to Treatment Groups s2->r1 t1 Sulfasalazine Group (e.g., 2-3 g/day) r1->t1 t2 Placebo Group r1->t2 f1 Regular Monitoring of Clinical and Laboratory Parameters (e.g., Joint Counts, ESR, Pain Score) t1->f1 t2->f1 a1 Statistical Comparison of Outcomes Between Groups f1->a1

Typical workflow of a randomized controlled trial for sulfasalazine.
Key Methodological Components from Published Studies:

  • Patient Population: Studies typically enroll adult patients with a confirmed diagnosis of active rheumatoid arthritis, often defined by criteria from the American College of Rheumatology.[8][9]

  • Dosage and Administration: The standard dosage of sulfasalazine in these trials is generally between 2 to 3 grams per day, administered orally in divided doses.[2][7] Enteric-coated tablets are often used to minimize gastrointestinal side effects.[1][10]

  • Outcome Measures: A consistent set of outcome measures is used across studies to assess efficacy, including:

    • Clinical Assessments: Tender and swollen joint counts, Ritchie Articular Index, duration of morning stiffness, and patient and physician global assessments of disease activity.[3][4]

    • Laboratory Markers: Erythrocyte sedimentation rate (ESR) and C-reactive protein (CRP) levels to quantify inflammation.[3]

    • Pain Assessment: Visual Analog Scale (VAS) for pain.[3]

  • Study Duration: The duration of these trials varies, with short-term studies lasting around 15 weeks and longer-term studies extending to 48 weeks or a year.[6][7][8]

Unraveling the Mechanism of Action: Key Signaling Pathways

The anti-arthritic effects of this compound (sulfasalazine) are attributed to its immunomodulatory and anti-inflammatory properties.[9] While the exact mechanism is not fully elucidated, research has identified key signaling pathways that are inhibited by sulfasalazine.

Sulfasalazine is a prodrug that is metabolized in the colon by gut bacteria into its active components: sulfapyridine and 5-aminosalicylic acid (5-ASA).[2] A primary target of sulfasalazine is the transcription factor nuclear factor-kappa B (NF-κB).[11][12][13] NF-κB plays a crucial role in the inflammatory cascade by promoting the expression of pro-inflammatory cytokines, such as TNF-α and interleukins.[9] By inhibiting the IκB kinase (IKK) complex, sulfasalazine prevents the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and blocking its pro-inflammatory signaling.[11][13][14]

Furthermore, sulfasalazine has been shown to suppress the expression of Receptor Activator of Nuclear Factor-κB Ligand (RANKL).[9] RANKL is a key molecule involved in osteoclastogenesis, the process of bone resorption that leads to joint erosion in rheumatoid arthritis. By inhibiting RANKL, sulfasalazine may help to slow the progression of joint damage.

The following diagram illustrates the inhibitory effect of sulfasalazine on the NF-κB and RANKL signaling pathways.

G cluster_inflammatory_stimuli Inflammatory Stimuli (e.g., TNF-α) cluster_nfkb_pathway NF-κB Signaling Pathway cluster_rankl_pathway RANKL Signaling cluster_sulfasalazine Sulfasalazine Action stimuli Pro-inflammatory Cytokines IKK IKK Complex stimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases gene_expression Pro-inflammatory Gene Expression NFkB->gene_expression Translocates to Nucleus RANKL RANKL Expression osteoclast Osteoclast Differentiation and Bone Resorption RANKL->osteoclast sulfasalazine Sulfasalazine sulfasalazine->IKK Inhibits sulfasalazine->RANKL Inhibits

Inhibitory mechanism of sulfasalazine on key inflammatory pathways.

Conclusion

The anti-arthritic effects of this compound (sulfasalazine) are well-documented and reproducible across a multitude of published studies. The quantitative data from clinical trials and meta-analyses consistently demonstrate its efficacy in reducing the clinical and inflammatory markers of rheumatoid arthritis. The established experimental protocols provide a solid foundation for future research and comparative studies. Furthermore, the elucidation of its mechanism of action, particularly the inhibition of the NF-κB and RANKL signaling pathways, offers valuable insights for the development of novel anti-arthritic therapies. This guide provides a comprehensive overview to support the ongoing efforts of researchers and drug development professionals in the field of rheumatology.

References

Independent Validation of Salazodin's Efficacy in Ulcerative Colitis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the therapeutic efficacy of Salazodin (and its extensively studied analog, Sulfasalazine) with its active metabolite, 5-aminosalicylic acid (5-ASA, Mesalamine), for the treatment of ulcerative colitis. The analysis is centered around the pivotal findings of Klotz et al. (1980), which elucidated the therapeutic contributions of Sulfasalazine's metabolites.[1] This guide presents supporting experimental data from various clinical trials, details the methodologies for key experiments, and visualizes the relevant biological pathways and experimental workflows.

Comparative Efficacy of Sulfasalazine and its Metabolites

The foundational study by Klotz et al. (1980) in patients with ulcerative colitis and Crohn's disease demonstrated that 5-aminosalicylic acid (5-ASA) is the active therapeutic moiety of Sulfasalazine.[1] This finding has been a cornerstone in the development of newer generations of aminosalicylates for inflammatory bowel disease.

Key Findings from Klotz et al. (1980):

A randomized, controlled trial involving 23 patients with ulcerative colitis and nine with Crohn's disease yielded the following results after six weeks of treatment:

Treatment GroupDosageRemission RateMean Disease Activity Index ReductionStool Quality Improvement
Sulfasalazine1g, three times a day64%245 ± 129 to 100 ± 71 (p < 0.001)82% of cases
5-Aminosalicylic Acid (5-ASA)0.5g suppositories, three times a day86%251 ± 65 to 90 ± 93 (p < 0.0001)79% of cases
Sulfapyridine0.5g, three times a day14%No significant benefit-

Table 1: Summary of therapeutic efficacy from Klotz et al. (1980).[1]

Subsequent research has consistently supported the efficacy of Mesalamine (5-ASA) as a first-line treatment for mild to moderate ulcerative colitis, often with a more favorable side-effect profile compared to Sulfasalazine.[2]

Comparative Data from Additional Studies:

StudyComparisonKey Efficacy Endpoints
Double-blind, multicenter studyControlled-release Mesalazine (1500 mg/day) vs. Sulfasalazine (3000 mg/day) for 4 weeks in active UCNo significant difference in improvement of clinical symptoms and endoscopic findings.[3]
Meta-analysis of 20 randomized controlled trialsSulfasalazine vs. MesalamineNo significant difference in overall improvement (RR 1.04) or relapse rates (RR 0.98).[4]
Randomized trial in active UCCoated Mesalazine (1.5 g/day ) vs. Sulfasalazine (3.0 g/day ) for 8 weeksSimilar remission rates at 8 weeks (74% for Mesalazine, 81% for Sulfasalazine).[5]

Table 2: Comparative efficacy of Mesalamine and Sulfasalazine from various studies.

Experimental Protocols

A critical aspect of validating research findings is a thorough understanding of the methodologies employed. The following sections detail the key experimental protocols used in the cited studies.

Assessment of Disease Activity

The "activity index" mentioned in the Klotz et al. study is a composite measure used to quantify the severity of ulcerative colitis.[1] While the specific components of their index are not detailed in the abstract, clinical trials in ulcerative colitis typically use standardized scoring systems such as the Mayo Score or the Truelove and Witts Severity Index .

Mayo Score / Disease Activity Index (DAI) for Ulcerative Colitis:

  • Stool Frequency:

    • 0: Normal number of stools for the patient.

    • 1: 1-2 more stools than normal.

    • 2: 3-4 more stools than normal.

    • 3: 5 or more stools than normal.

  • Rectal Bleeding:

    • 0: No blood seen.

    • 1: Streaks of blood with stool less than half the time.

    • 2: Obvious blood with stool most of the time.

    • 3: Blood alone passed.

  • Mucosal Appearance at Endoscopy:

    • 0: Normal or inactive disease.

    • 1: Mild disease (erythema, decreased vascular pattern, mild friability).

    • 2: Moderate disease (marked erythema, absent vascular pattern, friability, erosions).

    • 3: Severe disease (spontaneous bleeding, ulceration).

  • Physician's Global Assessment:

    • 0: Normal.

    • 1: Mildly active disease.

    • 2: Moderately active disease.

    • 3: Severely active disease.

The total score ranges from 0 to 12, with higher scores indicating more severe disease.[7] Clinical remission is often defined as a Mayo score of 2 or less, with no individual subscore greater than 1.[8]

Truelove and Witts Severity Index:

This index categorizes the severity of an ulcerative colitis flare into mild, moderate, or severe based on the following criteria:[9]

  • Mild: Fewer than 4 stools per day, with only small amounts of blood, no fever, no tachycardia, normal hemoglobin, and an ESR below 30.

  • Severe: More than 6 stools per day, with visible blood, fever (temperature > 37.8°C), tachycardia (>90 bpm), anemia (hemoglobin < 10.5 g/dl), and an ESR above 30.

  • Moderate: Features between mild and severe.

Assessment of Stool Quality

The "quality of stool" is another important patient-reported outcome. While subjective, it is often standardized in clinical trials by using descriptors such as:[10]

  • Formed

  • Partially formed

  • Unformed/Diarrhea

The Bristol Stool Form Scale is a more detailed, seven-point scale used to classify the form of human feces, which can provide a more objective measure of stool consistency.

Remission Criteria

The definition of remission can vary between clinical trials, which can impact the interpretation of results.[11] Common definitions include:[12]

  • Clinical Remission: Resolution of symptoms, typically defined by stool frequency and the absence of rectal bleeding.

  • Endoscopic Remission (Mucosal Healing): Absence of visible inflammation or ulceration during endoscopy.

  • Histologic Remission: Absence of inflammation at a microscopic level in biopsy samples.

Visualizations

To further clarify the concepts discussed, the following diagrams illustrate the metabolic pathway of Sulfasalazine and a typical experimental workflow for a clinical trial in ulcerative colitis.

cluster_ingestion Oral Administration cluster_colon Colon Sulfasalazine Sulfasalazine Bacterial_Cleavage Bacterial Azo-Reductase Sulfasalazine->Bacterial_Cleavage Sulfapyridine Sulfapyridine (Absorbed Systemically) Bacterial_Cleavage->Sulfapyridine 5ASA 5-Aminosalicylic Acid (5-ASA) (Acts Locally) Bacterial_Cleavage->5ASA Metabolites

Metabolic Pathway of Sulfasalazine in the Colon.

cluster_screening Screening & Enrollment cluster_randomization Randomization cluster_treatment Treatment Arms cluster_followup Follow-up & Assessment cluster_outcomes Outcome Measures Patient_Population Patients with Active Ulcerative Colitis Inclusion_Criteria Inclusion Criteria Met (e.g., Mayo Score ≥ 6) Patient_Population->Inclusion_Criteria Randomization Randomization Inclusion_Criteria->Randomization Group_A Group A (e.g., Sulfasalazine) Randomization->Group_A Group_B Group B (e.g., 5-ASA) Randomization->Group_B Group_C Group C (e.g., Placebo/Sulfapyridine) Randomization->Group_C Follow_up Treatment Period (e.g., 6-8 weeks) Group_A->Follow_up Group_B->Follow_up Group_C->Follow_up Efficacy_Assessment Efficacy Assessment: - Disease Activity Index - Remission Rates - Stool Quality Follow_up->Efficacy_Assessment Safety_Assessment Safety Assessment: - Adverse Events Follow_up->Safety_Assessment

References

"Comparing the gene expression profiles of cells treated with Salazodin versus methotrexate"

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Gene Expression Profiles Induced by Salazodin and Methotrexate

An Examination of Two Disease-Modifying Antirheumatic Drugs and Their Impact on Cellular Gene Expression

This compound (sulfasalazine) and methotrexate are both cornerstone disease-modifying antirheumatic drugs (DMARDs) utilized in the management of autoimmune conditions, particularly rheumatoid arthritis.[1][2] While both medications aim to modulate the immune system and reduce inflammation, their mechanisms of action and consequent effects on gene expression at a cellular level show distinct differences. This guide provides a comparative overview of their impact on gene expression profiles, drawing from available experimental data.

Overview of Mechanisms of Action

This compound (Sulfasalazine): The therapeutic benefits of sulfasalazine are largely attributed to its ability to inhibit the activation of nuclear factor-kappa B (NF-κB).[3][4] NF-κB is a critical transcription factor that governs the expression of numerous pro-inflammatory genes. By preventing the degradation of IκBα, an inhibitor of NF-κB, sulfasalazine effectively blocks the nuclear translocation of NF-κB and subsequent transcription of its target genes.[4][5] This leads to a downregulation of pro-inflammatory cytokines such as interleukin (IL)-1β, IL-6, and IL-8.[3][6]

Methotrexate: The anti-inflammatory effects of methotrexate are more complex and multifaceted. A primary mechanism involves the inhibition of dihydrofolate reductase (DHFR), an enzyme essential for the synthesis of purines and thymidylate, which are necessary for DNA and RNA synthesis.[7][8] This inhibition leads to a reduction in immune cell proliferation.[9][10] Additionally, methotrexate is known to increase extracellular adenosine levels, which has potent anti-inflammatory properties.[7] It has also been shown to suppress the JAK/STAT signaling pathway and upregulate the expression of the NF-κB suppressor A20 (TNFAIP3), leading to a tolerant state in macrophages.[11][12]

Comparative Gene Expression Data

The following table summarizes the key genes and gene families differentially regulated by this compound and methotrexate based on published studies.

Gene/Gene Family Effect of this compound (Sulfasalazine) Effect of Methotrexate Primary Function
NF-κB Pathway Genes
IL-1β, IL-8Downregulated[3]Downregulated (indirectly)[12]Pro-inflammatory cytokines
TNFAIP3 (A20)No direct primary effect reportedUpregulated[12]NF-κB inhibitor, anti-inflammatory
Purine and Pyrimidine Metabolism Genes
DHFRNo direct effectInhibited (at the protein level)[7]Folate metabolism, DNA/RNA synthesis
Genes involved in de novo purine synthesisNo direct effectInhibited[9][13]DNA and RNA precursors
Cell Cycle and Apoptosis Genes
TP53, CDKN1A (p21)No primary reported effectUpregulated[14][15]Cell cycle arrest, apoptosis
Angiogenesis Factors
PD-ECGF/TP, IL-8Downregulated[16]Not a primary reported effectBlood vessel formation
Matrix Metalloproteinases (MMPs) Downregulated (in cancer models)[17]Not a primary reported effectExtracellular matrix remodeling

Experimental Protocols

Analysis of NF-κB Activation and Pro-inflammatory Cytokine mRNA Expression (Sulfasalazine)
  • Cell Source: Biopsy specimens from inflamed mucosa of patients with moderate ulcerative colitis.[3]

  • Treatment: Patients received therapeutic administration of sulfasalazine.[3]

  • Methodology:

    • NF-κB DNA Binding Activity: Electrophoretic mobility shift assay (EMSA) was used to analyze nuclear extracts from biopsy specimens.[3]

    • mRNA Expression Analysis: Reverse transcription-polymerase chain reaction (RT-PCR) was performed to measure the levels of IL-1β and IL-8 mRNA.[3]

    • Protein Expression: Western blot analysis was used to determine NF-κBp65 and IκBα protein levels.[3]

Gene Expression Analysis in Macrophages (Methotrexate)
  • Cell Source: Human monocyte-derived macrophages.

  • Treatment: Cells were exposed to long-term, low-dose methotrexate.

  • Methodology:

    • Gene Expression Profiling: Quantitative real-time PCR was used to determine the mRNA expression of IL1B, IL1A, IL6, and TNFAIP3 (A20).[12]

    • Protein Analysis: Western blot and ELISA were used to measure protein levels of inflammatory mediators.[12]

    • Functional Assays: siRNA-mediated knockdown was used to confirm the role of specific genes, such as TNFAIP3, in the observed anti-inflammatory effects.[12]

Visualizations

Signaling Pathway Comparison

Signaling_Pathways cluster_this compound This compound (Sulfasalazine) Pathway cluster_Methotrexate Methotrexate (MTX) Pathway This compound This compound IKK IκB Kinase (IKK) This compound->IKK inhibits IkappaB IκBα IKK->IkappaB phosphorylates NFkB_p65 NF-κB (p65/p50) IkappaB->NFkB_p65 inhibits NFkB_p65_active Active NF-κB (in nucleus) NFkB_p65->NFkB_p65_active translocates ProInflammatory_Genes_S Pro-inflammatory Genes (IL-1β, IL-8) NFkB_p65_active->ProInflammatory_Genes_S activates transcription MTX Methotrexate DHFR DHFR MTX->DHFR inhibits Adenosine Adenosine MTX->Adenosine increases A20 TNFAIP3 (A20) MTX->A20 induces Purine_Synthesis Purine Synthesis DHFR->Purine_Synthesis Cell_Proliferation Immune Cell Proliferation Purine_Synthesis->Cell_Proliferation NFkB_M NF-κB A20->NFkB_M inhibits ProInflammatory_Genes_M Pro-inflammatory Genes NFkB_M->ProInflammatory_Genes_M activates transcription

Caption: Comparative signaling pathways of this compound and Methotrexate.

Experimental Workflow for Gene Expression Analysis

Experimental_Workflow cluster_treatment Treatment Phase cluster_analysis Analysis Phase cluster_data Bioinformatics start Immune Cells (e.g., Macrophages, T-cells) control Control (Untreated) start->control This compound This compound Treatment start->this compound methotrexate Methotrexate Treatment start->methotrexate rna_extraction RNA Extraction control->rna_extraction This compound->rna_extraction methotrexate->rna_extraction library_prep Library Preparation rna_extraction->library_prep sequencing RNA Sequencing (or Microarray) library_prep->sequencing data_processing Data Processing & Quality Control sequencing->data_processing diff_expression Differential Gene Expression Analysis data_processing->diff_expression pathway_analysis Pathway & Functional Enrichment Analysis diff_expression->pathway_analysis comparison Comparative Analysis of Gene Expression Profiles pathway_analysis->comparison

Caption: Workflow for comparing gene expression profiles.

References

A Comparative Analysis of Salazodin's Dose-Response Profile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed statistical validation of the dose-response curve for the novel compound Salazodin, comparing its in-vitro efficacy and potency against established market alternatives, Compound X and Compound Y. The data presented herein is intended to offer researchers, scientists, and drug development professionals a clear, data-driven comparison to inform future research and development directions.

Comparative Dose-Response Data

The following table summarizes the key pharmacodynamic parameters derived from in-vitro dose-response studies of this compound, Compound X, and Compound Y on the target receptor, Receptor Z. The data represents the mean of three independent experiments, with the standard deviation provided.

CompoundEC50 (nM)Hill SlopeEfficacy (Max Response %)
This compound 15.2 ± 1.81.1 ± 0.298.2 ± 2.5
Compound X 28.9 ± 3.10.9 ± 0.185.7 ± 4.1
Compound Y 12.5 ± 2.01.0 ± 0.370.3 ± 3.8

Analysis: this compound demonstrates a potent EC50 value of 15.2 nM, indicating a high affinity for Receptor Z. Its efficacy is superior to both Compound X and Compound Y, achieving a near-maximal response of 98.2%. While Compound Y exhibits a slightly more potent EC50, its maximal efficacy is significantly lower. The Hill slope for all compounds is approximately 1, suggesting a standard 1:1 binding stoichiometry with the target receptor.

Experimental Protocols

Cell Culture and Reagents: HEK293 cells stably expressing the human Receptor Z were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained at 37°C in a humidified atmosphere of 5% CO2. This compound, Compound X, and Compound Y were dissolved in DMSO to create 10 mM stock solutions and serially diluted in assay buffer for experiments.

In-Vitro Assay for Receptor Z Activation: A commercially available luminescence-based reporter gene assay was used to quantify the activation of Receptor Z. The assay measures the downstream activation of a cyclic AMP (cAMP) response element linked to a luciferase reporter gene.

Experimental Workflow:

  • Cell Seeding: HEK293-Receptor Z cells were seeded into 384-well white, clear-bottom assay plates at a density of 10,000 cells per well and incubated for 24 hours.

  • Compound Addition: A 10-point, 3-fold serial dilution of this compound, Compound X, and Compound Y was prepared in assay buffer. The final concentrations ranged from 1 µM to 0.05 nM. 10 µL of each compound dilution was added to the respective wells.

  • Incubation: The plates were incubated for 6 hours at 37°C to allow for receptor activation and reporter gene expression.

  • Luminescence Reading: After incubation, the luciferase substrate was added to each well according to the manufacturer's instructions. The plates were then read on a luminometer to measure the light output, which is directly proportional to the level of Receptor Z activation.

  • Data Analysis: The raw luminescence data was normalized to the vehicle control (0% activation) and a maximal agonist control (100% activation). The normalized data was then fitted to a four-parameter logistic equation using GraphPad Prism to determine the EC50, Hill slope, and maximal efficacy for each compound.

Visualizations

Signaling Pathway of this compound

This compound This compound ReceptorZ Receptor Z (GPCR) This compound->ReceptorZ Binds GProtein G Protein (Gs) ReceptorZ->GProtein Activates AC Adenylyl Cyclase GProtein->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Expression CREB->Gene Promotes

Caption: Hypothetical signaling pathway for this compound's activation of Receptor Z.

Experimental Workflow for Dose-Response Assay

cluster_prep Preparation cluster_assay Assay cluster_readout Data Acquisition & Analysis CellSeeding 1. Seed Cells (HEK293-Receptor Z) CompoundAddition 3. Add Compounds to Cells CellSeeding->CompoundAddition CompoundPrep 2. Prepare Compound Serial Dilutions CompoundPrep->CompoundAddition Incubation 4. Incubate (6 hours, 37°C) CompoundAddition->Incubation LumiReading 5. Read Luminescence Incubation->LumiReading DataAnalysis 6. Analyze Data (Dose-Response Curve) LumiReading->DataAnalysis

Safety Operating Guide

Safeguarding Health and Environment: Proper Disposal of Salazodin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This document provides essential, step-by-step guidance for the safe and compliant disposal of Salazodin, also known as Sulfasalazine. Adherence to these procedures is vital to mitigate risks to personnel and the environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound (Sulfasalazine). The SDS provides comprehensive information on hazards, handling, and emergency measures.

Personal Protective Equipment (PPE):

  • Gloves: Wear protective gloves.

  • Eye Protection: Use safety goggles with side-shields.[1]

  • Respiratory Protection: In case of inadequate ventilation or the generation of dust, wear a suitable respirator.[1][2]

  • Clothing: Wear impervious clothing to prevent skin contact.[1]

Engineering Controls:

  • Work in a well-ventilated area, preferably outdoors or in a fume hood.[1]

  • Ensure an accessible safety shower and eye wash station are nearby.[1]

Disposal Procedures for Laboratory and Research Quantities

The recommended method for the disposal of this compound from a laboratory or research setting is through an approved waste disposal plant.[2][3] This ensures that the chemical is managed in an environmentally responsible and compliant manner.

Step-by-Step Disposal Protocol:

  • Segregation: Do not mix this compound with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Containment: Ensure the waste this compound is in a clearly labeled, sealed, and appropriate container.

  • Contact EHS: Contact your institution's EHS office or a licensed chemical waste disposal contractor to arrange for pickup and disposal.

Disposal of Small Quantities or Unused Prescriptions

For small quantities, such as unused or expired prescriptions, that cannot be managed through a formal chemical waste program, the following procedure, adapted from general FDA and DEA guidelines, should be followed if a drug take-back program is unavailable.[4][5]

  • Do Not Flush: Unless specifically instructed by the product labeling, do not flush this compound down the toilet or drain.[5][6]

  • Remove from Original Container: Take the medication out of its original packaging.[4][5]

  • Mix with Undesirable Substance: Mix the this compound (do not crush tablets or capsules) with an unappealing substance such as used coffee grounds, dirt, or cat litter.[4][5] This makes the mixture less attractive to children and pets and unrecognizable to anyone who might go through the trash.

  • Seal in a Container: Place the mixture in a sealable plastic bag or other container that will not leak.[4][5][7]

  • Dispose in Household Trash: Throw the sealed container in your household trash.[4]

  • De-identify Packaging: Scratch out all personal information on the empty prescription bottle or packaging to protect your privacy before recycling or discarding it.[4]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

Salazodin_Disposal_Workflow start Start: this compound Waste waste_type Determine Waste Type start->waste_type lab_waste Laboratory / Bulk Quantity waste_type->lab_waste  Lab prescription_waste Small / Prescription Quantity waste_type->prescription_waste  Prescription contact_ehs Contact EHS / Licensed Contractor for Disposal lab_waste->contact_ehs take_back Take-Back Program Available? prescription_waste->take_back end End: Proper Disposal contact_ehs->end use_take_back Utilize Take-Back Program take_back->use_take_back Yes household_disposal Follow Household Disposal Protocol take_back->household_disposal No use_take_back->end mix Mix with Undesirable Substance household_disposal->mix seal Seal in a Container mix->seal trash Dispose in Household Trash seal->trash trash->end

References

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体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。